Mal-amido-PEG8-TFP ester
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFZOPSEPCSFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F4N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mal-amido-PEG8-TFP Ester: A Technical Guide to its Core Mechanism of Action
For researchers, scientists, and professionals in the field of drug development, the precise and efficient conjugation of biomolecules is paramount. The Mal-amido-PEG8-TFP ester has emerged as a powerful tool in this endeavor, offering a heterobifunctional linker designed for controlled and stable bioconjugation. This in-depth technical guide elucidates the core mechanism of action of this versatile linker, providing a comprehensive resource for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs).
Molecular Architecture and Functional Components
The this compound is a meticulously designed molecule with three key functional domains: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. Each component plays a distinct and crucial role in the bioconjugation process.
-
Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for site-directed conjugation.
-
PEG8 Spacer: The eight-unit polyethylene glycol chain acts as a hydrophilic spacer. This feature is critical for increasing the water solubility of the entire conjugate, reducing aggregation, and minimizing steric hindrance between the conjugated molecules.
-
TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive moiety that readily and specifically reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins.
The Dual Mechanism of Action: A Two-Step Orthogonal Reaction
The power of the this compound lies in its ability to facilitate a two-step, orthogonal conjugation, meaning the two reactive ends can be addressed independently under different reaction conditions. This allows for the precise and controlled assembly of complex biomolecular structures.
Step 1: Maleimide-Thiol Conjugation (Michael Addition)
The initial conjugation step typically involves the reaction of the maleimide group with a free sulfhydryl group. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether bond.[1][2]
Key characteristics of the maleimide-thiol reaction:
-
High Specificity: Maleimides are highly selective for thiol groups, especially within a specific pH range.
-
Favorable Kinetics: The reaction is generally rapid and can be carried out under mild conditions.[3]
-
Optimal pH: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[3] Furthermore, at higher pH, the maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols.[3][4]
A potential side reaction to be aware of is the thiazine (B8601807) rearrangement, which can occur with unprotected N-terminal cysteine residues.[1]
Step 2: TFP Ester-Amine Conjugation (Nucleophilic Acyl Substitution)
Following the thiol conjugation, or in a separate reaction, the TFP ester is utilized to form a stable amide bond with a primary amine. This reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the tetrafluorophenyl leaving group.
Key characteristics of the TFP ester-amine reaction:
-
High Reactivity: TFP esters are highly activated and react efficiently with primary amines.
-
Enhanced Hydrolytic Stability: A significant advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis, particularly at basic pH.[4][5][6] This greater stability can lead to higher conjugation efficiencies.
-
Optimal pH: The optimal pH range for the reaction of TFP esters with primary amines is slightly higher than for NHS esters, typically between 7.5 and 8.0.[4]
Quantitative Data for Bioconjugation
The efficiency of bioconjugation reactions is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. The following table summarizes key quantitative parameters for the reactions involving this compound.
| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction | Reference |
| Optimal pH Range | 6.5 - 7.5 | 7.5 - 8.0 | [3][4] |
| Reaction Rate | ~1,000 times faster with thiols than with amines at neutral pH | Generally rapid, comparable to NHS esters | [2][7] |
| Competing Reactions | Reaction with amines (pH > 7.5), Maleimide ring hydrolysis (high pH) | Hydrolysis of the ester | [3][4][5] |
| Bond Stability | Stable thioether bond | Stable amide bond | [1][5] |
| TFP Ester Stability | More hydrolytically stable than NHS esters, especially at basic pH | [4][5][6] |
Detailed Experimental Protocols
The following are generalized protocols for a two-step conjugation using this compound. It is crucial to optimize these protocols for specific biomolecules and applications.
Protocol 1: Conjugation of a Thiol-Containing Molecule to an Amine-Containing Molecule
This protocol is suitable for linking a protein with a free cysteine to a protein with available lysines.
Materials:
-
Thiol-containing molecule (e.g., Protein A with a free cysteine)
-
Amine-containing molecule (e.g., Protein B with lysine residues)
-
This compound
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.0-7.4, with EDTA (1-5 mM)
-
Reaction Buffer B: Borate buffer or PBS, pH 8.0
-
Quenching reagent for maleimide (e.g., free cysteine or β-mercaptoethanol)
-
Quenching reagent for TFP ester (e.g., Tris or glycine)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of the Thiol-Containing Molecule: If the thiol group is protected, it must be deprotected immediately before the reaction. If the protein has multiple cysteines that are disulfide-bonded, a reduction step using a reagent like DTT or TCEP is necessary, followed by removal of the reducing agent.
-
Reaction with Maleimide:
-
Dissolve the thiol-containing molecule in Reaction Buffer A.
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) and add a 5- to 20-fold molar excess to the thiol-containing molecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight.
-
-
Quenching the Maleimide Reaction: Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide groups.
-
Purification: Remove the excess linker and quenching reagent by size exclusion chromatography (desalting column) or dialysis against Reaction Buffer B.
-
Reaction with TFP Ester:
-
To the purified maleimide-conjugated molecule, add the amine-containing molecule in Reaction Buffer B.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching the TFP Ester Reaction: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-50 mM to react with any unreacted TFP esters.
-
Final Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove unreacted molecules and byproducts.
Protocol 2: Conjugation of an Amine-Containing Molecule to a Thiol-Containing Molecule
This protocol reverses the order of the reactions.
Materials:
-
Same as Protocol 1
Procedure:
-
Reaction with TFP Ester:
-
Dissolve the amine-containing molecule in Reaction Buffer B.
-
Dissolve the this compound in a compatible organic solvent and add a 5- to 20-fold molar excess to the amine-containing molecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching the TFP Ester Reaction: Quench the reaction with a suitable reagent like Tris or glycine.
-
Purification: Purify the TFP-reacted molecule by desalting or dialysis into Reaction Buffer A.
-
Preparation of the Thiol-Containing Molecule: Prepare the thiol-containing molecule as described in Protocol 1.
-
Reaction with Maleimide:
-
Add the purified TFP-reacted molecule to the thiol-containing molecule in Reaction Buffer A.
-
Incubate for 1-2 hours at room temperature or 4°C overnight.
-
-
Quenching the Maleimide Reaction: Quench any unreacted maleimide groups with a thiol-containing reagent.
-
Final Purification: Purify the final conjugate as described in Protocol 1.
Visualizing the Mechanism and Workflow
To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Mechanism of the maleimide-thiol conjugation reaction.
Caption: Mechanism of the TFP ester-amine conjugation reaction.
Caption: Experimental workflow starting with the thiol-maleimide reaction.
Caption: Experimental workflow starting with the amine-TFP ester reaction.
Conclusion
The this compound is a highly effective and versatile heterobifunctional linker that provides researchers with a robust method for creating precisely defined bioconjugates. Its dual reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool in the development of next-generation therapeutics, diagnostics, and research reagents. A thorough understanding of its mechanism of action, reaction kinetics, and optimal reaction conditions is essential for harnessing its full potential in the laboratory.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mal-amido-PEG8-TFP ester is a highly efficient, heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications, with a focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow diagrams are presented to enable researchers to effectively utilize this versatile linker in their work. The superior stability of the 2,3,5,6-tetrafluorophenyl (TFP) ester compared to traditional N-hydroxysuccinimide (NHS) esters, combined with the specificity of the maleimide (B117702) group for sulfhydryls, makes this reagent a valuable tool in the development of targeted therapeutics and other advanced bioconjugates.
Core Concepts: Chemical Properties and Reactivity
This compound is a non-cleavable linker composed of three key functional components: a maleimide group, a polyethylene (B3416737) glycol (PEG) spacer, and a TFP ester.[1] This unique structure allows for the specific and efficient coupling of a thiol-containing molecule (such as a cysteine residue on an antibody) to an amine-containing molecule (like a potent cytotoxic drug).[2]
The central PEG8 spacer, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the linker. This increased water solubility can help to mitigate aggregation of the resulting bioconjugate and can improve its pharmacokinetic properties.[3]
The reactivity of the terminal functional groups is orthogonal, allowing for a controlled, two-step conjugation process. The maleimide group exhibits high selectivity for sulfhydryl groups within a pH range of 6.5 to 7.5, forming a stable thioether bond.[2] The TFP ester reacts with primary amines at a slightly more basic pH of 7.5 to 8.0 to form a stable amide bond.[2] TFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions compared to the more commonly used NHS esters, offering a wider window for conjugation and potentially higher yields.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the reactivity of its functional groups.
| Property | Value | Reference |
| Molecular Weight | 740.70 g/mol | [6] |
| Chemical Formula | C32H44F4N2O13 | [6] |
| Purity | >95% | |
| Appearance | Liquid | |
| Storage Conditions | -20°C, protected from moisture | [1] |
| Functional Group | Reactive Towards | Optimal pH Range | Resulting Bond | Key Features | Reference |
| Maleimide | Thiols (Sulfhydryls) | 6.5 - 7.5 | Thioether | Highly selective for thiols at this pH. | [2] |
| TFP Ester | Primary Amines | 7.5 - 8.0 | Amide | More stable to hydrolysis than NHS esters. | [2][4] |
| Parameter | TFP Ester | NHS Ester | Reference |
| Relative Hydrolytic Stability | Higher | Lower | [4][5] |
| Optimal Reaction pH with Amines | 7.5 - 8.0 | 7.0 - 7.5 | [2] |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in a two-step bioconjugation, such as the preparation of an antibody-drug conjugate.
Two-Step Sequential Bioconjugation Protocol
This protocol first involves the reaction of the maleimide group with a thiol-containing protein (e.g., an antibody with reduced cysteines), followed by the reaction of the TFP ester with an amine-containing molecule (e.g., a drug).
Materials:
-
Thiol-containing protein (e.g., reduced monoclonal antibody)
-
Amine-containing molecule (e.g., cytotoxic drug)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: Borate (B1201080) buffer, pH 8.0
-
Quenching Reagent (for maleimide): L-cysteine
-
Quenching Reagent (for TFP ester): Tris or glycine (B1666218)
-
Desalting columns (e.g., spin columns)
Step 1: Reaction of Maleimide with Thiol-Containing Protein
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the antibody to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
Adjust the protein concentration to 2-10 mg/mL in Conjugation Buffer.
-
-
Linker Preparation:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMF or DMSO.
-
-
Conjugation Reaction (Maleimide-Thiol):
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Intermediate:
-
Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
Step 2: Reaction of TFP Ester with Amine-Containing Molecule
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Conjugation Reaction (TFP Ester-Amine):
-
Adjust the pH of the purified protein-linker intermediate solution to 7.5-8.0 by adding an appropriate buffer (e.g., borate buffer).
-
Add a 1.5- to 5-fold molar excess of the amine-containing molecule to the protein-linker solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris or glycine to a final concentration of 50 mM to react with any remaining TFP esters.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted drug, linker, and quenching reagents.
-
Characterization of the Final Conjugate
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).
-
Confirmation of Conjugation: Confirm the molecular weight of the final conjugate using mass spectrometry (e.g., LC-MS).
Mandatory Visualizations
Reaction Scheme
Caption: Two-step reaction scheme for bioconjugation using this compound.
Experimental Workflow for ADC Preparation
Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Logical Relationship of Advantages
Caption: Advantages stemming from the core components of this compound.
Applications
The unique properties of this compound make it suitable for a wide range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[7]
-
Protein and Peptide Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for use in diagnostics and research.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.
-
PROTACs: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles with targeting ligands or therapeutic agents.
Conclusion
This compound is a robust and versatile heterobifunctional crosslinker that offers significant advantages for the synthesis of advanced bioconjugates. Its key features, including the thiol-specific reactivity of the maleimide group, the amine-reactivity and enhanced stability of the TFP ester, and the hydrophilicity of the PEG8 spacer, provide researchers with a powerful tool for controlled and efficient bioconjugation. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this reagent in a variety of research and drug development settings, particularly in the rapidly advancing field of antibody-drug conjugates.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Mal-amido-PEG8-TFP ester, a heterobifunctional crosslinking reagent. It details the chemical structure, physicochemical properties, reaction mechanisms, and experimental protocols for its application in bioconjugation, with a focus on its utility in the development of complex biomolecules such as antibody-drug conjugates (ADCs).
Core Concepts and Chemical Structure
This compound is a non-cleavable, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for the covalent conjugation of biomolecules.[1] It features two distinct reactive moieties at either end of a hydrophilic 8-unit PEG spacer:
-
Maleimide (B117702) Group: This group reacts with high specificity towards sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][]
-
Tetrafluorophenyl (TFP) Ester: This is a highly reactive amine-reactive group that forms a stable amide bond with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of a protein.[4][5]
The PEG8 spacer enhances the water solubility of the linker and the resulting conjugate, mitigates potential aggregation issues common with hydrophobic linkers, and provides a flexible, defined-length bridge between the conjugated molecules.[6][7]
Chemical Structure
(Representation of the core reactive groups and linker structure)
Physicochemical and Technical Data
The key properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1924596-31-5 | [1][8][9] |
| Molecular Formula | C₃₂H₄₄F₄N₂O₁₃ | [1][9] |
| Molecular Weight | 740.7 g/mol | [1][5] |
| Exact Mass | 740.2800 | [9] |
| Purity | Typically ≥95% | [1][5][6] |
| Appearance | Solid | - |
| Storage Conditions | -20°C, protect from light & moisture | [1] |
| Solubility | Soluble in DMSO, DMAC, Acetonitrile | [7] |
Reaction Mechanisms and Logical Workflow
Successful bioconjugation with this compound relies on the sequential and specific reactions of its terminal groups. The differing optimal pH conditions for each reaction allow for controlled, stepwise conjugation.
-
Maleimide-Thiol Reaction: This reaction proceeds via a Michael addition. It is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[8][10] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing cross-reactivity.[][10]
-
TFP Ester-Amine Reaction: This reaction occurs through nucleophilic substitution, forming a stable amide bond. TFP esters are notable for their enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous buffers.[11][12][13] The optimal pH for this reaction is slightly basic, typically between 7.5 and 8.0.[7][13]
Diagram: General Bioconjugation Scheme
Caption: Logical flow of a two-step bioconjugation reaction.
Diagram: Chemical Reaction Pathways
Caption: Sequential reaction chemistry of the TFP ester and maleimide groups.
Experimental Protocols
The following is a generalized two-step protocol for conjugating a thiol-containing molecule (Molecule A, e.g., a protein) to an amine-containing molecule (Molecule B, e.g., a small molecule drug). This protocol assumes the reaction is performed by first reacting the TFP ester with the amine, followed by the maleimide reaction with the thiol.
Materials and Reagents
-
Molecule A (thiol-containing)
-
Molecule B (amine-containing)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (Amine Reaction): Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.0.
-
Reaction Buffer B (Thiol Reaction): Phosphate buffer, pH 6.5-7.5. Degas buffer prior to use to prevent thiol oxidation.
-
Quenching reagents (e.g., Tris or hydroxylamine (B1172632) for TFP ester; L-cysteine or β-mercaptoethanol for maleimide).
-
Purification system (e.g., SEC, dialysis, TFF) for removal of excess reagents.
Protocol: Step 1 - Reaction of TFP Ester with Amine (Molecule B)
-
Prepare Linker Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving it in anhydrous DMSO.
-
Prepare Molecule B Solution: Dissolve the amine-containing Molecule B in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the Molecule B solution. The exact ratio should be optimized empirically.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench (Optional): To quench any unreacted TFP ester, add a small amount of a primary amine-containing buffer like Tris to a final concentration of ~50 mM and incubate for 30 minutes.
-
Purify Intermediate: Remove excess linker and quenching reagent from the product (Molecule B-linker intermediate) using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), exchanging the buffer to Reaction Buffer B in the process.
Protocol: Step 2 - Reaction of Maleimide with Thiol (Molecule A)
-
Prepare Molecule A Solution: Dissolve the thiol-containing Molecule A in degassed Reaction Buffer B. If the protein's thiols are present as disulfides, they may first need to be reduced using a reagent like TCEP, followed by removal of the reducing agent.[14]
-
Combine Reactants: Add the purified Molecule B-linker intermediate to the Molecule A solution. A 1.5- to 5-fold molar excess of the intermediate relative to the available thiol groups on Molecule A is recommended.
-
Incubate: Let the reaction proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[14]
-
Quench: Stop the reaction by adding a thiol-containing reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes.
-
Final Purification: Purify the final conjugate (Molecule A-linker-Molecule B) to remove all unreacted components and byproducts using an appropriate method such as SEC.
Diagram: Experimental Workflow
Caption: Stepwise workflow for a typical two-step bioconjugation process.
Key Applications
The unique properties of this compound make it highly valuable for advanced applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker can be used to attach a potent small-molecule drug (via its amine group) to a monoclonal antibody (via a cysteine thiol), enabling targeted delivery of the therapeutic payload to cancer cells.[][7][13]
-
PEGylation of Peptides and Proteins: The linker can modify proteins or peptides to improve their pharmacokinetic profiles, increase solubility, and reduce immunogenicity.[][5]
-
Surface Modification: It is used to functionalize surfaces, such as nanoparticles or sensor chips, by first attaching an amine-bearing molecule and then using the exposed maleimide to capture a thiol-containing biomolecule for diagnostic or delivery purposes.[7][13]
-
Development of Probes and Diagnostics: The linker can conjugate fluorescent dyes, biotin, or other reporter molecules to proteins or antibodies for use in imaging and analytical assays.[]
Conclusion
This compound is a versatile and powerful heterobifunctional crosslinker. Its well-defined PEG8 spacer, coupled with the distinct and controllable reactivity of its maleimide and TFP ester groups, provides researchers with a robust tool for constructing complex and functional bioconjugates. The superior stability of the TFP ester and the high chemoselectivity of the maleimide group enable high-yield, specific conjugations under mild conditions, making it an ideal reagent for the development of next-generation therapeutics, diagnostics, and research tools.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Mal-amido-PEG-TFP ester | AxisPharm [axispharm.com]
- 6. Maleimide Linkers | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cas 1924596-31-5,this compound | lookchem [lookchem.com]
- 9. medkoo.com [medkoo.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 12. precisepeg.com [precisepeg.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biotium.com [biotium.com]
A Deep Dive into the Solubility of Mal-amido-PEG8-TFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core solubility properties of Mal-amido-PEG8-TFP (2,3,5,6-Tetrafluorophenyl) ester, a heterobifunctional crosslinker crucial in bioconjugation and drug development. Understanding the solubility of this reagent is paramount for its effective handling, reaction efficiency, and the successful synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document provides a comprehensive overview of its solubility in various solvents, factors influencing its dissolution, and detailed experimental protocols for its use.
Introduction to Mal-amido-PEG8-TFP Ester
This compound is a versatile crosslinking reagent featuring a maleimide (B117702) group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive TFP ester. The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. The TFP ester, a highly reactive functional group, efficiently forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues.[1][2] The inclusion of the PEG8 spacer enhances the water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | ~740.7 g/mol | [3][7] |
| Chemical Formula | C32H44F4N2O13 | [1][4] |
| Appearance | White to off-white solid or viscous liquid | [8] |
| Storage | -20°C, under dry conditions, protected from light | [2][6][7] |
Solubility Properties
The solubility of this compound is a function of its three key components: the hydrophobic TFP ester, the hydrophilic PEG8 chain, and the maleimide group. While the PEG8 chain significantly enhances aqueous solubility, the hydrophobic nature of the TFP ester can make direct dissolution in aqueous buffers challenging.[9]
Qualitative Solubility
The following table summarizes the known solubility characteristics of this compound and chemically related compounds in various solvents.
| Solvent Type | Solvent | Solubility Profile | Reference |
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [10][11] | |
| Acetonitrile | Soluble | [1] | |
| Methylene Chloride (DCM) | Soluble | [1] | |
| Chloroform | Generally soluble for PEGs | [12] | |
| Aqueous Solutions | Water & Aqueous Buffers (e.g., PBS) | The PEG8 linker improves water solubility. However, the hydrophobic TFP ester can lower the overall water solubility compared to NHS ester equivalents. Dissolution may require the aid of a water-miscible organic solvent. | [3][4][9] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, data for the analogous Mal-amido-PEG8-NHS ester can provide a useful reference point.
| Compound | Solvent | Concentration | Notes | Reference |
| Mal-amido-PEG8-NHS ester | DMSO | ≥ 100 mg/mL (144.99 mM) | Hygroscopic nature of DMSO can impact solubility. | [13] |
| Mal-(PEG)n-NHS Ester | Water & Aqueous Buffers | ~10 mM | Solubility decreases with increasing salt concentration. Not recommended for initial dissolution in buffers with >50mM total salts. | [10] |
It is important to note that TFP esters are generally less water-soluble than their NHS ester counterparts due to the hydrophobicity of the tetrafluorophenyl group.[9] Therefore, the aqueous solubility of this compound may be lower than that of its NHS ester analog.
Experimental Protocols
Proper handling and dissolution are critical for maintaining the reactivity of this compound.
Handling and Storage
-
Storage: Store the reagent at -20°C in a desiccated environment, protected from light.[2][6][7]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive esters.[2][12] Handle the reagent in a dry environment and minimize its exposure to moisture.
Recommended Dissolution Protocol
Due to the hydrophobic nature of the TFP ester, a two-step dissolution process is recommended for preparing aqueous solutions for bioconjugation.
-
Initial Dissolution in an Organic Solvent:
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated organic stock solution to the aqueous reaction buffer (e.g., PBS) with gentle stirring.
-
The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.[10]
-
Note on Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester.[11] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable choice for reactions with primary amines.[1][2] For the maleimide-thiol reaction, a pH range of 6.5-7.5 is optimal.[1][2]
Visualization of Key Processes
Chemical Structure and Functional Groups
Caption: Functional components of the this compound molecule.
Recommended Dissolution Workflow
Caption: Step-by-step workflow for the proper dissolution of the reagent.
Bioconjugation Reaction Pathway
Caption: Simplified overview of the bioconjugation reaction.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in bioconjugation. While the PEG8 spacer imparts significant hydrophilicity, the TFP ester necessitates careful handling and a well-defined dissolution protocol. By starting with a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF, researchers can create effective stock solutions that can be readily diluted into aqueous buffers for conjugation reactions. This guide provides the foundational knowledge and protocols to enable scientists and drug developers to confidently and effectively utilize this powerful crosslinking reagent in their research and development endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. confluore.com [confluore.com]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two of the most common amine-reactive crosslinking agents used in bioconjugation: 2,3,5,6-tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters. A thorough understanding of their respective chemical properties is crucial for optimizing conjugation strategies in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other essential biomolecular tools.
Core Principles of Amine Acylation
Both TFP and NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, via nucleophilic acyl substitution to form stable amide bonds.[][2] The reaction proceeds through a tetrahedral intermediate, which then collapses to release the corresponding alcohol leaving group (tetrafluorophenol or N-hydroxysuccinimide) and form the desired amide linkage.[] This process is highly chemoselective for unprotonated primary amines.[]
The efficiency of this reaction is critically dependent on the balance between the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis (a competing side reaction with water). This guide will delve into the quantitative differences in these rates for TFP and NHS esters.
Quantitative Comparison of Reactivity and Stability
A key differentiator between TFP and NHS esters is their relative stability in aqueous solutions, particularly concerning their susceptibility to hydrolysis. TFP esters are demonstrably more resistant to spontaneous hydrolysis, especially under the slightly basic conditions typically required for efficient amine acylation.[3][4][5][6] This enhanced stability can lead to more efficient and reproducible conjugations.[6][7]
| Parameter | TFP Ester | NHS Ester | Key Insights |
| Hydrolytic Stability | More stable, especially at basic pH.[3][4][5][6] Exhibits an almost 10-fold longer half-life at pH 10 compared to NHS esters.[8] | Less stable in aqueous solutions; hydrolysis is a significant competing reaction.[3][8][9] | The higher stability of TFP esters allows for longer reaction times and can lead to higher conjugation yields, especially when working with low concentrations of biomolecules.[10] |
| Half-life in Aqueous Solution | Several hours at basic pH.[4] At pH 7, ~20% hydrolysis after 240 minutes.[11] | Hours at pH 7, but minutes at pH 8.6.[9][12] Half-life of 4-5 hours at pH 7 (0°C) and 10 minutes at pH 8.6 (4°C).[9] | The rapid hydrolysis of NHS esters at higher pH necessitates careful control of reaction time and may require a larger excess of the reagent to achieve desired labeling.[10] |
| Optimal pH for Conjugation | Slightly higher than for NHS esters.[3] Effective over a pH range of 7-10.[8] | 8.3-8.5 is optimal for the coupling with amines in aqueous buffers.[13][14] Reactions are typically performed between pH 7.2 and 8.5.[][9] | While both esters react with unprotonated amines, the greater stability of TFP esters at higher pH allows for a broader operational window. |
| Reactivity with Amines | Reported to be as reactive as NHS esters.[15] | Extremely fast reaction rates (minutes) to form a stable amide bond.[] | While NHS esters are known for their rapid kinetics, TFP esters offer a balance of high reactivity and greater stability.[15] |
Experimental Protocols
This protocol outlines a method to determine and compare the hydrolysis rates of TFP and NHS esters using UV-Vis spectrophotometry. The hydrolysis of NHS esters releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.[16] A similar principle can be applied to TFP esters by monitoring the release of tetrafluorophenol.
Materials:
-
TFP ester and NHS ester of the same carboxylic acid
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate) at various pH values (e.g., 7.0, 8.0, 8.5, 9.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of the TFP and NHS esters in the organic solvent (e.g., 10 mM).
-
Equilibrate the phosphate buffers to the desired temperature in the water bath.
-
To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the pre-warmed buffer in a cuvette to achieve a final concentration of ~0.1 mM. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the leaving group (e.g., 260 nm for NHS).
-
Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of the change in absorbance versus time. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k'.
This protocol describes a method to compare the efficiency of TFP and NHS esters in conjugating to a model protein, such as bovine serum albumin (BSA).
Materials:
-
Model protein (e.g., BSA)
-
TFP ester and NHS ester of a reporter molecule (e.g., a fluorophore or biotin)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
-
Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorescent dye, or a colorimetric assay like HABA for biotin)
Procedure:
-
Prepare a stock solution of the protein in the reaction buffer (e.g., 10 mg/mL).
-
Prepare stock solutions of the TFP and NHS esters in the organic solvent (e.g., 10 mg/mL).
-
In separate reaction tubes, add a defined molar excess (e.g., 10-fold) of the TFP ester and NHS ester stock solutions to aliquots of the protein solution.
-
Incubate the reactions at room temperature for a set period (e.g., 1 hour).
-
Quench the reactions by adding the quenching solution to consume any unreacted ester.
-
Remove the unreacted label and byproducts by passing the reaction mixtures through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) for each conjugate using the appropriate quantification method.
-
Compare the DOL values to assess the relative conjugation efficiency of the TFP and NHS esters under the tested conditions.
Visualizing Reaction Mechanisms and Workflows
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ulab360.com [ulab360.com]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of PEG8 Spacers in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation and the Significance of Spacers
Bioconjugation is the chemical methodology of linking two or more molecules, where at least one is a biomolecule, to form a novel construct with a combination of functionalities.[1] These intricate molecules, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), are at the vanguard of therapeutic innovation.[1] The linker, or spacer, that connects the molecular constituents is a critical determinant of the conjugate's overall effectiveness and characteristics.[1] Polyethylene (B3416737) glycol (PEG) linkers, which are synthetic, flexible, and hydrophilic spacers composed of repeating ethylene (B1197577) oxide units, are broadly utilized to enhance the physicochemical properties of bioconjugates.[1] Among the various lengths available, the PEG8 spacer, which contains eight ethylene glycol units, provides a distinct and beneficial balance of properties for a multitude of applications.[1]
The PEG8 Spacer: Structure and Physicochemical Properties
A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, signifying it has a precisely defined length and molecular weight, unlike polydisperse PEGs which are a mixture of varying chain lengths.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The fundamental structure is composed of eight repeating ethylene oxide units, which imparts its characteristic hydrophilicity.[1] This water solubility is a key attribute, enabling PEG spacers to be conjugated to hydrophobic molecules to augment their overall solubility in aqueous environments.[1]
The chemical structure of a PEG8 spacer arm can be represented as:
HO-(CH₂CH₂O)₈-H
The terminal hydroxyl groups can be functionalized with a variety of reactive moieties to facilitate conjugation to different functional groups on biomolecules.
Core Advantages of Employing PEG8 Spacers
The incorporation of a PEG8 spacer into a bioconjugate design confers several key advantages, primarily stemming from its inherent hydrophilicity, flexibility, and biocompatibility.[2] These attributes translate into tangible benefits for the resulting bioconjugate when compared to traditional alkyl chain spacers.[2]
-
Enhanced Hydrophilicity and Solubility : A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic payloads.[3] The PEG8 linker acts as a "hydrophilicity reservoir," improving the solubility of the entire conjugate, which in turn prevents aggregation and enhances stability in solution.[1][4] For instance, the inclusion of a PEG8 spacer has been shown to enhance the solubility of linker-payloads, permitting bioconjugation in aqueous buffers with minimal organic co-solvents.[5]
-
Improved Pharmacokinetics (PK) : The process of attaching PEG chains, known as PEGylation, is a well-established technique for improving the pharmacokinetic profile of a therapeutic agent.[1][6] The hydrophilic nature of the PEG8 spacer increases the hydrodynamic radius of the molecule.[1][5] This can lead to reduced renal clearance and an extended circulation half-life in the bloodstream.[1][5]
-
Reduced Immunogenicity : The flexible PEG8 chain can form a hydration shell around the bioconjugate.[1][7] This "stealth" effect can mask potentially immunogenic epitopes on the molecule, thereby decreasing the risk of an undesired immune response.[1][7]
-
Optimized Spatial Separation : The defined length of the PEG8 spacer (approximately 29.8 Å) provides an optimal distance between the conjugated molecules.[1] This separation minimizes steric hindrance, ensuring that, for example, an antibody can still bind effectively to its target antigen without interference from the attached drug payload.[1]
-
Precise Drug-to-Antibody Ratio (DAR) : In the development of ADCs, achieving a specific and uniform DAR is critical for efficacy and safety.[1] The use of monodisperse PEG8 linkers aids in achieving controlled conjugation, leading to a more homogenous final product.[1]
Key Applications in Drug Development
The advantageous properties of PEG8 spacers have made them integral to the design of several classes of advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker is a critical component of ADC design.[1] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker that contains a PEG8 chain.[1] This design choice helps to balance the hydrophobicity of the payload, contributing to the overall stability and pharmacokinetic profile of the ADC.[8] Stability studies have demonstrated that ADCs with a PEG8 spacer can exhibit reduced deconjugation in plasma compared to those with shorter PEG linkers.[8]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9] A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1] PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design.[1] The length and flexibility of the PEG spacer are critical for enabling the PROTAC to induce a stable and catalytically competent ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][9] A PEG8 linker often serves as a successful starting point for linker optimization in PROTAC development.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of PEG8 spacers in bioconjugation.
Table 1: Physicochemical Properties of a Representative PEG8 Spacer [1]
| Property | Value |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ |
| Molecular Weight (backbone) | ~370.4 g/mol |
| Spacer Arm Length | ~29.8 Å |
| Number of PEG Units | 8 |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.
Table 2: Comparative Binding Affinity of Aptamer-Amphiphiles with Different Spacers [2][10]
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.[2][10]
Table 3: Stability of Antibody-Drug Conjugates with Different PEG Spacers [8][11]
| ADC Construct | Spacer | % Aggregation (7 days in human serum at 37°C) | % Deconjugation (24 hours in mouse plasma) |
| ADC-1 | No PEG | > 30% | - |
| ADC-2 | PEG4 | - | 22% |
| ADC-3 | PEG8 | < 5% | 12% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of bioconjugates containing PEG8 spacers.
Experimental Protocol 1: Protein Labeling with a Maleimide-PEG8-Acid Crosslinker[12]
This protocol describes the labeling of a protein with a heterobifunctional crosslinker containing a PEG8 spacer, a maleimide (B117702) group for reaction with thiols, and a carboxylic acid for further conjugation.
Materials:
-
Protein with a free cysteine residue
-
Mal-amido-PEG8-acid crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 6.5-7.5
-
Quenching Reagent: 1 M β-mercaptoethanol or cysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT by SEC or dialysis.
-
Crosslinker Preparation: Immediately before use, dissolve the Mal-amido-PEG8-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Mal-amido-PEG8-acid stock solution to the protein solution. Gently mix the reaction solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching: Quench the reaction by adding an excess of the quenching reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted crosslinker, quenching reagent, and byproducts using SEC or dialysis against the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy or mass spectrometry.
Experimental Protocol 2: Assessment of Bioconjugate Stability by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)[2]
SE-HPLC is used to quantify monomers, dimers, and higher-order aggregates to assess the stability of a bioconjugate.
Materials:
-
Protein conjugate solution (e.g., 1 mg/mL)
-
SE-HPLC system with a UV detector (280 nm)
-
Size-exclusion column suitable for the molecular weight range of the protein
-
Mobile Phase: e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SE-HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the protein conjugate solution through a 0.22 µm syringe filter.
-
Injection: Inject a known volume of the sample (e.g., 20 µL) onto the column.
-
Separation: Run the separation at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analysis: Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species. Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher stability.
Experimental Protocol 3: In Vitro Cell Viability (MTT) Assay for ADCs[2]
This colorimetric assay measures the metabolic activity of cells and is a common method to determine the cytotoxicity of ADCs.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for bioconjugation utilizing a PEG8 spacer.
Caption: The chemical reaction between a maleimide group and a thiol group.
Caption: The mechanism of action for a PROTAC utilizing a PEG8 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. books.rsc.org [books.rsc.org]
- 6. lifetein.com [lifetein.com]
- 7. purepeg.com [purepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-amido-PEG8-TFP ester, a heterobifunctional crosslinking reagent. The guide will delve into the chemistry of its functional groups, its applications in bioconjugation, and detailed protocols for its use.
Introduction to this compound
This compound is a non-cleavable linker designed for the covalent conjugation of biomolecules.[1] It possesses three key components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8), and a tetrafluorophenyl (TFP) ester. This unique combination of functional groups allows for a controlled, two-step sequential conjugation of an amine-containing molecule to a thiol-containing molecule, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced bioconjugates.[2][3]
The strategic design of this linker offers several advantages. The maleimide group provides high selectivity for thiol groups, typically found in cysteine residues of proteins. The hydrophilic PEG8 spacer enhances the water solubility and biocompatibility of the resulting conjugate, while also providing a flexible connection that can reduce steric hindrance.[4] The TFP ester offers a more hydrolytically stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters for reaction with primary amines.[2][3][5]
Core Functional Groups and Their Reactivity
The utility of this compound lies in the distinct reactivity of its terminal functional groups, which allows for specific and efficient bioconjugation.
Maleimide Group: Thiol-Specific Conjugation
The maleimide group is an α,β-unsaturated carbonyl compound that reacts with sulfhydryl (thiol) groups via a Michael addition reaction.[6] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond.[2][3][7] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can exhibit some cross-reactivity with primary amines.[2][3]
Reaction Mechanism: Maleimide-Thiol Michael Addition
Caption: Maleimide-Thiol Conjugation via Michael Addition.
Tetrafluorophenyl (TFP) Ester: Amine-Reactive Moiety
The TFP ester is an activated ester that reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[8] A key advantage of TFP esters over NHS esters is their increased stability towards hydrolysis, especially at basic pH.[2][3][5][8][9][10] This enhanced stability provides a longer half-life in aqueous solutions, allowing for more controlled and efficient conjugation reactions.[9] The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[2][3][5]
Reaction Mechanism: TFP Ester-Amine Acylation
Caption: TFP Ester Reaction with a Primary Amine.
PEG8 Spacer: Enhancing Physicochemical Properties
The PEG8 spacer is a discrete polyethylene glycol linker composed of eight ethylene (B1197577) glycol units. This hydrophilic chain imparts several beneficial properties to the bioconjugate, including:
-
Increased Solubility: The PEG spacer enhances the aqueous solubility of hydrophobic molecules.[4]
-
Reduced Immunogenicity: PEGylation can mask epitopes on proteins, potentially reducing their immunogenicity.
-
Improved Pharmacokinetics: The increased hydrodynamic volume can lead to a longer circulation half-life.
-
Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG8 spacer can help to minimize steric hindrance between the conjugated molecules, preserving their biological activity.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and its functional components.
| Property | Value | Source(s) |
| Molecular Weight | ~740.7 g/mol | [1] |
| Spacer Arm Length (PEG8) | ~29.8 Å | [5] |
| Number of PEG Units | 8 | [5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][7] |
Table 1: Physicochemical Properties of this compound
| Functional Group | Optimal pH for Reaction | Reactive Towards | Bond Formed |
| Maleimide | 6.5 - 7.5 | Thiols (-SH) | Thioether |
| TFP Ester | 7.5 - 8.0 | Primary Amines (-NH₂) | Amide |
Table 2: Reactivity of Functional Groups
| pH | TFP Ester Half-Life (t₁/₂) | NHS Ester Half-Life (t₁/₂) |
| 7.0 | ~13.5 hours | ~4-5 hours |
| 8.0 | ~4.8 hours | ~1 hour |
| 10.0 | ~6.2 hours | ~39 minutes |
Table 3: Comparative Hydrolysis Half-Lives of TFP and NHS Esters [9][11]
Experimental Protocols
The following is a detailed, two-step protocol for the conjugation of an amine-containing molecule (Molecule A, e.g., a protein) to a thiol-containing molecule (Molecule B, e.g., a small molecule drug or peptide) using this compound.
Experimental Workflow: Two-Step Conjugation
Caption: Two-Step Conjugation Workflow using this compound.
Materials:
-
Molecule A: Amine-containing molecule (e.g., protein, antibody)
-
Molecule B: Thiol-containing molecule (e.g., peptide, small molecule)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Thiol Reaction Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5. Degas buffer before use.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if Molecule B has disulfide bonds that need to be reduced.
-
Quenching Solution (Optional): 1 M solution of a free thiol (e.g., L-cysteine, 2-mercaptoethanol).
-
Purification Supplies: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or chromatography system appropriate for the molecules being conjugated.
Procedure:
Step 1: Reaction of TFP Ester with Amine of Molecule A
-
Prepare Molecule A: Dissolve Molecule A in the Amine Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[12]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the solution of Molecule A.[13] Add the linker solution slowly while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification of Molecule A-PEG8-Maleimide: Remove the excess, unreacted linker and the TFP leaving group using a desalting column equilibrated with the Thiol Reaction Buffer. This step is crucial to prevent the unreacted linker from reacting with Molecule B in the next step.
Step 2: Reaction of Maleimide with Thiol of Molecule B
-
Prepare Molecule B: Dissolve the thiol-containing Molecule B in the degassed Thiol Reaction Buffer. If reduction of disulfide bonds is necessary, treat Molecule B with a 10-fold molar excess of TCEP for 30 minutes at room temperature prior to this step. TCEP does not need to be removed before the maleimide reaction.[14]
-
Initiate Second Conjugation: Add a 1.5- to 5-fold molar excess of the Molecule B solution to the purified Molecule A-PEG8-Maleimide from Step 1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small excess of a free thiol solution and incubate for an additional 15-30 minutes.
-
Final Purification: Purify the final conjugate (Molecule A-PEG8-Molecule B) from excess Molecule B and other reaction components using dialysis, size-exclusion chromatography, or another appropriate purification method.
-
Characterization and Storage: Characterize the final conjugate to determine the degree of labeling and confirm purity. Store the conjugate under appropriate conditions, typically at 4°C or -20°C, often with a cryoprotectant.[15]
Conclusion
The this compound is a versatile and efficient heterobifunctional crosslinker that enables the precise and controlled conjugation of amine- and thiol-containing molecules. Its unique combination of a thiol-reactive maleimide, a hydrophilic PEG8 spacer, and a hydrolytically stable amine-reactive TFP ester makes it a superior choice for the development of complex bioconjugates. By understanding the specific reactivity of each functional group and following optimized protocols, researchers can leverage the capabilities of this linker to advance their work in drug development, diagnostics, and various other scientific disciplines.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biotium.com [biotium.com]
A Researcher's In-depth Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules, playing a pivotal role in a wide array of applications, from fundamental research in proteomics to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their chemical reactivities, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
The Core Concept: Specificity and Control
Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This intrinsic asymmetry is the cornerstone of their utility, enabling controlled, sequential reactions that minimize the formation of unwanted homodimers or polymers.[2][3] This two-step conjugation strategy allows for a higher degree of precision in creating complex biomolecular conjugates.[1][2]
The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules, while the length and composition of the spacer arm can be modulated to influence the stability, solubility, and steric hindrance of the final conjugate.[1]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the specificities of their reactive ends. The most common classes are designed to react with primary amines (-NH₂), sulfhydryls (-SH), carbonyls (-CHO), or to be activated by light.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most widely used class of heterobifunctional crosslinkers.[1] One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[1][4]
Amine-Reactive and Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group (like an NHS ester) with a photoreactive group (such as an aryl azide (B81097) or diazirine).[1][5] The amine-reactive end allows for the initial, specific attachment to a biomolecule. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into nearby C-H or N-H bonds.[1][6] This is particularly useful for capturing transient or unknown binding partners.[7]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
This class of reagents typically contains a hydrazide or aminooxy group that reacts with carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group like maleimide.[1] Carbonyl groups can be naturally present on glycoproteins or can be generated by periodate (B1199274) oxidation of carbohydrates.[1]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following tables summarize the key quantitative parameters for a selection of common heterobifunctional crosslinkers.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 402.18 | 10.6 | No | No |
| N-γ-Maleimidobutyryl-oxysuccinimide ester | GMBS | 280.22 | 7.3 | No | No |
| N-ε-Maleimidocaproic acid | EMCA | 211.22 | 7.5 | No | No |
Table 2: Photoreactive Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| N-Succinimidyl-4-azidophenyl-1,3-dithiopropionate | NHS-ester | Phenylazide | 380.44 | 13.9 | No | Yes (Disulfide) |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ester | Phenylazide | 276.21 | 9.2 | No | No |
| Benzophenone-4-isothiocyanate | Isothiocyanate | Benzophenone | 267.31 | 6.4 | No | No |
Key Experimental Protocols
The following are detailed methodologies for common applications of heterobifunctional crosslinkers.
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with free sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
Sulfo-SMCC
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein-NH₂ Modification: a. Prepare a 10 mM stock solution of Sulfo-SMCC in the Reaction Buffer immediately before use. b. Add a 10- to 20-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH₂ solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent the maleimide group from reacting with any sulfhydryls on the Protein-NH₂.
-
Conjugation with Protein-SH: a. Immediately add the maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM. b. Purify the final conjugate from unreacted proteins and byproducts using methods like size-exclusion chromatography (SEC) or affinity chromatography.[5]
Protocol 2: Immobilization of an Antibody onto a Surface
This protocol outlines the immobilization of an antibody onto an amine-functionalized surface using an NHS-ester/maleimide crosslinker.
Materials:
-
Amine-functionalized surface (e.g., aminosilane-coated glass slide)
-
Antibody with free sulfhydryl groups
-
SMCC or Sulfo-SMCC
-
Anhydrous DMSO or DMF (for SMCC)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Crosslinker Activation of the Surface: a. Prepare a solution of the NHS-ester/maleimide crosslinker (e.g., 1 mg/mL SMCC in DMSO or Sulfo-SMCC in Reaction Buffer). b. Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature. c. Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.
-
Antibody Immobilization: a. Prepare the sulfhydryl-containing antibody in a buffer at pH 6.5-7.5. b. Incubate the activated surface with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking and Washing: a. Wash the surface with Washing Buffer to remove any non-covalently bound antibody. b. Incubate the surface with Blocking Buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding. c. Wash the surface again with Washing Buffer. The surface is now ready for use in applications like immunoassays.
Protocol 3: Photo-Crosslinking to Capture Protein-Protein Interactions
This protocol provides a general workflow for using an amine-reactive and photoreactive crosslinker to identify interacting proteins.
Materials:
-
"Bait" protein with primary amines
-
"Prey" protein (the potential interacting partner)
-
Amine-reactive/photoreactive crosslinker (e.g., NHS-ASA)
-
Reaction Buffer (amine-free, e.g., HEPES buffer, pH 7.5)
-
UV lamp (e.g., 254-365 nm)
-
Lysis buffer and reagents for downstream analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry)
Procedure:
-
Conjugation of Crosslinker to Bait Protein: a. In a dark room or under a red light, dissolve the photoreactive crosslinker in an appropriate solvent (e.g., DMSO) and add it to the bait protein solution in Reaction Buffer. b. Incubate for 1-2 hours at room temperature to allow the NHS-ester to react with the primary amines on the bait protein. c. Remove excess, unreacted crosslinker using a desalting column.
-
Formation of the Protein Complex: a. Add the prey protein to the solution containing the crosslinker-modified bait protein. b. Allow the proteins to interact by incubating under conditions that favor complex formation.
-
Photo-activation and Crosslinking: a. Expose the sample to UV light for a predetermined amount of time (optimization is usually required) to activate the photoreactive group. This will form a covalent bond with the interacting prey protein.
-
Analysis of Crosslinked Products: a. The resulting mixture can be analyzed by various techniques to identify the crosslinked complex. This may involve SDS-PAGE to observe a shift in molecular weight, followed by mass spectrometry to identify the interacting proteins and the crosslinked residues.
Visualizing the Logic: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key processes involving heterobifunctional crosslinkers.
Caption: A typical two-step conjugation workflow using a heterobifunctional crosslinker.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. korambiotech.com [korambiotech.com]
An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-amido-PEG8-TFP ester (CAS Number: 1924596-31-5) is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the covalent conjugation of biomolecules.[1][2] As a heterobifunctional crosslinker, it possesses two distinct reactive moieties: a maleimide (B117702) group for selective reaction with sulfhydryl (thiol) groups, and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient reaction with primary amines.[1][3] The central eight-unit polyethylene glycol (PEG8) chain imparts hydrophilicity, enhances solubility, and provides a flexible spacer arm between conjugated molecules.[4] These characteristics make it an invaluable tool in various bioconjugation applications, including the construction of antibody-drug conjugates (ADCs), the development of Proteolysis Targeting Chimeras (PROTACs), and the surface modification of nanoparticles.[1][2][5] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visual representations of relevant workflows and mechanisms.
Chemical and Physical Properties
This compound is a well-defined molecule with a specific molecular weight and chemical formula, ensuring batch-to-batch consistency in conjugation reactions. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1924596-31-5 | [6] |
| Molecular Formula | C32H44F4N2O13 | [6][7] |
| Molecular Weight | 740.69 g/mol | [7] |
| Synonyms | Mal-NH-PEG8-TFP, 2,3,5,6-Tetrafluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oate | [7][8] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methylene (B1212753) chloride. | [1] |
| Reactive Groups | Maleimide (reacts with thiols), TFP ester (reacts with primary amines) | [1][3] |
Mechanism of Action and Key Applications
The utility of this compound stems from its ability to link two different molecules through a stable, flexible, and hydrophilic spacer.
2.1. Heterobifunctional Reactivity
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with free sulfhydryl groups, typically found in cysteine residues of proteins and peptides. This Michael addition reaction forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[1] Above pH 7.5, the maleimide ring can undergo hydrolysis, and reaction with primary amines can become a competing side reaction.[1]
-
TFP Ester-Amine Conjugation: The TFP ester is a highly reactive group that readily undergoes acylation with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[2] TFP esters are known to be more resistant to hydrolysis in aqueous buffers compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation.[1][2] The optimal pH range for TFP ester reactions with amines is typically 7.5 to 8.0.[1][2]
2.2. Key Applications
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The antibody directs the conjugate to the tumor cells, where the drug is then released.[1][2]
-
PROTACs: this compound can serve as the linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]
-
Peptide and Protein Modification: The linker can be used to improve the pharmacokinetic properties of therapeutic peptides and proteins by PEGylation, which can increase their solubility, stability, and circulation half-life.[1]
-
Surface Functionalization: It is employed to attach proteins, peptides, or other biomolecules to the surfaces of nanoparticles, liposomes, and other materials for targeted drug delivery or diagnostic applications.[1][2]
Experimental Protocols
The following protocols provide a general framework for using this compound in a two-step bioconjugation reaction. It is recommended to optimize the reaction conditions, such as molar ratios and incubation times, for each specific application.
3.1. Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Thiol-containing molecule (e.g., protein, peptide, small molecule drug)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer A (for TFP ester-amine reaction): Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.5-8.0.
-
Reaction Buffer B (for maleimide-thiol reaction): Amine- and thiol-free buffer, e.g., 0.1 M phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 6.5-7.5.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: e.g., Tris buffer or hydroxylamine (B1172632) to quench the TFP ester reaction.
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.
3.2. Step 1: Reaction of TFP Ester with an Amine-Containing Molecule
This step involves the labeling of the first molecule (Molecule A, containing a primary amine) with the this compound.
-
Preparation of Molecule A: Dissolve the amine-containing molecule in Reaction Buffer A to a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Preparation of Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the solution of Molecule A. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quenching: The reaction can be quenched by adding a quenching reagent to a final concentration of 20-50 mM and incubating for an additional 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by SEC, dialysis, or TFF, exchanging the buffer to Reaction Buffer B.
3.3. Step 2: Reaction of Maleimide with a Thiol-Containing Molecule
This step conjugates the maleimide-functionalized Molecule A with the second molecule (Molecule B, containing a thiol group).
-
Preparation of Molecule B: Dissolve the thiol-containing molecule in degassed Reaction Buffer B. If Molecule B contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the purified maleimide-activated Molecule A from Step 1 to the solution of Molecule B. A 1.5- to 5-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Purification: Purify the final conjugate using an appropriate method such as SEC, ion-exchange chromatography, or hydrophobic interaction chromatography to remove any unreacted molecules.
3.4. Characterization of the Conjugate
The success of the conjugation can be assessed by various analytical techniques, including:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (e.g., LC-ESI-MS): To confirm the precise mass of the conjugate.
-
UV-Vis Spectroscopy: To determine the degree of labeling if one of the molecules has a distinct chromophore.
-
HPLC (e.g., SEC-HPLC, RP-HPLC): To assess the purity of the final conjugate.
Visualizations
4.1. Chemical Reaction Workflow
Caption: Two-step bioconjugation workflow.
4.2. PROTAC Mechanism of Action
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Cas 1924596-31-5,this compound | lookchem [lookchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
The Alchemist's Guide to Maleimide Linkers: A Technical Handbook for Robust Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the maleimide (B117702) linker stands as a cornerstone chemical entity, prized for its reactivity and specificity towards thiol groups. This reactivity, however, is a double-edged sword, necessitating a thorough understanding of its stability, storage, and handling to ensure the integrity and efficacy of the resulting bioconjugates, such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles and practices for the successful application of maleimide linkers in research and drug development.
The Chemistry of Maleimide Linkers: A Tale of Reactivity and Instability
The utility of maleimide linkers hinges on the Michael addition reaction, where the maleimide's electron-deficient double bond readily reacts with the nucleophilic thiol group of a cysteine residue. This reaction is highly efficient and proceeds under mild physiological conditions, typically within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
However, the very reactivity that makes maleimides valuable also renders them susceptible to degradation. The primary degradation pathway is hydrolysis of the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is significantly influenced by pH, with the rate increasing in alkaline conditions.
Furthermore, the resulting thiosuccinimide linkage in the bioconjugate is not entirely inert. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the physiological environment, leading to deconjugation and potential off-target effects. Strategies to mitigate this include the hydrolysis of the succinimide (B58015) ring post-conjugation to form a more stable, ring-opened structure.
Storage and Handling of Maleimide Linkers: Preserving Reactivity
Proper storage and handling are critical to prevent premature degradation and ensure the reproducibility of conjugation reactions.
Solid Form: Maleimide linkers in their solid, powdered form are generally stable when stored under appropriate conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over long-term storage. |
| Atmosphere | Desiccated, inert gas (e.g., argon or nitrogen) | Maleimides are sensitive to moisture, which can lead to hydrolysis. |
| Light | Protected from light | Prevents potential phot-degradation. |
Solution Form: Once dissolved, the stability of maleimide linkers decreases significantly.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis. Water should be avoided for stock solutions. |
| Temperature | -20°C or -80°C | Slows down degradation in solution. |
| Storage Duration | Prepare fresh or store for short periods (days to weeks) | Even in anhydrous solvents, degradation can occur over time. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Avoids introducing moisture from condensation during repeated warming and cooling. |
Quantitative Stability Data: A Data-Driven Approach to Experimental Design
The stability of maleimide linkers is highly dependent on pH and temperature. The following tables summarize key quantitative data to inform experimental design.
Table 1: Hydrolysis of N-Ethylmaleimide (NEM) in Aqueous Buffers
| pH | Temperature (°C) | Half-life (t1/2) |
| < 4 | 25 | Very stable |
| 7 | 25 | ~ 15 hours |
| 8 | 25 | ~ 1 hour |
| 9 | 25 | ~ 6 minutes |
| 7.4 | 37 | ~ 4-5 hours |
Data compiled from various literature sources. Half-life is an approximation and can be influenced by buffer composition.
Table 2: Stability of Maleimide-Thiol Adducts (Thioether) in the Presence of Glutathione (GSH)
| Maleimide Type | Thiol | Conditions | Half-life (t1/2) |
| N-Alkyl Maleimide | Cysteine | pH 7.4, 37°C, excess GSH | 24 - 48 hours |
| N-Aryl Maleimide | Cysteine | pH 7.4, 37°C, excess GSH | > 100 hours |
N-Aryl maleimides form more stable adducts due to electronic effects that favor hydrolysis of the succinimide ring, which "locks" the conjugate and prevents the retro-Michael reaction.
Experimental Protocols: A Step-by-Step Guide to Success
Protocol 1: Preparation of a Maleimide Linker Stock Solution
This protocol describes the preparation of a stock solution for use in bioconjugation reactions.
Materials:
-
Maleimide linker (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (argon or nitrogen)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of solid maleimide linker to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under a stream of inert gas, add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the maleimide is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, low-retention tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Spectrophotometric Assay for Maleimide Hydrolysis
This protocol allows for the determination of the hydrolysis rate of a maleimide linker by monitoring the decrease in its UV absorbance over time. Maleimides typically have a characteristic UV absorbance around 300 nm, which is lost upon hydrolysis of the maleimide ring.
Materials:
-
Maleimide linker stock solution (in anhydrous DMSO or DMF)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Prepare the reaction buffer and equilibrate it to the assay temperature.
-
Add the appropriate volume of buffer to a UV-transparent cuvette.
-
Initiate the reaction by adding a small volume of the maleimide stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM). Mix quickly by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at the λmax of the maleimide (typically around 300 nm) over time.
-
Record the absorbance at regular intervals until a significant decrease is observed.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative slope of the linear portion of this plot will be the pseudo-first-order rate constant (k) for hydrolysis.
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
Protocol 3: HPLC-Based Assay for Assessing the Stability of a Maleimide-Thiol Conjugate
This protocol is designed to evaluate the stability of the thioether bond in a bioconjugate by monitoring for deconjugation (retro-Michael reaction) in the presence of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified maleimide-thiol bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile)
-
HPLC system with a suitable column (e.g., C18 for small molecules, C4 for proteins)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, mix the bioconjugate and GSH solutions to achieve the desired final concentrations (e.g., 50 µM bioconjugate and 5 mM GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC to separate and quantify the intact conjugate, the deconjugated payload, and any GSH adducts.
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life of the conjugate under these conditions.
Conclusion
The successful use of maleimide linkers in bioconjugation is a testament to their powerful chemistry. However, their inherent instability demands a meticulous and informed approach to their storage, handling, and application. By understanding the chemical principles governing their reactivity and degradation, and by employing robust experimental protocols and quantitative analysis, researchers and drug developers can harness the full potential of maleimide linkers to create stable, effective, and reproducible bioconjugates. This guide serves as a foundational resource to navigate the complexities of maleimide chemistry and to empower the development of next-generation therapeutics and research tools.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Tetrafluorophenyl (TFP) Esters with Primary Amines
Tetrafluorophenyl (TFP) esters are a class of amine-reactive chemical crosslinkers widely utilized in bioconjugation, diagnostics, and drug development. Their increasing adoption over other active esters, such as N-hydroxysuccinimide (NHS) esters, is attributed to their distinct reactivity profile and superior stability in aqueous environments. This guide provides a comprehensive overview of the core principles governing the reaction of TFP esters with primary amines, detailed experimental protocols, and a quantitative comparison of their performance.
Core Principles of TFP Ester Reactivity
TFP esters are activated forms of carboxylic acids designed to react efficiently with nucleophilic primary amines, which are abundantly present in biomolecules as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[1][2] The reaction, known as aminolysis, results in the formation of a highly stable amide bond, covalently linking the TFP ester-containing molecule to the target biomolecule.[3][4]
The primary advantage of TFP esters lies in their enhanced stability against spontaneous hydrolysis, a competing reaction that plagues many other active esters, particularly at the basic pH conditions required for efficient amine labeling.[1][3][5] This superior stability translates to more efficient and reproducible conjugation reactions, as the reactive ester remains active for longer periods in aqueous buffers.[4][6]
Factors Influencing Reactivity
The efficiency of the TFP ester-amine reaction is governed by several key parameters that must be optimized for successful conjugation.
-
pH: The reaction is highly pH-dependent. The primary amine must be in its unprotonated, nucleophilic state to react with the ester. Since the pKa of lysine ε-amino groups is around 10.5, the reaction is typically performed at a pH between 8.0 and 9.5 to ensure a sufficient concentration of the free amine.[2] While higher pH increases the rate of aminolysis, it also accelerates the competing hydrolysis reaction.[5] TFP esters exhibit significantly lower hydrolysis rates at basic pH compared to NHS esters, providing a wider and more favorable operational window.[3][5] For TFP esters, a recommended buffer is 0.1–0.2 M sodium bicarbonate at pH 9.0.[7][8][9]
-
Solvent: TFP esters are often hydrophobic and are typically first dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) before being added to the aqueous reaction buffer containing the biomolecule.[10][11] It is crucial to use anhydrous solvents, as any moisture can prematurely hydrolyze the ester.[11][12]
-
Concentration: The law of mass action dictates that higher concentrations of the protein and the TFP ester will favor the desired aminolysis reaction over the competing hydrolysis. For optimal results, protein concentrations should be at least 2 mg/mL.[8]
-
Temperature and Time: Most labeling reactions are carried out at room temperature for 30-60 minutes or at 4°C for 2 hours or longer.[10] The optimal time depends on the specific reactants and their stability.
Quantitative Data: TFP vs. NHS Ester Stability
The superior stability of TFP esters is best illustrated by comparing their hydrolysis rates to those of NHS esters. A study analyzing ester-terminated self-assembled monolayers (SAMs) provides key quantitative insights into this difference. The data clearly shows that TFP surfaces are significantly more resistant to hydrolysis, especially at the higher pH values required for efficient amine coupling.
Table 1: Comparison of Hydrolysis Rates for TFP and NHS Ester Surfaces
| pH | Ester Type | Pseudo First-Order Rate Constant (k') (min⁻¹) | Half-Life (t₁/₂) (min) |
|---|---|---|---|
| 7.0 | TFP | 1.1 x 10⁻⁴ | 6301 |
| NHS | 1.6 x 10⁻⁴ | 4332 | |
| 8.0 | TFP | 2.5 x 10⁻⁴ | 2772 |
| NHS | 4.8 x 10⁻⁴ | 1444 | |
| 10.0 | TFP | 1.8 x 10⁻³ | 385 |
| | NHS | 1.8 x 10⁻² | 39 |
Data adapted from a study on ester-terminated self-assembled monolayers, which demonstrates the relative stability in a surface-bound context.[5]
At pH 10, the TFP ester exhibits a half-life that is nearly 10-fold longer than its NHS counterpart, highlighting its suitability for reactions requiring basic conditions.[5] This enhanced stability allows for greater control over the conjugation process and leads to higher yields of the desired product.[5]
Detailed Experimental Protocols
This section provides a generalized protocol for labeling a protein with a TFP ester-modified molecule (e.g., a fluorescent dye or biotin).
4.1. Materials and Reagents
-
Protein: To be labeled (concentration ≥ 2 mg/mL).
-
TFP Ester Reagent: Stored desiccated at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0. Avoid buffers containing primary amines like Tris or glycine.[10][11]
-
Solvent: High-quality, anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.0-8.5.[8][10]
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette to remove unreacted TFP ester.[10]
4.2. Protocol Workflow
4.3. Step-by-Step Procedure
-
Prepare the Protein: Exchange the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0) using a desalting column or dialysis. Adjust the final concentration to be ≥ 2 mg/mL.
-
Prepare the TFP Ester: Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.[10] Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[8][10]
-
Initiate the Reaction: While gently stirring the protein solution, slowly add the calculated amount of TFP ester stock solution. The molar excess of TFP ester to protein typically ranges from 10-fold to 20-fold, depending on the protein concentration and desired degree of labeling.[10]
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature or for 2 hours at 4°C. Incubation times may require optimization.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[10] This will consume any unreacted TFP ester. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted TFP ester and byproducts (tetrafluorophenol) from the protein conjugate using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterize the Product: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the attached label at its specific maximum absorbance wavelength.[7]
Conclusion
Tetrafluorophenyl esters represent a superior class of amine-reactive reagents for bioconjugation. Their key advantage is a significantly higher resistance to hydrolysis in aqueous buffers compared to traditional NHS esters, particularly under the basic pH conditions necessary for efficient labeling of primary amines.[3][5] This enhanced stability provides researchers with a wider experimental window, greater control over the reaction, and ultimately leads to more efficient and reproducible conjugation outcomes.[4][6] By carefully controlling reaction parameters such as pH, concentration, and solvent, professionals in research and drug development can leverage the favorable reactivity of TFP esters to create well-defined and stable bioconjugates for a wide array of applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mal-amido-PEG8-TFP Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Mal-amido-PEG8-TFP ester for the bioconjugation of amine- and thiol-containing molecules. This heterobifunctional crosslinker is a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.
The this compound features a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient reaction with primary amines. The polyethylene (B3416737) glycol (PEG) spacer of eight units enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] TFP esters are more hydrolytically stable in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters, offering greater flexibility and efficiency in conjugation reactions.[2]
Reaction Mechanism
The conjugation process involves two orthogonal reactions:
-
Amine Acylation: The TFP ester reacts with a primary amine (e.g., on a protein or peptide) via nucleophilic substitution to form a stable amide bond. This reaction is most efficient at a pH of 7.5-8.0.[2][3]
-
Thiol Addition: The maleimide group reacts with a sulfhydryl group (e.g., on a cysteine residue or a thiol-modified molecule) through a Michael addition reaction, forming a stable thioether bond. This reaction is optimal at a pH of 6.5-7.5.[2][4]
Key Experimental Parameters
Successful conjugation with this compound depends on the careful control of several experimental parameters. The following tables summarize the key quantitative data for each reaction step.
Table 1: TFP Ester-Amine Conjugation Parameters
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.0 | Higher pH increases the rate of hydrolysis of the TFP ester.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically faster at room temperature.[5] |
| Reaction Time | 30 minutes - 2 hours at RT; 2-4 hours at 4°C | Should be optimized for the specific biomolecule. |
| Molar Excess of Linker | 10- to 50-fold over the amine-containing molecule | Depends on the concentration of the protein.[6] |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine).[6] |
Table 2: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Above pH 7.5, reaction with amines can occur.[2][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive biomolecules.[1] |
| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Longer incubation may be needed at lower temperatures.[7] |
| Molar Excess of Maleimide-Activated Molecule | 1.5- to 5-fold over the thiol-containing molecule | To ensure complete reaction of the thiol.[6] |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, Tris | Must be free of thiols (e.g., DTT, β-mercaptoethanol).[7] |
Experimental Protocols
A two-step conjugation protocol is generally recommended to ensure specificity and minimize side reactions. In the first step, the TFP ester is reacted with the amine-containing molecule. In the second step, the maleimide group on the resulting conjugate is reacted with the thiol-containing molecule.
Protocol 1: Activation of an Amine-Containing Molecule with this compound
This protocol describes the first step of the two-step conjugation, where a molecule with a primary amine is activated with the TFP ester end of the linker.
Materials:
-
Amine-containing molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate, pH 7.5-8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Initiate the Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the solution of the amine-containing molecule. Add the linker solution dropwise while gently stirring.
-
Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Remove Excess Linker: Purify the maleimide-activated molecule by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 6.5-7.5) to remove the unreacted linker.
Protocol 2: Conjugation of the Maleimide-Activated Molecule to a Thiol-Containing Molecule
This protocol describes the second step where the maleimide-activated molecule is conjugated to a molecule containing a free thiol group.
Materials:
-
Maleimide-activated molecule (from Protocol 1)
-
Thiol-containing molecule (e.g., protein with cysteine, thiol-modified oligonucleotide)
-
Thiol-free reaction buffer (e.g., PBS, HEPES, Tris, pH 6.5-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification equipment (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the thiol-free reaction buffer.
-
(Optional) Reduce Disulfide Bonds: If the thiol groups are in the form of disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide-activated molecule.[7]
-
Initiate the Conjugation: Add a 1.5- to 5-fold molar excess of the maleimide-activated molecule to the solution of the thiol-containing molecule.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using fluorescently labeled molecules.[7]
-
Quench the Reaction: (Optional) Add a small molar excess of a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
Purify the Conjugate: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted molecules and byproducts.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound conjugation.
Experimental Workflow
Caption: Two-step experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Mal-amido-PEG8-TFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Mal-amido-PEG8-TFP ester is a heterobifunctional, non-cleavable linker that offers several advantages in ADC development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of ADCs.
Key Features of this compound:
-
Heterobifunctional: It possesses two distinct reactive groups: a maleimide (B117702) and a tetrafluorophenyl (TFP) ester. The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on reduced cysteine residues of an antibody. The TFP ester is a highly reactive amine-reactive functional group that forms stable amide bonds with primary amines on the cytotoxic payload.
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to improve the solubility and reduce the aggregation of the resulting ADC, particularly when conjugating hydrophobic payloads. The PEG spacer also provides a defined length, contributing to more homogenous ADC populations.
-
Non-Cleavable: The linker forms a stable thioether and amide bond, resulting in a non-cleavable linkage. This design relies on the complete degradation of the antibody within the lysosome of the target cancer cell to release the cytotoxic payload. This can lead to increased stability in circulation and a wider therapeutic window.
Section 1: ADC Synthesis Workflow
The synthesis of an ADC using this compound is a two-step process. First, the cytotoxic payload is conjugated to the TFP ester end of the linker. Second, the resulting drug-linker complex is conjugated to the reduced antibody via the maleimide group.
Application Notes and Protocols for Protein Labeling with Mal-amido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern bioconjugation and drug development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends their circulation half-life. Furthermore, the hydrophilic PEG chains can shield proteins from proteolytic degradation and minimize their immunogenicity. Mal-amido-PEG8-TFP ester is a heterobifunctional crosslinker designed for precise, site-specific protein modification. This reagent features a maleimide (B117702) group that selectively reacts with the free sulfhydryl (thiol) groups of cysteine residues, and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient and stable amide bond formation with primary amines. The discrete eight-unit PEG spacer enhances the water solubility of the resulting conjugate and provides a flexible linker.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for protein labeling, covering detailed experimental protocols, data interpretation, and visual workflows to facilitate its successful implementation in research and drug development.
Chemical Properties and Reaction Mechanism
This compound is a water-soluble, heterobifunctional crosslinker.[2] Its utility lies in the orthogonal reactivity of its two terminal functional groups:
-
Maleimide Group: This group undergoes a Michael addition reaction with the thiol group of a cysteine residue, forming a stable thioether bond. This reaction is highly specific and efficient at a pH range of 6.5-7.5.[1][3]
-
TFP Ester Group: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. TFP esters are known to be more hydrolytically stable in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation. The optimal pH range for TFP ester reactions is 7.5-8.0.[4]
The defined length of the PEG8 linker ensures batch-to-batch consistency and results in a more homogenous product compared to traditional polydisperse PEG reagents.[5]
Key Applications
The unique properties of this compound make it a versatile tool for a variety of applications in drug development and research, including:
-
Antibody-Drug Conjugate (ADC) Construction: The reagent can be used to link a cytotoxic drug (containing a primary amine) to a monoclonal antibody (targeting a specific antigen) via a cysteine residue on the antibody.[2]
-
PEGylation of Therapeutic Proteins: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1]
-
Surface Modification of Nanoparticles: Attaching proteins or other biomolecules to the surface of nanoparticles for targeted drug delivery.
-
Development of Diagnostic Reagents: Labeling proteins with reporter molecules such as fluorescent dyes or biotin.[6]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes key quantitative parameters and conditions for successful protein labeling with this compound. Note that optimal conditions should be determined empirically for each specific protein and application.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL[1] | Higher concentrations generally lead to better labeling efficiency.[7] |
| This compound Stock Solution | 10-20 mM in anhydrous DMSO or DMF[1] | Prepare fresh immediately before use to avoid hydrolysis. |
| Molar Excess of Reagent (Maleimide to Thiol) | 10- to 20-fold[1] | The optimal ratio should be determined empirically. |
| Reaction pH (Maleimide-Thiol) | 6.5-7.5[1] | Maintains the reactivity of the maleimide group and the thiol. |
| Reaction pH (TFP Ester-Amine) | 7.5-8.0 | Optimal for amide bond formation. |
| Reaction Temperature | Room temperature or 4°C[1] | Incubation at 4°C overnight may be suitable for sensitive proteins. |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C[1] | Monitor reaction progress if possible. |
| Expected Labeling Efficiency | 70-90% | Varies depending on the protein, buffer conditions, and reagent ratio. |
Experimental Protocols
This section provides detailed protocols for a two-step labeling procedure where a protein is first modified with the maleimide group of this compound, followed by conjugation of a second molecule via the TFP ester.
Protocol 1: Thiol-Specific Labeling of a Protein
This protocol describes the conjugation of the maleimide group of the linker to a cysteine residue on the target protein.
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer like HEPES.[1] The buffer should be degassed to minimize oxidation of thiols.[1]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[1]
Procedure:
-
Protein Preparation: a. Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[1] b. (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8][9]
-
Reagent Preparation: a. Immediately before use, allow the vial of this compound to come to room temperature. b. Prepare a 10-20 mM stock solution of the reagent in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] b. Gently mix the reaction solution and protect it from light. c. Incubate at room temperature for 1-2 hours or at 4°C overnight.[1]
-
Purification: a. Remove the unreacted this compound using an appropriate purification method. b. For SEC, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein. c. For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the desired storage buffer at 4°C with several buffer changes.
Protocol 2: Amine-Specific Labeling of a Second Molecule
This protocol describes the conjugation of a primary amine-containing molecule to the TFP ester of the protein-PEG-maleimide conjugate from Protocol 1.
Materials:
-
Thiol-labeled protein-PEG conjugate from Protocol 1
-
Amine-containing molecule (e.g., a drug, peptide, or fluorescent dye)
-
Reaction Buffer: pH 7.5-8.0 (e.g., borate (B1201080) buffer or PBS adjusted to the appropriate pH)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or glycine (B1666218) solution
-
Purification System (as in Protocol 1)
Procedure:
-
Preparation of Labeled Protein: a. Ensure the purified protein-PEG conjugate from Protocol 1 is in the appropriate Reaction Buffer (pH 7.5-8.0).
-
Labeling Reaction: a. Add a molar excess of the amine-containing molecule to the labeled protein solution. The optimal molar ratio should be determined empirically. b. Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching the Reaction (Optional): a. To quench any unreacted TFP esters, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: a. Purify the final conjugate using SEC or dialysis to remove unreacted molecules and quenching reagent.
Determination of Degree of Labeling (DOL)
The efficiency of the labeling reaction can be assessed by determining the degree of labeling (DOL), which represents the average number of PEG molecules conjugated to each protein molecule.[9] This can be determined using various analytical techniques, including UV-Vis spectroscopy (if the attached molecule has a distinct absorbance), mass spectrometry, or specific assays for the attached molecule.[5]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Protein labeling workflow with this compound.
Example Signaling Pathway: EGFR Pathway in Cancer
Antibody-drug conjugates developed using this compound can target receptors like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The following diagram illustrates a simplified EGFR signaling pathway that can be targeted by such conjugates.
Caption: Simplified EGFR signaling pathway targeted by an ADC.
Conclusion
Labeling proteins with this compound is a robust and specific method for introducing PEG chains and conjugating molecules at cysteine and amine residues, respectively. This technique offers significant advantages for the development of therapeutic proteins and other bioconjugates by improving their pharmacokinetic and pharmacodynamic properties. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists to successfully implement this valuable bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols: A Step-by-Step Guide to Maleimide Conjugation with Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-based conjugation to cysteine residues is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This powerful technique enables the precise, covalent linkage of various molecules—such as fluorescent dyes, drugs, or polymers—to proteins, peptides, and other biomolecules containing free thiol groups.[1][2] The reaction, a Michael addition, forms a stable thioether bond between the maleimide (B117702) group and the sulfhydryl group of a cysteine residue.[3][4] This application note provides detailed protocols, optimization strategies, and troubleshooting advice to ensure successful and reproducible maleimide-cysteine conjugations.
Chemical Principle
The conjugation reaction proceeds via a nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring.[3] This Michael addition reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][5] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][5]
Figure 1: Reaction scheme of maleimide conjugation to a cysteine thiol.
Quantitative Data Summary
The efficiency of maleimide-cysteine conjugation is influenced by several key parameters. The following table summarizes typical starting conditions and expected outcomes based on literature data. Optimization is often necessary for specific biomolecules.[4][6]
| Parameter | Recommended Range | Typical Conjugation Efficiency (%) | Reference |
| pH | 6.5 - 7.5 | Varies with biomolecule | [1][5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | 58 ± 12 to 84 ± 4 | [4][6] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Varies with reactants and temperature | [7] |
| Protein Concentration | 1 - 10 mg/mL | Not directly reported as efficiency | [8] |
| TCEP Molar Excess (for reduction) | 10 - 100x | Not applicable | [8] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of a maleimide-functionalized molecule to a cysteine-containing protein.
Materials
-
Cysteine-containing protein or peptide
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris at pH 7.0-7.5)[8]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[8]
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)[8]
Protocol: Step-by-Step Conjugation
Figure 2: General workflow for maleimide-cysteine conjugation.
-
Protein Preparation :
-
Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, Tris) at a concentration of 1-10 mg/mL.[8] The optimal pH is between 7.0 and 7.5.[8]
-
Ensure the buffer is free of extraneous thiols (e.g., dithiothreitol (B142953) (DTT)) and primary amines if the pH is above 7.5.[5][9]
-
-
Reduction of Disulfide Bonds (Optional but Recommended) :
-
If the protein contains disulfide bonds, these must be reduced to generate free thiols, as disulfides do not react with maleimides.[8][10]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[8] TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the conjugation step.[11]
-
Incubate the mixture for 20-30 minutes at room temperature.
-
-
Preparation of Maleimide Stock Solution :
-
Conjugation Reaction :
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A starting point of a 10-20 fold molar excess of maleimide to protein is recommended.[12]
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[7] If the reagents are light-sensitive, protect the reaction from light.
-
-
Purification of the Conjugate :
-
Characterization and Storage :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific absorbance maximum).[12]
-
For short-term storage, the conjugate can be kept at 2-8°C for up to one week.[12] For long-term storage, add cryoprotectants like glycerol (B35011) and store at -20°C or -80°C.
-
Troubleshooting and Optimization
Potential side reactions and issues can arise during maleimide conjugation. Understanding and mitigating these is crucial for obtaining a homogenous and stable product.
Figure 3: Key reaction pathways and side reactions in maleimide chemistry.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Conjugation Yield | Hydrolyzed Maleimide: Maleimide ring has opened due to moisture. | Prepare fresh maleimide stock solution in anhydrous solvent immediately before use.[13] |
| Oxidized/Inaccessible Cysteines: Target thiols are in disulfide bonds or sterically hindered. | Perform a reduction step with TCEP prior to conjugation.[13] | |
| Incorrect pH: Reaction buffer is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and verify the pH.[13] | |
| Lack of Specificity | Reaction with Amines: pH of the reaction is too high (>7.5). | Maintain the reaction pH strictly between 6.5 and 7.5.[13] |
| Product Instability | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible, leading to payload migration. | After conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a stable, ring-opened product.[13] |
| Thiazine Rearrangement: Occurs with N-terminal cysteines at neutral or basic pH. | Perform the conjugation at a more acidic pH (around 5.0-6.0) to protonate the N-terminal amine and prevent rearrangement.[14][15] |
Conclusion
Maleimide-cysteine conjugation is a robust and versatile method for bioconjugation. By carefully controlling reaction conditions, particularly pH, and being mindful of potential side reactions, researchers can achieve high yields of specifically labeled biomolecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and related fields to successfully implement this essential chemical tool.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: TFP Ester Reaction with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the reaction of Tetrafluorophenyl (TFP) esters with lysine (B10760008) residues, a key bioconjugation technique for labeling proteins, peptides, and other biomolecules.
Introduction
Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups used to covalently attach molecules to primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] This reaction results in the formation of a stable amide bond, making TFP esters valuable tools for creating bioconjugates for various applications, including fluorescence labeling, biotinylation, and the development of antibody-drug conjugates (ADCs).[3]
Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, particularly at basic pH, and are less susceptible to spontaneous hydrolysis.[1][4] This enhanced stability provides greater control over the conjugation reaction and can lead to higher coupling efficiencies.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release the tetrafluorophenol leaving group.
Caption: Reaction mechanism of TFP ester with a lysine residue.
Quantitative Data Summary
The efficiency of the TFP ester reaction with lysine residues is influenced by several factors. The following tables summarize key quantitative parameters for consideration.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 9.0[5] | Optimal pH is typically between 7.5 and 8.5.[3][6] Higher pH increases the rate of hydrolysis.[7] |
| Buffer | Phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffer.[5] | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[5] |
| Protein Concentration | ≥ 2 mg/mL[8] | Higher concentrations generally lead to better labeling efficiency. |
| Molar Excess of TFP Ester | 10 to 50-fold[5] | For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20 to 50-fold excess may be necessary.[5] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C.[5][8] | Longer incubation times can improve efficiency.[5] |
| Solvent for TFP Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | TFP esters are moisture-sensitive.[5] |
Table 2: Comparison of TFP and NHS Esters
| Feature | TFP Ester | NHS Ester |
| Reactivity with Amines | High | High |
| Hydrolytic Stability | More stable, especially at basic pH.[1] Half-life can be several hours at basic pH.[9] | Less stable, with a half-life of minutes at pH 8.[10] Prone to rapid hydrolysis in aqueous medium. |
| Reaction pH | 7.0 - 9.0[5] | Typically 7.0 - 8.5.[6] |
| Bond Formed | Stable amide bond.[1] | Stable amide bond.[11] |
Experimental Protocols
The following are generalized protocols for labeling proteins with TFP esters. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest
-
TFP ester-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or PBS, pH 7.2-7.4.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5.[5][8]
-
Purification column (e.g., desalting column, dialysis cassette)
Experimental Workflow
Caption: General experimental workflow for protein labeling with TFP esters.
Detailed Protocol
-
Protein Preparation:
-
TFP Ester Stock Solution Preparation:
-
TFP esters are sensitive to moisture.[5] Allow the vial to come to room temperature before opening.
-
Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.
-
-
Reaction Incubation:
-
Reaction Quenching:
-
Purification:
-
Remove the unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) of the protein conjugate using spectrophotometry or other appropriate methods.
-
Assess the functionality of the labeled protein through activity assays or binding studies.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | TFP ester hydrolysis. | Prepare fresh TFP ester stock solution. Ensure the use of anhydrous solvent.[5] |
| Low protein concentration. | Increase the protein concentration to >2 mg/mL. | |
| Suboptimal pH. | Optimize the reaction pH within the 7.0-9.0 range.[5] | |
| Presence of primary amines in the buffer. | Use a buffer free of primary amines (e.g., PBS, HEPES, borate).[5] | |
| Protein Precipitation | Change in isoelectric point after labeling. | Adjust the buffer pH.[12] |
| High degree of labeling. | Reduce the molar excess of the TFP ester. | |
| No Conjugation | Inactive TFP ester. | Use a fresh vial of TFP ester. |
| Incorrect buffer composition. | Verify the buffer does not contain competing nucleophiles.[5] |
Conclusion
The reaction of TFP esters with lysine residues is a robust and efficient method for bioconjugation. The superior hydrolytic stability of TFP esters compared to NHS esters offers significant advantages, particularly for reactions conducted at neutral to basic pH. By carefully controlling the reaction conditions, researchers can achieve reproducible and high-yield conjugation for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Mal-amido-PEG8-TFP Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG8-TFP ester is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems. This linker features a maleimide (B117702) group at one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This distinct architecture allows for the covalent conjugation of two different molecules, typically a targeting moiety and a therapeutic agent, with high specificity and efficiency.
The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The TFP ester group readily reacts with primary amines, present in lysine (B10760008) residues of antibodies or on the surface of nanoparticles, to form a stable amide bond. The hydrophilic PEG8 spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the drug delivery system.
These application notes provide an overview of the use of this compound in the development of antibody-drug conjugates (ADCs) and the surface functionalization of nanoparticles. While specific quantitative data from published studies using this exact linker is limited, the following sections detail the general principles, experimental considerations, and representative protocols for its application.
Key Applications
This compound is a versatile tool for a range of bioconjugation applications in drug delivery, including:
-
Antibody-Drug Conjugate (ADC) Synthesis: Covalently linking potent cytotoxic drugs to monoclonal antibodies (mAbs) for targeted cancer therapy.
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (antibodies, peptides, etc.) to enhance specific cell and tissue delivery.
-
Peptide Modification: Improving the solubility and circulation half-life of therapeutic peptides.
-
PROTAC® Development: Serving as a component of Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into proximity.[1]
Physicochemical Properties and Reaction Chemistry
| Property | Value | Reference |
| Molecular Weight | ~740.7 g/mol | [2] |
| Purity | Typically >95% | [2] |
| Spacer Arm Length | 38 atoms | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Storage | Store at -20°C, protected from moisture. | [2] |
Reaction Chemistry:
The conjugation process using this compound is a two-step reaction:
-
TFP Ester Reaction with Amines: The TFP ester reacts with primary amines (e.g., on an antibody or aminated nanoparticle) to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a pH of 7.5-8.0. TFP esters are known to be more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, offering a wider reaction window.
-
Maleimide Reaction with Thiols: The maleimide group reacts with a free thiol group (e.g., on a drug molecule or a reduced antibody) via a Michael addition reaction to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general procedure for conjugating a thiol-containing drug to a monoclonal antibody using this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing drug molecule
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0; phosphate (B84403) buffer, pH 7.0)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into a conjugation-compatible buffer (e.g., PBS).
-
To expose thiol groups from interchain disulfide bonds, partially reduce the mAb using a controlled amount of a reducing agent like TCEP or DTT. The molar ratio of reducing agent to mAb will determine the number of available thiols and subsequently the drug-to-antibody ratio (DAR). Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by SEC or dialysis.
-
-
Drug-Linker Conjugation (Formation of Maleimide-activated Drug):
-
Dissolve the this compound in anhydrous DMSO or DMF.
-
Dissolve the thiol-containing drug in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the dissolved this compound to the drug solution. The TFP ester end will not react under these conditions. Allow the maleimide group to react with the thiol on the drug. Incubate for 1-4 hours at room temperature.
-
-
ADC Formation:
-
Immediately after the drug-linker reaction, add the maleimide-activated drug solution to the reduced mAb solution.
-
Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the reaction between the TFP ester on the linker and the primary amines (lysine residues) on the antibody.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the ADC from unconjugated drug, linker, and antibody using SEC.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Protocol 2: Surface Functionalization of Nanoparticles
This protocol provides a general method for attaching an antibody to the surface of pre-formed, amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG lipids, polymeric nanoparticles with surface amine groups)
-
Antibody or other targeting ligand with available thiol groups (can be introduced via reduction or chemical modification)
-
This compound
-
Reaction buffers (e.g., HEPES buffer, pH 7.5-8.0; phosphate buffer, pH 7.0)
-
Anhydrous DMSO or DMF
-
Centrifugation or tangential flow filtration system for purification
Procedure:
-
Nanoparticle-Linker Conjugation:
-
Disperse the amine-functionalized nanoparticles in a reaction buffer (e.g., HEPES, pH 7.5-8.0).
-
Dissolve the this compound in anhydrous DMSO or DMF.
-
Add the linker solution to the nanoparticle dispersion. The TFP ester will react with the surface amine groups.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
Remove excess, unreacted linker by centrifugation and resuspension or by tangential flow filtration.
-
-
Antibody Conjugation:
-
Resuspend the maleimide-activated nanoparticles in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the thiol-containing antibody to the nanoparticle suspension.
-
Incubate for 4-16 hours at 4°C or room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Separate the antibody-conjugated nanoparticles from unconjugated antibody by centrifugation or SEC.
-
Characterize the functionalized nanoparticles for:
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Zeta Potential: Laser Doppler Velocimetry.
-
Confirmation of Antibody Conjugation: SDS-PAGE, Western Blot, or ELISA.
-
Quantification of Conjugated Antibody: Micro-BCA assay or other protein quantification methods.
-
-
Data Presentation
Table 1: Representative Characterization of an Antibody-Drug Conjugate (ADC)
| Parameter | Expected Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Monomer Purity (%) | > 95% | Size-Exclusion Chromatography (SEC) |
| Aggregate Content (%) | < 5% | Size-Exclusion Chromatography (SEC) |
| Endotoxin Levels (EU/mg) | < 0.5 | Limulus Amebocyte Lysate (LAL) Assay |
Table 2: Representative Characterization of Functionalized Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| Unconjugated Nanoparticles | 100 - 200 | < 0.2 | Variable | N/A | N/A |
| Linker-Activated Nanoparticles | 105 - 210 | < 0.2 | Variable | N/A | N/A |
| Antibody-Conjugated Nanoparticles | 110 - 220 | < 0.2 | Variable | X | Y |
Visualizations
Signaling Pathway for ADC Internalization and Drug Action
The following diagram illustrates a generalized pathway for the internalization of an ADC constructed with a non-cleavable linker like this compound and the subsequent action of the released drug.
Caption: ADC internalization and mechanism of action.
Experimental Workflow for ADC Synthesis
This diagram outlines the key steps in the synthesis and purification of an antibody-drug conjugate.
Caption: Workflow for ADC synthesis and purification.
Logical Relationship of Drug Delivery System Components
This diagram shows the logical connection between the components of a targeted nanoparticle drug delivery system.
Caption: Components of a targeted nanoparticle system.
Disclaimer
The protocols provided are intended as general guidelines. Optimization of reaction conditions, including stoichiometry, concentration, pH, temperature, and incubation time, is essential for each specific application. It is highly recommended to consult relevant literature for detailed procedures and characterization techniques for similar drug delivery systems. The absence of specific published data for this compound necessitates careful in-house validation and characterization of any conjugates or nanoparticles developed using this linker.
References
Application Notes and Protocols for Bioconjugation with Mal-amido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mal-amido-PEG8-TFP ester for the bioconjugation of proteins, peptides, and other biomolecules. This heterobifunctional linker enables the covalent attachment of molecules containing a free thiol group to molecules with a primary amine, facilitating the creation of novel bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), protein-protein conjugates, and surface functionalization.
Introduction to this compound
This compound is a versatile crosslinking reagent composed of three key components:
-
Maleimide (B117702) Group: Reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, through a Michael addition reaction to form a stable thioether bond.[1]
-
Polyethylene Glycol (PEG8) Spacer: A hydrophilic eight-unit PEG chain that enhances the solubility of the conjugate in aqueous solutions, provides flexibility, and minimizes steric hindrance between the conjugated molecules.
-
Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group that forms a stable amide bond with primary amines, such as those found on lysine (B10760008) residues or the N-terminus of proteins. TFP esters offer significant advantages over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis, particularly at neutral to basic pH.[2][3]
The orthogonal reactivity of the maleimide and TFP ester groups allows for controlled, sequential, or one-pot conjugation strategies.
Key Features and Applications
Key Features:
-
Heterobifunctional: Enables the conjugation of two different molecules with distinct functional groups (thiol and amine).
-
PEGylated Spacer: Improves solubility, reduces aggregation, and can decrease the immunogenicity of the final conjugate.
-
High Stability of TFP Ester: The TFP ester is less susceptible to hydrolysis than NHS esters, leading to higher conjugation efficiencies and more reproducible results, especially in aqueous buffers at physiological or slightly basic pH.[2][3]
-
Specific Thiol Reactivity: The maleimide group provides high selectivity for cysteine residues under mild conditions.[1]
Applications:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein-Protein and Peptide-Protein Conjugation: Creating novel fusion proteins or attaching peptides to carrier proteins.
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins or antibodies for imaging and detection assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~740.7 g/mol | [4] |
| Spacer Arm Length | ~3.8 nm | - |
| Purity | Typically >95% | [4] |
| Storage | -20°C, desiccated | [4] |
Table 2: Comparison of TFP Ester and NHS Ester Stability
This table summarizes the half-life of TFP and NHS esters at various pH values, highlighting the superior stability of TFP esters, especially under basic conditions.
| pH | TFP Ester Half-life | NHS Ester Half-life | Reference |
| 7.0 | Several hours | 4-5 hours (at 0°C) | [2][5] |
| 8.0 | Significantly longer than NHS ester | ~1 hour | [6] |
| 8.6 | Stable for several hours | ~10 minutes | [5] |
| 10.0 | ~6.3 hours | ~39 minutes | [7] |
Table 3: Recommended Reaction Conditions for Bioconjugation
| Parameter | TFP Ester Reaction (with Amines) | Maleimide Reaction (with Thiols) | Reference |
| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 | [1][8] |
| Molar Ratio (Linker:Biomolecule) | 5-20 fold excess | 10-20 fold excess | - |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | 1 - 2 hours at RT, or overnight at 4°C | - |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | - |
| Quenching Reagent | 1 M Tris or Glycine (pH 8.0) | 10 mM Cysteine or β-mercaptoethanol | [8] |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This is the recommended protocol to ensure specificity and avoid self-conjugation or polymerization.
Step 1: Reaction of this compound with an Amine-Containing Molecule (Molecule A)
-
Preparation of Molecule A: Dissolve the amine-containing protein or molecule (Molecule A) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.5-8.5. A typical concentration is 1-10 mg/mL.
-
Preparation of Linker Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography (SEC). The buffer should be exchanged to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction of Maleimide-Activated Molecule A with a Thiol-Containing Molecule (Molecule B)
-
Preparation of Molecule B: If the thiol groups on Molecule B are in the form of disulfide bonds, they must be reduced.
-
Dissolve the thiol-containing molecule (Molecule B) in a suitable buffer.
-
Add a 10- to 50-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before the addition of the maleimide-containing molecule. If DTT is used, it must be removed prior to the next step.
-
-
Conjugation Reaction: Add the purified maleimide-activated Molecule A to the solution of the reduced, thiol-containing Molecule B. A 1.5- to 5-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add a final concentration of 10 mM cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or ion-exchange chromatography to remove excess reagents and unconjugated molecules.
Protocol 2: Characterization of the Bioconjugate
1. Determination of Degree of Labeling (DOL) / Substitution (DOS)
The DOL represents the average number of linker-drug/protein molecules conjugated to the primary protein/antibody.
-
UV-Vis Spectroscopy: This is a common method for determining the DOL, especially when one of the conjugated molecules has a distinct absorbance peak.[9][10]
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the other conjugated molecule (e.g., a dye or a drug with a chromophore).
-
Calculate the protein concentration, correcting for the absorbance of the attached molecule at 280 nm.
-
Calculate the concentration of the attached molecule using its molar extinction coefficient.
-
The DOL is the molar ratio of the attached molecule to the protein.
-
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, from which the number of attached linkers can be deduced.[11]
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the conjugate from unconjugated starting materials and to assess the presence of aggregates.[12]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the conjugated protein.
3. Functional Assays
It is crucial to perform functional assays to ensure that the biological activity of the conjugated molecules is retained. This could include enzyme activity assays, cell viability assays (for ADCs), or binding assays (e.g., ELISA).
Mandatory Visualizations
Caption: Two-step sequential bioconjugation workflow.
Caption: Reaction mechanisms of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. technosaurus.co.jp [technosaurus.co.jp]
Application Notes and Protocols for Surface Modification with Mal-amido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-amido-PEG8-TFP ester in surface modification. This heterobifunctional crosslinker is a valuable tool for the site-specific covalent attachment of molecules to surfaces, enabling advancements in drug delivery, diagnostics, and biomaterial engineering.
Introduction
This compound is a non-cleavable linker composed of three key components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG8) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the TFP ester efficiently couples with primary amines.[2][3] The hydrophilic PEG8 spacer enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the modified surface.[4][5] This linker is particularly useful for conjugating amine-containing surfaces with thiol-containing biomolecules, or vice versa, in a controlled and sequential manner.
Applications for this versatile linker include:
-
Nanoparticle and Liposome Functionalization: Coating surfaces for targeted drug delivery by attaching antibodies, peptides, or small molecules.[2][6][7]
-
Protein and Peptide Conjugation: Creating antibody-drug conjugates (ADCs) or modifying proteins to enhance their therapeutic properties.[2][4][7]
-
Biomaterial and Hydrogel Preparation: Crosslinking for the development of advanced biomaterials.[4][8]
-
Surface Modification for Improved Biocompatibility: Creating non-fouling surfaces that resist protein adsorption and cell adhesion.[5][8]
Chemical Reaction Mechanisms
The surface modification process using this compound involves two orthogonal reactions:
-
TFP Ester Reaction with Primary Amines: The TFP ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins or amine-functionalized surfaces) to form a stable amide bond. TFP esters are known to be more hydrolytically stable in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for reaction.[2][6][9]
-
Maleimide Reaction with Thiols: The maleimide group undergoes a Michael addition reaction with a sulfhydryl group (e.g., from a cysteine residue) to form a stable thioether linkage.[10][11] This reaction is highly specific and efficient under mild conditions.[12][13]
Data Presentation: Reaction Condition Optimization
Successful surface modification requires careful optimization of reaction conditions. The following tables summarize key parameters for the two conjugation steps.
Table 1: TFP Ester-Amine Reaction Parameters
| Parameter | Optimal Range | Notes |
| pH | 7.5 - 8.0[2][6][7] | TFP esters are more stable than NHS esters at basic pH but will still hydrolyze.[9][14] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate)[15] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[15][16] |
| Temperature | Room Temperature or 4°C[15][17] | Lower temperatures can be used to slow down the reaction and hydrolysis. |
| Reaction Time | 30 minutes - 2 hours[15] | Can be extended to improve efficiency, but hydrolysis is a competing reaction.[15] |
| Solvent | Anhydrous DMSO or DMF for stock solution[2][15] | The reagent is moisture-sensitive.[2][15] |
Table 2: Maleimide-Thiol Reaction Parameters
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 7.5[6][10][12] | Reaction is chemoselective for thiols in this range. Above pH 7.5, reactivity with amines increases.[10][12] |
| Buffer | Thiol-free buffers (e.g., PBS, HEPES)[13] | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the reaction.[12] |
| Temperature | Room Temperature or 4°C[18][19] | Can be performed at various temperatures depending on the stability of the biomolecule. |
| Reaction Time | 30 minutes - 2 hours[18][19] | Reaction is generally rapid.[11] |
| Reducing Agents | TCEP can be present | If disulfide bonds need to be reduced, TCEP is compatible as it does not contain a thiol group.[12] |
Experimental Protocols
The following are generalized protocols for a two-step surface modification. The specific concentrations and molar ratios should be optimized for each application.
Protocol 1: Modification of an Amine-Containing Surface with a Thiol-Containing Molecule
This protocol describes the initial reaction of the TFP ester with an amine-functionalized surface, followed by the conjugation of a thiol-containing molecule.
Materials:
-
Amine-functionalized surface (e.g., nanoparticles, protein)
-
This compound
-
Thiol-containing molecule (e.g., peptide, antibody fragment)
-
Reaction Buffer 1 (Amine-free, pH 7.5-8.0, e.g., 0.1 M sodium phosphate, 150 mM NaCl)
-
Reaction Buffer 2 (Thiol-free, pH 6.5-7.5, e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis, centrifugation)
Procedure:
Step 1: Reaction of TFP Ester with Amine Surface
-
Prepare the amine-functionalized surface in Reaction Buffer 1. For proteins, a concentration of 1-10 mg/mL is recommended.[17]
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[15][17]
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the surface solution.[15]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[19]
-
Purify the maleimide-activated surface to remove excess crosslinker and byproducts.
Step 2: Reaction of Maleimide with Thiol Molecule
-
Resuspend the purified maleimide-activated surface in Reaction Buffer 2.
-
Add the thiol-containing molecule at a desired molar ratio (e.g., 1.5 to 5-fold molar excess of the thiol molecule to the surface).[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[19]
-
Purify the final conjugate to remove unreacted molecules.
-
Characterize the final product to determine the degree of modification.
Protocol 2: Modification of a Thiol-Containing Surface with an Amine-Containing Molecule
This protocol outlines the reverse process, starting with the modification of a thiol-containing surface.
Materials:
-
Thiol-containing surface (e.g., reduced protein, thiol-modified nanoparticle)
-
This compound
-
Amine-containing molecule
-
Reaction Buffer 1 (Thiol-free, pH 6.5-7.5)
-
Reaction Buffer 2 (Amine-free, pH 7.5-8.0)
-
Quenching Buffer
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
Step 1: Reaction of Maleimide with Thiol Surface
-
Prepare the thiol-containing surface in Reaction Buffer 1. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent.[12][13]
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the surface solution.[17]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the TFP-ester-activated surface.
Step 2: Reaction of TFP Ester with Amine Molecule
-
Resuspend the purified TFP-ester-activated surface in Reaction Buffer 2.
-
Add the amine-containing molecule at the desired molar ratio.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
(Optional) Quench the reaction with Quenching Buffer.
-
Purify the final conjugate.
-
Characterize the final product.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for modifying an amine surface with a thiol molecule.
Caption: Workflow for modifying a thiol surface with an amine molecule.
Caption: Chemical reactions of TFP ester and maleimide functional groups.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. ulab360.com [ulab360.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bachem.com [bachem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Maleimide-Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-based conjugation is a widely utilized bioconjugation technique that allows for the site-specific modification of proteins through the formation of a stable thioether bond with free sulfhydryl groups on cysteine residues.[1] This method is pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with improved pharmacokinetic properties.[2][3] The successful application of these conjugates is highly dependent on their purity, as unreacted starting materials and reaction byproducts can interfere with downstream applications and pose safety risks.[1]
These application notes provide a comprehensive overview of the purification strategies for proteins conjugated via maleimide (B117702) chemistry. Detailed protocols for common purification techniques are presented, along with illustrative data to guide researchers in selecting the most appropriate method for their specific application.
General Workflow for Maleimide-Conjugated Protein Purification
The overall process for generating and purifying maleimide-conjugated proteins involves several key stages, from initial protein preparation to the final characterization of the purified conjugate.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the specific properties of the protein and the conjugated molecule, as well as the desired level of purity and yield. The following tables provide an illustrative comparison of common chromatography techniques for the purification of a hypothetical maleimide-conjugated antibody.
Note: The following data is for illustrative purposes and may not be representative of all maleimide-conjugated proteins. Actual results will vary depending on the specific protein, conjugate, and experimental conditions.
Table 1: Performance Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity (%) | Typical Recovery (%) | Typical Yield (%) |
| Size Exclusion Chromatography (SEC) | Size and shape | >95 | 80-95 | 70-90 |
| Ion Exchange Chromatography (IEX) | Net surface charge | >98 | 70-90 | 60-85 |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | >98 | 75-95 | 70-90 |
| Affinity Chromatography (AC) | Specific binding interactions | >99 | 85-98 | 80-95 |
Table 2: Advantages and Disadvantages of Purification Methods
| Purification Method | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Mild, non-denaturing conditions; effective for removing small molecule impurities.[4] | Lower resolution for proteins of similar size; limited sample volume. |
| Ion Exchange Chromatography (IEX) | High resolution and capacity; can separate based on charge variants.[5] | Requires optimization of pH and ionic strength; may not be suitable for all proteins.[6] |
| Hydrophobic Interaction Chromatography (HIC) | High resolution for separating species with different drug-to-antibody ratios (DARs).[7] | Requires high salt concentrations, which can sometimes lead to protein precipitation.[8] |
| Affinity Chromatography (AC) | Highly specific, leading to very high purity in a single step.[6] | Can be expensive; harsh elution conditions may denature the protein. |
Experimental Protocols
Protocol 1: Maleimide Conjugation to a Thiol-Containing Protein
This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to a protein with available cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, thiol-free buffer such as PBS, Tris, or HEPES at pH 7.0-7.5).
-
Maleimide-functionalized reagent.
-
Anhydrous DMSO or DMF.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
(Optional) Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. It is crucial to remove the reducing agent before adding the maleimide reagent, for example, by using a desalting column.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[1]
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide reagent is light-sensitive.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent with a free thiol can be added to react with any excess maleimide.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing unreacted small molecule maleimide reagents.[4]
Materials:
-
SEC column (e.g., Sephadex G-25).
-
Equilibration/running buffer (e.g., PBS, pH 7.4).
-
Chromatography system (e.g., FPLC).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The larger conjugated protein will elute first, followed by the smaller, unreacted maleimide reagent.[4]
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified conjugated protein.
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge and can be used to separate the conjugated protein from the unconjugated protein if there is a sufficient charge difference.[5]
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH).
-
Binding buffer (low ionic strength).
-
Elution buffer (high ionic strength, e.g., binding buffer with 1 M NaCl).
-
Chromatography system.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer.
-
Sample Preparation: Exchange the buffer of the conjugation reaction mixture to the binding buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with binding buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (elution buffer).
-
Fraction Collection: Collect fractions and monitor the protein elution at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE or HPLC to identify those containing the pure conjugate.
Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. Since conjugation with a maleimide-linked molecule often increases the hydrophobicity of a protein, HIC is particularly useful for separating conjugated species with different degrees of labeling (e.g., different drug-to-antibody ratios).[7]
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose).
-
Binding buffer (high salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).
-
Elution buffer (low salt concentration, e.g., phosphate buffer without ammonium sulfate).
-
Chromatography system.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with binding buffer.
-
Sample Preparation: Adjust the salt concentration of the sample to match the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with binding buffer.
-
Elution: Elute the bound proteins with a decreasing salt gradient. More hydrophobic species will elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze to identify the desired conjugate.
Protocol 5: Purification by Affinity Chromatography (AC)
If the protein has a specific binding partner or an affinity tag (e.g., His-tag, Fc region), affinity chromatography can be used for highly specific purification.[6]
Materials:
-
Affinity column with the appropriate ligand immobilized (e.g., Protein A for IgG, Ni-NTA for His-tagged proteins).
-
Binding/wash buffer.
-
Elution buffer (e.g., low pH buffer for Protein A, imidazole-containing buffer for Ni-NTA).
-
Neutralization buffer (if using low pH elution).
-
Chromatography system or batch purification setup.
Procedure:
-
Column Equilibration: Equilibrate the affinity column with binding buffer.
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Wash: Wash the column extensively with wash buffer to remove non-specifically bound molecules.
-
Elution: Elute the bound conjugate using the appropriate elution buffer.
-
Neutralization: If a low pH elution buffer is used, immediately neutralize the collected fractions with a neutralization buffer.
-
Buffer Exchange: Perform a buffer exchange into a suitable storage buffer.
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of conjugated molecules per protein, is a critical quality attribute. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (if it has a chromophore).
Formula for DOL Calculation:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the maximum absorbance wavelength of the attached molecule.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the attached molecule at its A_max.
-
CF = Correction factor for the absorbance of the attached molecule at 280 nm (A_280 / A_max).
Conclusion
The purification of maleimide-conjugated proteins is a critical step to ensure their quality and performance in various research and therapeutic applications. The choice of purification method should be carefully considered based on the specific characteristics of the conjugate and the desired purity and yield. The protocols and illustrative data provided in these application notes serve as a valuable resource for researchers to develop and optimize their purification strategies for maleimide-conjugated proteins.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. youtube.com [youtube.com]
- 3. sjsu.edu [sjsu.edu]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
Calculating Molar Excess for Linker Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent conjugation of linker molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), imaging agents, and purified protein reagents. A critical parameter governing the success of these conjugations is the molar excess of the linker-payload moiety relative to the biomolecule. This ratio directly influences the degree of labeling (DOL), or in the case of ADCs, the drug-to-antibody ratio (DAR), which are crucial for the efficacy, safety, and homogeneity of the final conjugate.[1][2] An insufficient molar excess can lead to low conjugation efficiency, while an excessive amount may result in protein aggregation, loss of biological activity, or undesirable polysubstitution.[3][4]
These application notes provide a comprehensive guide to understanding, calculating, and optimizing the molar excess for various common linker chemistries. Detailed protocols for key conjugation reactions are provided to facilitate practical implementation in a research and development setting.
Key Principles of Molar Excess in Bioconjugation
The optimal molar excess is not a fixed value but is empirically determined and influenced by several factors:
-
Reaction Chemistry: The reactivity of the functional groups on both the linker and the biomolecule dictates the required molar excess. For instance, highly efficient reactions like click chemistry may require a lower molar excess compared to traditional amine-reactive conjugations.[5]
-
Protein Concentration: More dilute protein solutions generally necessitate a higher molar excess of the linker to achieve the same degree of labeling as more concentrated solutions due to reaction kinetics.[3]
-
Reactivity of the Biomolecule: The number and accessibility of target functional groups (e.g., lysine (B10760008) residues, cysteine residues) on the biomolecule's surface will impact the reaction efficiency.[6]
-
Desired Degree of Labeling (DOL): The intended application of the conjugate dictates the target DOL. For example, a fluorescently labeled antibody for imaging may require a different DOL than an ADC where a specific DAR is critical for therapeutic efficacy.[1][3]
-
Linker and Payload Properties: The solubility and stability of the linker and any attached payload can influence the conjugation efficiency. Hydrophobic molecules may require optimization of reaction conditions, such as the use of co-solvents.[2]
Data Presentation: Recommended Molar Excess Ratios
The following tables summarize typical starting molar excess ratios for common linker conjugation chemistries. It is crucial to note that these are starting points, and optimization is often necessary for each specific application.[7]
Table 1: Amine-Reactive Conjugation (NHS Esters)
| Protein Concentration | Recommended Molar Excess (Linker:Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[3] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[2][3] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[3] |
Table 2: Carbodiimide Chemistry (EDC/NHS)
| Reactant | Recommended Molar Excess | Notes |
| EDC (to carboxyl groups) | 2-10 fold | Can be increased significantly, but too much can lead to byproducts.[8][9] |
| NHS/Sulfo-NHS (to EDC) | 1.5-3 fold | NHS enhances the efficiency and stability of the active ester intermediate.[8][10] |
| Amine-containing molecule | 1-10 fold excess over carboxyl groups | Can be used in large excess if it is not a precious reagent.[9][11] |
Table 3: Thiol-Reactive Conjugation (Maleimides)
| Reactant | Recommended Molar Excess (Linker:Protein) | Notes |
| Maleimide-Linker | 3-20 fold | The number of available free thiols on the protein must be considered.[12][] |
| Reducing Agent (e.g., TCEP) | 10-fold excess over antibody | Used to reduce disulfide bonds and generate free thiols for conjugation.[][14] |
Table 4: Click Chemistry (SPAAC - Strain-Promoted Azide-Alkyne Cycloaddition)
| Reactant | Recommended Molar Excess (Linker:Protein) | Notes |
| DBCO-Linker | 1.5-5 fold | SPAAC is a highly efficient bioorthogonal reaction, often requiring lower molar excess.[5] |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using an NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester-linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester-linker in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3]
-
-
Calculate Molar Excess:
-
Calculate the moles of protein.
-
Determine the desired molar excess of the NHS ester (refer to Table 1).
-
Calculate the required volume of the NHS ester stock solution to add to the protein solution.
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[15]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Two-Step Carbodiimide Conjugation using EDC and Sulfo-NHS
This protocol describes the conjugation of an amine-containing molecule to a carboxyl group-containing molecule (e.g., protein) using EDC and Sulfo-NHS. This two-step method minimizes protein-protein polymerization.[11]
Materials:
-
Carboxyl-containing protein
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
Procedure:
-
Prepare the Carboxyl-containing Protein:
-
Dissolve the protein in Activation Buffer.
-
-
Activate Carboxyl Groups:
-
Remove Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, perform a buffer exchange into the Coupling Buffer using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the amine-containing molecule to the activated protein solution (typically a 1-10 fold molar excess over the initial carboxyl groups).[11]
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Solution to stop the reaction.
-
-
Purify the Conjugate:
-
Purify the conjugate using an appropriate chromatography method.
-
Mandatory Visualizations
Caption: Workflow for amine-reactive conjugation using an NHS ester.
Caption: Factors influencing the determination of molar excess.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. A Dual-Modality Linker Enables Site-Specific Conjugation of Antibody Fragments for 18F-Immuno-PET and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Sequential Conjugation Using Mal-amido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequential conjugation is a powerful strategy for the precise assembly of complex biomolecules. Mal-amido-PEG8-TFP ester is a heterobifunctional crosslinker designed for this purpose, enabling the controlled, stepwise covalent linkage of two different molecules. This linker features a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and a tetrafluorophenyl (TFP) ester that reacts with primary amines.[1][2][3] The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces the potential for aggregation of the conjugated molecules.[3][4]
The distinct reactivity of the maleimide and TFP ester moieties allows for directed conjugation. The TFP ester is more stable in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, providing greater flexibility and control over the reaction conditions.[1][5][6] The maleimide group offers high selectivity for thiol groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[7][8][9] This document provides detailed protocols for both two-step sequential and one-pot conjugation strategies using this compound, along with data presentation guidelines and workflow visualizations.
Key Features and Applications
-
Heterobifunctionality: Possesses two different reactive groups (maleimide and TFP ester) for selective, sequential, or one-pot conjugations.[1][2]
-
Thiol-Reactive Maleimide: Specifically targets cysteine residues or other thiol-containing molecules.[7][9][10]
-
Amine-Reactive TFP Ester: Efficiently acylates primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins.[5][11]
-
Enhanced Stability: The TFP ester offers improved hydrolytic stability over NHS esters, particularly in aqueous buffers.[1][6][12]
-
Hydrophilic PEG8 Spacer: The polyethylene glycol chain improves the water solubility of the linker and the resulting conjugate, which can help to prevent aggregation.[3]
Common Applications:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][9]
-
Protein-Peptide and Protein-Protein Conjugation: Creating novel fusion proteins or attaching peptides with specific functionalities to larger proteins.
-
Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.[2]
-
Fluorescent Labeling: Attaching fluorescent probes to proteins or other molecules for imaging and detection.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C32H44F4N2O13 |
| Molecular Weight | 740.69 g/mol [3] |
| Maleimide Reactivity | Thiol groups (e.g., cysteine)[7][10] |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5[1][4] |
| TFP Ester Reactivity | Primary amines (e.g., lysine, N-terminus)[5][11] |
| Optimal pH for TFP Ester Reaction | 7.5 - 8.0[1] |
| Storage | Store at -20°C, desiccated and protected from light.[1] |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation (TFP Ester Reaction First)
This protocol describes the reaction of the TFP ester with an amine-containing molecule (Molecule A), followed by purification of the intermediate and subsequent reaction of the maleimide with a thiol-containing molecule (Molecule B).
Materials and Reagents:
-
Molecule A (containing primary amines)
-
Molecule B (containing a free thiol)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A (Amine Reaction): 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 7.5-8.0. Avoid buffers containing primary amines (e.g., Tris).
-
Reaction Buffer B (Thiol Reaction): 0.1 M phosphate (B84403) buffer with 1-2 mM EDTA, pH 6.5-7.5. Degas buffer prior to use.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Step 1: Reaction of TFP Ester with Molecule A
-
Prepare Molecule A: Dissolve Molecule A in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the Molecule A solution. The optimal ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Intermediate: Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis against Reaction Buffer B.
Step 2: Reaction of Maleimide with Molecule B
-
Prepare Molecule B: Dissolve Molecule B in degassed Reaction Buffer B. If Molecule B contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Initiate Second Conjugation: Add the purified intermediate from Step 1 (Molecule A-PEG-Maleimide) to the Molecule B solution. A 1.5- to 5-fold molar excess of the intermediate relative to Molecule B is recommended.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Quench the Reaction (Optional): To quench any unreacted maleimide groups, add a thiol-containing reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for 30 minutes.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove any unreacted components.
Protocol 2: One-Pot Sequential Conjugation
In this approach, both reactions occur in the same vessel with a pH adjustment between steps. This method is faster but may require more optimization to minimize side reactions.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a buffer for pH adjustment (e.g., 0.5 M MES buffer, pH 6.0).
Procedure:
-
First Reaction (TFP Ester): Perform the reaction of the TFP ester with Molecule A as described in Protocol 1, Step 1 (steps 1-4), using a buffer at pH 7.5-8.0.
-
pH Adjustment: After the first incubation, lower the pH of the reaction mixture to 6.5-7.0 by adding a small volume of a more acidic buffer (e.g., 0.5 M MES, pH 6.0).
-
Second Reaction (Maleimide): Add Molecule B (prepared as in Protocol 1, Step 2, step 1) to the pH-adjusted reaction mixture.
-
Incubation and Purification: Incubate, quench (optional), and purify the final conjugate as described in Protocol 1, Step 2 (steps 3-5).
Data Presentation
Quantitative analysis is crucial for characterizing the conjugation process and the final product.
Table 1: Reaction Parameters and Efficiency
| Parameter | Molecule A Conjugation | Molecule B Conjugation |
| Molar Ratio (Linker:Molecule) | 10:1 | 3:1 (Intermediate:Molecule B) |
| Reaction Time (hours) | 2 | 4 |
| Temperature (°C) | 25 | 25 |
| Conjugation Efficiency (%) | >90% | ~85% |
| Overall Yield (%) | - | ~75% |
Table 2: Characterization of the Final Conjugate
| Analysis Method | Result | Interpretation |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of Molecule A and the linker. | Successful conjugation. |
| Mass Spectrometry | Observed mass consistent with the theoretical mass of the final conjugate. | Confirms the identity and integrity of the conjugate.[13] |
| Size-Exclusion Chromatography | Single, sharp peak with a retention time corresponding to a higher molecular weight species. | Indicates a homogenous, non-aggregated product. |
| Degree of Labeling (DOL) | 1.1 | On average, 1.1 molecules of Molecule B are conjugated to each Molecule A. |
Visualizations
Caption: Structure and reactivity of this compound.
Caption: Two-step sequential conjugation workflow.
Caption: One-pot sequential conjugation workflow.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lookchem.com [lookchem.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-amido-PEG8-TFP Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG8-TFP ester is a heterobifunctional crosslinker designed for the precise and efficient conjugation of biomolecules.[1] This reagent is particularly valuable in proteomics and drug development for creating stable bioconjugates such as antibody-drug conjugates (ADCs), functionalized proteins, and surface-modified nanoparticles.[2] Its structure features three key components: a maleimide (B117702) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a tetrafluorophenyl (TFP) ester.[1]
The maleimide group enables the specific covalent attachment to thiol groups (-SH), commonly found in the cysteine residues of proteins.[3] The TFP ester group reacts efficiently with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of a protein.[4][5] The PEG8 spacer is a flexible, hydrophilic chain that enhances the solubility and stability of the resulting conjugate while minimizing non-specific interactions and potentially reducing immunogenicity.[6][7][8]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for their proteomics and bioconjugation needs.
Key Features and Advantages
-
Heterobifunctional Reactivity: Allows for the controlled, sequential, or one-pot conjugation of two different molecules.
-
Thiol-Specific Ligation: The maleimide group offers high selectivity for cysteine residues, enabling site-specific protein modification.[3]
-
Amine-Reactive TFP Ester: Provides a stable and efficient means of labeling primary amines. TFP esters are notably more resistant to hydrolysis, especially at basic pH, compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[4][9][10]
-
Hydrophilic PEG8 Spacer: The polyethylene glycol chain improves the aqueous solubility of the crosslinker and the final conjugate, which can prevent aggregation and improve the pharmacokinetic properties of therapeutic proteins.[6][7]
-
Defined Spacer Length: The discrete PEG8 linker ensures the production of more homogeneous bioconjugates with consistent properties.
Quantitative Data
Table 1: Physicochemical and Reaction Parameters
| Parameter | Value | Source |
| Molecular Weight | ~740.7 g/mol | [11] |
| Spacer Arm Length | ~38 atoms | [4] |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | [3][4] |
| TFP Ester-Amine Reaction pH | 7.5 - 8.0 | [4] |
| Typical Molar Excess (Linker:Protein) | 10:1 to 20:1 | [12] |
| Typical Labeling Efficiency | 70-90% (protein dependent) | [12] |
| Storage Conditions | -20°C, desiccated | [1] |
Table 2: Comparative Hydrolysis Rates of TFP Ester vs. NHS Ester
This table summarizes the increased stability of TFP esters against hydrolysis compared to NHS esters, which is a significant advantage in aqueous conjugation buffers.
| pH | Leaving Group | Half-life (t½) |
| 7.0 | TFP Ester | ~10 hours |
| 7.0 | NHS Ester | ~4-5 hours |
| 8.0 | TFP Ester | ~3 hours |
| 8.0 | NHS Ester | ~1 hour |
| 10.0 | TFP Ester | ~6.5 hours |
| 10.0 | NHS Ester | ~39 minutes |
Data adapted from a study on self-assembled monolayers, demonstrating the relative stability trend.
Signaling Pathways and Experimental Workflows
Chemical Reaction Mechanisms
The core of this compound's utility lies in its two specific chemical reactions.
Figure 1: Chemical reactions of this compound.
Experimental Workflow for Two-Step Protein-Molecule Conjugation
A common application is the creation of an antibody-drug conjugate (ADC), where a therapeutic molecule is attached to an antibody. This is typically performed in a two-step process to ensure specificity.
Figure 2: Workflow for creating an antibody-drug conjugate.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (via Amine) to a Thiol-Containing Molecule
This protocol first activates the protein containing primary amines with the TFP ester, followed by conjugation to a molecule with a free thiol.
Materials:
-
Protein to be labeled (e.g., antibody)
-
Thiol-containing molecule (e.g., peptide, drug)
-
This compound
-
Reaction Buffer A (Amine reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0. Avoid buffers containing primary amines like Tris.
-
Reaction Buffer B (Thiol reaction): 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.
Procedure:
Step 1: Activation of the Protein with this compound
-
Protein Preparation: Dissolve the protein in Reaction Buffer A to a concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using an SEC column or dialysis against Reaction Buffer B. This step is crucial to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.
Step 2: Conjugation to the Thiol-Containing Molecule
-
Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule has disulfide bonds, they must be reduced first using a reagent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Conjugation: Add the thiol-containing molecule to the purified, maleimide-activated protein. A 2- to 10-fold molar excess of the thiol-molecule over the protein is a good starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
Final Purification: Purify the final conjugate from excess reagents using SEC or dialysis into the desired storage buffer.
Protocol 2: Characterization of the Conjugate
Degree of Labeling (DOL) Determination:
The efficiency of the conjugation can be assessed by determining the average number of molecules conjugated per protein.
-
Mass Spectrometry: This is the most direct method. The mass difference between the unconjugated and conjugated protein will indicate the number of attached linkers and molecules. Both MALDI-TOF and LC-ESI-MS can be used.
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance peak, the DOL can be calculated using the Beer-Lambert law, by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the attached molecule.
Purity Assessment:
-
SDS-PAGE: A shift in the molecular weight band of the protein after conjugation can confirm successful labeling.
-
Size-Exclusion Chromatography (SEC-HPLC): This can be used to assess the purity of the conjugate and detect any aggregation or fragmentation.
Conclusion
This compound is a versatile and powerful tool for creating well-defined bioconjugates in the field of proteomics and drug development. Its heterobifunctional nature, coupled with the enhanced stability of the TFP ester and the beneficial properties of the PEG8 spacer, provides researchers with a reliable method for linking biomolecules. By following the detailed protocols and understanding the reaction parameters outlined in these application notes, scientists can effectively harness the capabilities of this crosslinker for a wide range of applications, from fundamental proteomics research to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
Creating Stable Bioconjugates with PEG8 Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other biologics. The incorporation of a discrete PEG linker, such as one with eight PEG units (PEG8), can significantly improve a bioconjugate's solubility, stability, and pharmacokinetic profile while reducing its immunogenicity.[1][2][3][][5] This document provides detailed application notes and protocols for creating stable bioconjugates using PEG8 linkers, with a focus on common conjugation chemistries and characterization techniques.
Advantages of Using PEG8 Linkers
The use of monodisperse PEG8 linkers offers several advantages over traditional polydisperse PEG or simple alkyl spacers:
-
Enhanced Solubility: The hydrophilic nature of the PEG8 chain helps to solubilize hydrophobic drugs and prevent aggregation of the final bioconjugate.[3][6][7]
-
Improved Pharmacokinetics: The hydrodynamic shell created by the PEG linker can prolong the circulation half-life of the bioconjugate by reducing renal clearance and protecting it from enzymatic degradation.[3][][8]
-
Reduced Immunogenicity: The PEG8 spacer can mask immunogenic epitopes on the biomolecule, thereby decreasing the potential for an adverse immune response.[3][9][10]
-
Optimized Spatial Separation: The defined length of the PEG8 linker provides adequate spacing between the biomolecule and the conjugated payload, minimizing steric hindrance and preserving the biological activity of both components.[9]
Key Bioconjugation Chemistries with PEG8 Linkers
The choice of conjugation chemistry is critical for the stability and homogeneity of the resulting bioconjugate. Three of the most common and effective methods utilizing PEG8 linkers are detailed below.
Maleimide-Thiol Chemistry
This is a highly specific reaction that targets free sulfhydryl groups on cysteine residues.
-
Reaction: The maleimide (B117702) group reacts with a thiol via a Michael addition to form a stable thioether bond.[11]
-
Advantages: High selectivity for thiols, mild reaction conditions.[11]
-
Considerations: The resulting succinimide (B58015) ring can be susceptible to hydrolysis or a retro-Michael reaction, which can lead to deconjugation.[11] However, hydrolysis to the ring-opened succinamic acid derivative renders the linkage resistant to the retro-Michael reaction.[11]
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are highly reactive towards primary amines, such as the N-terminus of a protein or the side chains of lysine (B10760008) residues.
-
Reaction: The NHS ester reacts with a primary amine to form a stable amide bond.[12][13][14]
-
Advantages: Efficient and rapid reaction.[14]
-
Considerations: Can lead to a heterogeneous product with a varied drug-to-antibody ratio (DAR) due to the presence of multiple lysine residues on the surface of most proteins.[12]
Click Chemistry
This category encompasses a range of highly efficient and bioorthogonal reactions, with Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent.
-
Reaction: An azide (B81097) reacts with an alkyne to form a stable triazole ring.[15]
-
Advantages: High specificity, reaction speed, and bioorthogonality, meaning the reactive groups do not interfere with native biological functionalities.[15][16] SPAAC is catalyst-free, which is advantageous for in vivo applications.[15]
-
Considerations: CuAAC requires a copper catalyst which can be cytotoxic, necessitating its removal from the final product.[15]
Comparative Data of Linker Chemistries
The following table summarizes the key characteristics of the discussed bioconjugation chemistries.
| Feature | Maleimide-Thiol Chemistry | NHS Ester Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Group | Thiol (Cysteine) | Primary Amine (Lysine, N-terminus) | Azide and Alkyne |
| Resulting Linkage | Thioether | Amide | Triazole |
| Linkage Stability | Thioether bond is stable; succinimide ring can be susceptible to hydrolysis and retro-Michael reaction.[11] | Highly stable amide bond.[17] | Extremely stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[15] |
| Reaction Specificity | High | Moderate (multiple potential sites) | Very High (Bioorthogonal) |
| Reaction Speed | Fast | Very Fast | Very Fast (CuAAC) to Moderate (SPAAC)[15] |
| Catalyst Requirement | None | None | Copper(I) for CuAAC; None for SPAAC.[15] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a thiol-containing biomolecule with a Maleimide-PEG8 linker.
Materials:
-
Thiol-containing biomolecule (e.g., protein with accessible cysteine residues)
-
Maleimide-PEG8-payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Preparation of Biomolecule:
-
Dissolve the biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP via dialysis or a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG8-payload in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Add the Maleimide-PEG8-payload stock solution to the biomolecule solution at a 10- to 20-fold molar excess.[18]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[18]
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching reagent over the initial amount of maleimide reagent to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the bioconjugate from excess reagents using SEC or dialysis.
-
Protocol 2: General Procedure for NHS Ester Conjugation
This protocol describes the conjugation of an amine-containing biomolecule with an NHS-PEG8 linker.
Materials:
-
Amine-containing biomolecule (e.g., antibody)
-
NHS-PEG8-payload
-
Conjugation Buffer: PBS, pH 7.5-8.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: SEC or dialysis.
Procedure:
-
Preparation of Biomolecule:
-
Dissolve the biomolecule in conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the NHS-PEG8-payload in a compatible anhydrous solvent (e.g., DMSO or DMF).
-
Add the NHS-PEG8-payload solution to the biomolecule solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the bioconjugate using SEC or dialysis.
-
Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-modified biomolecule with an alkyne-functionalized PEG8 linker.
Materials:
-
Azide-modified biomolecule
-
Alkyne-PEG8-payload
-
Reaction Buffer: PBS, pH 7.4.
-
Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent: Sodium ascorbate (B8700270).[15]
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Purification system: SEC.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of the Alkyne-PEG8-payload in the reaction buffer.[15]
-
-
Catalyst Preparation:
-
Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[15]
-
-
Initiation of Reaction:
-
Add the CuSO₄/ligand premix to the biomolecule-alkyne mixture to a final copper concentration of 50-250 µM.[15]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[15][19]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[15]
-
-
Purification:
-
Purify the conjugate using SEC to remove excess reagents and the copper catalyst.[15]
-
Characterization of Bioconjugates
Thorough characterization is essential to ensure the quality, purity, and stability of the final bioconjugate.
| Technique | Information Provided |
| SDS-PAGE | Assessment of conjugation efficiency and purity by observing the increase in molecular weight. |
| Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Quantification of monomer, aggregate, and fragment content.[2] |
| Mass Spectrometry (MS) | Accurate mass determination of the intact bioconjugate, confirmation of the degree of PEGylation, and identification of conjugation sites.[8][20][21][22][23] |
| UV-Vis Spectroscopy | Determination of protein concentration and drug-to-antibody ratio (DAR) if the payload has a distinct absorbance. |
Visualizations
Signaling Pathway for Antibody-Drug Conjugate (ADC) Internalization and Payload Release
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. aladdin-e.com [aladdin-e.com]
- 19. confluore.com [confluore.com]
- 20. sciex.com [sciex.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 23. enovatia.com [enovatia.com]
Troubleshooting & Optimization
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during maleimide-thiol conjugation, with a focus on resolving low reaction yields.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a frequent challenge in maleimide-thiol conjugations. The following table summarizes the most common causes and provides actionable solutions to improve your conjugation efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide (B117702) Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2][3] | Maintain the reaction pH within the optimal range of 6.5-7.5.[1][4][5][6] Prepare aqueous solutions of maleimide reagents immediately before use.[1][2] For storage, dissolve maleimide compounds in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.[1][2] |
| Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which do not react with maleimides.[4] This is often catalyzed by metal ions.[4] | Reduce existing disulfide bonds using a reducing agent like TCEP, which is effective over a wide pH range and does not need to be removed prior to conjugation.[4][5] Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[4][7] | |
| Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Use a 10 to 20-fold molar excess of the maleimide reagent as a starting point for labeling proteins.[4][5] The optimal ratio is molecule-dependent and may require empirical optimization. For instance, ratios of 2:1 or 5:1 have been effective for smaller peptides or nanobodies.[3][4] | |
| Suboptimal pH: The reaction rate is pH-dependent. Below pH 6.5, the reaction slows as the thiol is less likely to be in its reactive thiolate form.[4] | Perform the conjugation in a buffer with a pH between 6.5 and 7.5.[1][4][5][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][5] | |
| Product Impurity/Heterogeneity | Reaction with Amines: At pH values above 7.5, maleimides can lose selectivity and react with primary amines, such as the side chain of lysine (B10760008) residues.[1] | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiol groups.[1] |
| Thiazine (B8601807) Rearrangement: If conjugating to a peptide with an N-terminal cysteine, the initial conjugate can rearrange to a stable six-membered thiazine ring, leading to a different product.[1][8][9] | To suppress this rearrangement, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[4][9] Alternatively, if the thiazine product is more stable and desired, the reaction can be incubated for an extended period (e.g., 24 hours) at a neutral pH to facilitate the rearrangement.[1][10] | |
| Loss of Conjugate Post-Purification | Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo, leading to payload loss.[1][11][12] | After conjugation, the remaining maleimide can be quenched, and the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0.[1] This ring-opened form is more stable and less prone to reversal.[2] |
Key Experimental Protocols
Here are detailed protocols for essential steps in the maleimide-thiol conjugation workflow.
Protocol 1: Disulfide Bond Reduction in Proteins
This protocol is for reducing disulfide bonds to generate free thiols required for maleimide conjugation.
Materials:
-
Protein solution in a degassed buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Prepare a 10 mM TCEP stock solution in the Reaction Buffer.
-
Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM. A 10-100 fold molar excess of TCEP to the protein is a common range.[1]
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[5]
-
If necessary, remove excess TCEP using a desalting column equilibrated with the Reaction Buffer. This is crucial if using a thiol-containing reducing agent like DTT, but less so for TCEP.[1][4] The reduced protein is now ready for immediate use.
Protocol 2: General Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein or peptide.
Materials:
-
Reduced, thiol-containing protein/peptide in a suitable buffer (pH 6.5-7.5, degassed)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Quenching agent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[7]
-
Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess is a common starting point.[4]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[4][5] Gentle mixing may be beneficial.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine to react with any excess maleimide.[4]
-
Proceed with the purification of the conjugate using an appropriate method like size-exclusion chromatography (SEC) to remove unreacted reagents.[4][5]
Protocol 3: Quantification of Free Thiols with Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups in your protein or peptide sample before conjugation.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Thiol-containing sample
-
Cysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB in the reaction buffer.
-
Prepare a standard curve using known concentrations of a thiol-containing standard like cysteine.
-
Add your protein sample to the DTNB solution in the reaction buffer.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visual Guides
Reaction Pathways in Maleimide-Thiol Chemistry
The following diagram illustrates the desired maleimide-thiol conjugation reaction alongside common side reactions that can impact yield and product purity.
Caption: Key reaction pathways in maleimide chemistry.
Troubleshooting Workflow for Low Conjugation Yield
This flowchart provides a step-by-step guide to diagnose and resolve issues leading to low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. bachem.com [bachem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
Technical Support Center: Mal-amido-PEG8-TFP Ester
Welcome to the technical support center for Mal-amido-PEG8-TFP ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, use, and troubleshooting of this heterobifunctional crosslinker to ensure successful bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups: a maleimide (B117702) and a tetrafluorophenyl (TFP) ester, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins. The TFP ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This crosslinker is commonly used in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.
Q2: Why is the TFP ester preferred over the more common NHS ester?
TFP esters offer greater stability against spontaneous hydrolysis in aqueous solutions, particularly at neutral to basic pH, compared to N-hydroxysuccinimide (NHS) esters.[1][2][3] This enhanced stability leads to more efficient and reproducible conjugation reactions by minimizing the competing hydrolysis of the amine-reactive group.[4][5]
Q3: What are the optimal storage and handling conditions for this compound?
To prevent premature hydrolysis and maintain the reactivity of the crosslinker, it should be stored at -20°C and protected from moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous stock solutions should not be prepared for storage.
Q4: What are the optimal pH conditions for the conjugation reactions?
The two reactive groups of this compound have different optimal pH ranges for their reactions:
-
Maleimide-Thiol Reaction: The reaction of the maleimide group with a thiol is most efficient at a pH between 6.5 and 7.5. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the primary amines can start to compete with thiols for reaction with the maleimide.[6]
-
TFP ester-Amine Reaction: The TFP ester reacts with primary amines at a pH range of 7.5 to 9.0.
For a two-step conjugation, it is advisable to perform the reaction with the more labile group first. However, given the greater stability of the TFP ester compared to NHS esters, a one-pot reaction at a compromise pH (e.g., 7.2-7.5) is also feasible, though sequential conjugation is often recommended for higher specificity.
Troubleshooting Guide
Issue 1: Low or No Conjugation to Primary Amines
| Possible Cause | Recommended Action |
| Hydrolysis of the TFP ester | 1. Storage and Handling: Ensure the reagent has been stored correctly at -20°C and protected from moisture. Always allow the vial to warm to room temperature before opening. 2. Solvent Quality: Use high-purity, anhydrous DMSO or DMF to prepare the stock solution immediately before use. Avoid using aqueous buffers to dissolve the dry reagent. 3. Reaction Buffer pH: The optimal pH for the TFP ester reaction with amines is 7.5-9.0. If the pH is too low, the reaction will be slow. If it is too high, hydrolysis will be accelerated. Verify the pH of your reaction buffer. 4. Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester. Use buffers like PBS, HEPES, or bicarbonate. |
| Inactive Amine Groups on the Target Molecule | 1. Protein Denaturation: Ensure your protein is correctly folded and that the target amine groups are accessible. 2. Buffer Exchange: Perform a buffer exchange to remove any interfering substances from your protein solution. |
Issue 2: Low or No Conjugation to Thiol Groups
| Possible Cause | Recommended Action |
| Hydrolysis of the Maleimide Group | 1. Reaction Buffer pH: The maleimide group is susceptible to hydrolysis at pH values above 7.5.[6] Perform the conjugation at a pH between 6.5 and 7.5. 2. Storage of Intermediate: If performing a two-step conjugation where the TFP ester is reacted first, do not store the maleimide-activated intermediate in an aqueous solution for extended periods.[6] Proceed to the thiol conjugation step as soon as possible. |
| Oxidized Thiol Groups | 1. Reducing Agent: If the thiol groups on your protein are oxidized (forming disulfide bonds), they will not be available to react with the maleimide. Reduce the disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). 2. Removal of Reducing Agent: Ensure the reducing agent is completely removed before adding the maleimide-containing crosslinker, as it will react with the maleimide. This can be done using a desalting column. |
| Presence of Competing Thiols | Ensure your buffers are free of any thiol-containing reagents (e.g., dithiothreitol, DTT). |
Quantitative Data Summary
The stability of the TFP ester against hydrolysis is a key advantage over NHS esters. The following table summarizes the half-lives of TFP and NHS esters at different pH values, demonstrating the superior stability of the TFP ester, especially under basic conditions.[1]
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | ~ 480 | ~ 252 |
| 8.0 | ~ 240 | ~ 78 |
| 10.0 | ~ 330 | ~ 39 |
Data adapted from a study on self-assembled monolayers, providing a relative comparison of ester stability.[1]
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This protocol describes the sequential conjugation of a protein with amine groups (Protein-NH₂) followed by a molecule with a thiol group (Molecule-SH).
Step 1: Reaction of TFP Ester with Protein-NH₂
-
Prepare Protein-NH₂: Dissolve the protein in a non-amine-containing buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide-thiol reaction (e.g., PBS, pH 7.0).
Step 2: Reaction of Maleimide with Molecule-SH
-
Prepare Molecule-SH: Dissolve the thiol-containing molecule in a degassed, amine-free buffer (e.g., PBS, pH 7.0). If necessary, reduce any disulfide bonds with TCEP and subsequently remove the TCEP.
-
Reaction: Add the purified maleimide-activated protein from Step 1 to the Molecule-SH solution. A 1.5- to 5-fold molar excess of the more abundant reagent is recommended.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove any unreacted molecules.
Protocol 2: Quantification of TFP Ester Hydrolysis via HPLC
This protocol allows for the assessment of the stability of the TFP ester in your reaction buffer.
-
Prepare Standard Solutions: Prepare a stock solution of this compound in anhydrous DMSO. Also, prepare a standard of the fully hydrolyzed product (Mal-amido-PEG8-acid) if available.
-
Incubation: Dilute the this compound stock solution into your aqueous reaction buffer at a known concentration. Incubate at the desired temperature.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench any further hydrolysis by adding an equal volume of cold acetonitrile (B52724) with 0.1% TFA.
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC with a C18 column. Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both the TFP ester and the hydrolyzed acid can be detected (e.g., 260 nm).
-
Quantification: Determine the peak areas corresponding to the intact this compound and the hydrolyzed Mal-amido-PEG8-acid. Calculate the percentage of the remaining active ester at each time point. The half-life can be determined by plotting the natural logarithm of the concentration of the active ester versus time.[7]
Visualizations
Caption: Competing reactions of the TFP ester group.
Caption: Two-step sequential conjugation workflow.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TFP Ester Conjugation Reactions
Welcome to the technical support center for tetrafluorophenyl (TFP) ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using TFP esters over N-hydroxysuccinimide (NHS) esters?
A1: TFP esters offer greater stability to hydrolysis, especially at the basic pH conditions typically used for amine conjugation.[1][2][3][4][5][6][7][8] This leads to higher conjugation yields and a wider experimental window.[3][4] TFP esters are also more hydrophobic, which can be advantageous in certain applications.[1][2]
Q2: What is the optimal pH for TFP ester conjugation reactions?
A2: The optimal pH for TFP ester conjugation is typically in the range of 7.0 to 9.0.[9] Some sources recommend a slightly higher pH of 8.5 to 9.0 for optimal results with TFP esters.[10] The reaction of TFP esters with primary amines is efficient across a pH range of 7-9.[9]
Q3: What are some common buffers to use for TFP ester conjugations?
A3: Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers are all suitable for TFP ester conjugations.[9] For oligonucleotide conjugation, a 0.1 M sodium tetraborate (B1243019) buffer at pH 8.5 is recommended.[8][10] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester.[9][11]
Q4: How should I prepare and store my TFP ester stock solution?
A4: TFP esters are sensitive to moisture and should be stored desiccated at -20°C.[8][9] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[9] Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9] Stock solutions in anhydrous solvents can be stored for a few days if frozen when not in use.[9]
Q5: What is the primary competing side reaction in TFP ester conjugations?
A5: The primary competing side reaction is the hydrolysis of the TFP ester, which renders it inactive.[2][9] While TFP esters are more resistant to hydrolysis than NHS esters, the rate of hydrolysis increases with pH.[2][12]
Troubleshooting Guide
This section addresses specific issues that may arise during your TFP ester conjugation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed TFP ester: The TFP ester was exposed to moisture or was in an aqueous buffer for too long before the reaction. | Prepare fresh TFP ester stock solution in an anhydrous solvent immediately before use.[9] Ensure all solvents are anhydrous. |
| Inactive biomolecule: The primary amines on the protein or other biomolecule are not available for conjugation. | Ensure the protein is at a sufficiently high concentration (ideally >2 mg/mL).[10] Perform a buffer exchange to remove any interfering substances. | |
| Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[9][11] | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate at the recommended pH.[9] | |
| Suboptimal pH: The pH of the reaction is too low, leading to protonated amines that are poor nucleophiles. | Increase the pH of the reaction buffer to the optimal range of 7.0-9.0.[9] | |
| Precipitation during reaction | Hydrophobicity of the TFP ester: Some TFP esters are hydrophobic and may precipitate when added to an aqueous buffer.[1] | Dissolve the TFP ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before slowly adding it to the reaction mixture with stirring.[9][10] |
| Low protein concentration: The protein concentration is too low, which can decrease reaction efficiency and lead to precipitation. | Increase the protein concentration to at least 2 mg/mL.[10] | |
| High Background/Non-specific Binding | Excess unreacted TFP ester: Residual TFP ester can lead to non-specific labeling of other surfaces or molecules. | Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50-100 mM.[9] Purify the conjugate using dialysis or size-exclusion chromatography.[13] |
| Hydrophobic interactions: The hydrophobic nature of the TFP leaving group may contribute to non-specific binding. | TFP surfaces have been shown to have lower background fluorescence compared to NHS surfaces.[2] Ensure proper purification of the conjugate. | |
| Inconsistent Results | Variability in reagents: The quality of the TFP ester or the biomolecule may vary between batches. | Use high-purity reagents. For antibodies, a purity of >95% is recommended.[11] |
| Inconsistent reaction conditions: Small variations in pH, temperature, or reaction time can affect the outcome. | Carefully control all reaction parameters. Optimize conditions by varying the molar excess of the TFP ester.[9] |
Experimental Protocols
General Protocol for Protein Conjugation with TFP Ester
-
Protein Preparation:
-
TFP Ester Stock Solution Preparation:
-
Allow the vial of TFP ester to warm to room temperature before opening.
-
Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the TFP ester stock solution.
-
For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[9]
-
Incubate the reaction at room temperature for 1 hour or on ice for 2 hours.[8][9]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted TFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[13]
-
Comparison of TFP and NHS Ester Stability
| Parameter | TFP Ester | NHS Ester | Reference |
| Hydrolytic Stability | More stable, especially at basic pH. | Less stable, hydrolyzes rapidly at basic pH. | [1][2][3][4][5][6][7][8] |
| Half-life at pH 10 | ~10-fold longer than NHS ester. | Rapid hydrolysis (e.g., 39 minutes for a surface-bound NHS ester). | [2] |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 8.5 | [9][10] |
| Reactivity | Slightly less reactive than NHS esters. | Highly reactive. | [3] |
Visual Guides
Caption: General workflow for TFP ester conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. ulab360.com [ulab360.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. youtube.com [youtube.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pH and other critical parameters for successful maleimide (B117702) reactions with thiols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 [1][2][3][4]. Within this window, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1][2][3].
Q2: What happens if the pH is too low?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower. This is because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻)[2].
Q3: What are the consequences of a pH above 7.5?
A pH above 7.5 leads to two primary issues:
-
Increased rate of maleimide hydrolysis: The maleimide ring can be opened by hydrolysis, rendering it inactive and unable to react with thiols. This rate of hydrolysis increases with pH[1][4][5][6].
-
Loss of chemoselectivity: Maleimides begin to react competitively with primary amines, such as the side chain of lysine (B10760008) residues, at a pH above 7.5[1][4].
Q4: Can the thiosuccinimide conjugate be unstable?
Yes, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, where the bond breaks and the maleimide is reformed. This can lead to the transfer of the label or payload to other thiols, a phenomenon known as "payload migration"[1][3]. The stability of the linkage can be influenced by the specific conjugation site on a protein[1].
Q5: How can I prevent disulfide bond formation in my protein/peptide?
Thiols are prone to oxidation, forming disulfide bonds that are unreactive with maleimides[7]. To prevent this, it is crucial to:
-
Reduce existing disulfide bonds: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation[2]. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide[2].
-
Degas buffers: Remove dissolved oxygen from your reaction buffers to minimize oxidation[2].
-
Use a chelating agent: Include EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze thiol oxidation[2].
Troubleshooting Guide
Issue: Low Conjugation Yield
Low conjugation efficiency can be caused by several factors. The following guide provides a systematic approach to troubleshooting this common issue.
1. Assess Maleimide Reactivity
-
Potential Cause: The maleimide reagent may have hydrolyzed and is no longer active.
-
Solution:
2. Verify Thiol Availability
-
Potential Cause: The thiol groups on your biomolecule may have oxidized to form disulfide bonds.
-
Solution:
-
Ensure complete reduction of disulfide bonds by using an adequate concentration of a reducing agent like TCEP or DTT[2].
-
If using DTT, it must be removed before adding the maleimide reagent, as it will compete for reaction[2].
-
Work with degassed buffers containing EDTA to prevent re-oxidation of thiols[2].
-
3. Optimize Reaction Conditions
-
Potential Cause: The pH of the reaction buffer may be outside the optimal range.
-
Solution:
-
Potential Cause: The molar ratio of maleimide to thiol may be suboptimal.
-
Solution:
-
An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for protein labeling[2]. However, the optimal ratio can be system-dependent and may require empirical determination. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody[10].
-
Issue: Side Reactions and Product Heterogeneity
1. Reaction with Non-Thiol Groups
-
Potential Cause: The pH of the reaction is too high, leading to reactions with primary amines.
-
Solution:
2. Thiazine (B8601807) Rearrangement
-
Potential Cause: If conjugating to an N-terminal cysteine, the initial thiosuccinimide product can rearrange to a stable thiazine structure, especially at neutral to basic pH[11][12].
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to suppress this rearrangement[11][13].
-
If possible, avoid using an N-terminal cysteine with a free amino group for conjugation when the succinimide (B58015) thioether linkage is desired[13].
-
Data Presentation
Table 1: pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Rate | Key Considerations |
| < 6.5 | Slow | Thiol group is mostly protonated (R-SH) and less reactive[2]. |
| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. Favorable reaction kinetics [1][3][4]. |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis and competing reaction with primary amines[1][4]. |
Table 2: Stability of Maleimide and Thiosuccinimide Conjugate
| Condition | Maleimide Stability | Thiosuccinimide Conjugate Stability |
| pH | Decreases as pH increases due to hydrolysis[1]. | Can undergo retro-Michael reaction, especially in the presence of other thiols[1]. Ring-opening hydrolysis of the succinimide can occur at higher pH, which stabilizes the linkage[1]. |
| Temperature | Stability decreases with increasing temperature[5]. | Generally stable at physiological temperatures, but stability can be sequence-dependent[11]. |
| Storage | Store in anhydrous solvent (DMSO, DMF) at -20°C[1]. Avoid aqueous storage[1]. | For short-term storage, 2-8°C is recommended. For long-term, add cryoprotectants and store at -20°C or below. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol provides a general workflow for conjugating a maleimide-containing molecule to a protein with available cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5, containing 1-5 mM EDTA.
-
Reducing agent (optional): TCEP or DTT
-
Quenching reagent (optional): Cysteine or 2-mercaptoethanol (B42355)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer[8].
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature[2].
-
If using DTT, add to a final concentration of 10-100 mM and incubate for 30-60 minutes. Crucially, remove the excess DTT using a desalting column before proceeding[2].
-
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point)[2]. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume[1].
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[2]. Gentle mixing can be beneficial.
-
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide[2].
-
Purification: Remove the unreacted maleimide reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer[2][14][15].
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Protein sample
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
Add a small volume of the protein solution to the Reaction Buffer.
-
Add DTNB solution to the protein sample and the standards.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Mechanism of the maleimide-thiol conjugation reaction.
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Maleimide Bioconjugation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and avoid the common side reaction of maleimide (B117702) with lysine (B10760008) residues during bioconjugation experiments.
Troubleshooting Guide
Q1: My conjugation is non-specific, and I suspect off-target lysine labeling. Why is this happening and how can I prevent it?
Answer: The most common cause of non-specific labeling of lysine residues is a reaction buffer pH that is too high. While maleimides are highly selective for thiols (cysteine) within the optimal pH range, this selectivity is lost at alkaline pH.[1][2][3]
-
Primary Cause: The reaction of maleimides with primary amines, such as the epsilon-amino group of lysine, becomes competitive with the thiol reaction at a pH above 7.5.[1][2] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][4]
-
Solution: Strictly control and maintain the reaction pH between 6.5 and 7.5 .[1][5][6] This ensures that the cysteine thiol is sufficiently nucleophilic to react efficiently, while the lysine amine remains largely protonated and non-reactive.
Q2: My conjugation yield is low, even when using the correct pH. What are other potential issues?
Answer: Low conjugation efficiency can arise from several factors beyond incorrect pH. The most common issues are the inactivation of the maleimide reagent, the unavailability of free thiols on the protein, or suboptimal reaction conditions.
-
Cause 1: Maleimide Hydrolysis. Maleimide reagents are susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[1][3] The resulting ring-opened maleamic acid is unreactive towards thiols.[1]
-
Cause 2: Oxidized or Inaccessible Cysteines. Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[8][9] The target thiol may also be buried within the protein's structure.
-
Solution: If disulfide bonds are present, perform a reduction step prior to conjugation. Use a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), as it does not need to be removed before adding the maleimide.[2][6] If DTT is used, it must be completely removed (e.g., via a desalting column) to prevent it from reacting with your maleimide reagent.[6]
-
-
Cause 3: Incorrect Stoichiometry. An insufficient molar excess of the maleimide reagent can lead to incomplete labeling.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the selectivity of maleimides for cysteine over lysine?
Answer: The selectivity is rooted in the different nucleophilicity of cysteine's thiol group versus lysine's primary amine group at different pH values, which is governed by their respective pKa values. The maleimide-thiol reaction proceeds via a Michael addition, where the nucleophilic thiolate anion (-S⁻) attacks the double bond of the maleimide.[5][6] For lysine to react, its amine group must be in a deprotonated, nucleophilic state (-NH₂). Maintaining a pH between 6.5 and 7.5 creates a condition where a sufficient amount of cysteine exists as the reactive thiolate, while the vast majority of lysine's amine groups remain protonated (-NH₃⁺) and thus unreactive.[12]
Q2: How does pH affect the stability of the maleimide reagent itself?
Answer: The maleimide ring is prone to hydrolysis, which opens the ring to form an unreactive maleamic acid.[1] This hydrolysis reaction is significantly accelerated at higher pH.[1][13][14] Therefore, maintaining the recommended pH of 6.5-7.5 is not only crucial for reaction specificity but also for preserving the reactivity of the maleimide reagent throughout the experiment. Storing maleimide stock solutions in anhydrous DMSO or DMF is highly recommended to prevent premature hydrolysis.[1]
Q3: Are there any buffer components I should absolutely avoid during conjugation?
Answer: Yes. Buffers containing extraneous thiol compounds, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), must be avoided as they will compete with the cysteine residues on your protein for reaction with the maleimide.[2] Additionally, while buffers containing primary amines like Tris are often used successfully within the 7.0-7.5 pH range, they can theoretically compete with the desired reaction, especially if the pH drifts upwards. Buffers like PBS and HEPES are generally considered safer choices.[8][10]
Q4: How can I confirm if I have undesired lysine modification?
Answer: The most definitive method for identifying conjugation sites is mass spectrometry (MS). After conjugation, the protein can be digested into peptides (e.g., with trypsin), and the resulting fragments analyzed by LC-MS/MS. This technique allows for the precise identification of the modified amino acid residues, confirming whether the label is attached to cysteines, lysines, or both.
Data Summary
Table 1: pH-Dependent Reactivity of Functional Groups with Maleimides
| pH Range | Cysteine Thiol Group (-SH) | Lysine Amine Group (-NH₂) | Outcome |
| < 6.5 | Mostly protonated (-SH). Low concentration of reactive thiolate (-S⁻). | Fully protonated (-NH₃⁺). Non-nucleophilic. | Very slow reaction with thiols. No reaction with amines. Low overall yield. |
| 6.5 - 7.5 | Sufficient concentration of reactive thiolate (-S⁻) for efficient reaction. | Mostly protonated (-NH₃⁺). Largely non-nucleophilic. | Optimal for Selective Thiol Conjugation. Reaction with thiols is ~1,000x faster than with amines.[1] |
| > 7.5 | High concentration of reactive thiolate (-S⁻). | Increasing concentration of deprotonated, nucleophilic amine (-NH₂). | Loss of Specificity. Competitive reaction with lysine occurs.[1][2] |
| > 8.5 | High concentration of reactive thiolate (-S⁻). | Significant concentration of nucleophilic amine (-NH₂). | Reaction with amines is highly favored.[2] Maleimide hydrolysis rate also increases significantly.[2] |
Table 2: Troubleshooting Guide for Common Maleimide Conjugation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-specific Labeling / Lysine Reaction | Reaction pH is > 7.5. | Buffer the reaction strictly between pH 6.5 and 7.5. Use non-amine buffers like PBS or HEPES. |
| Low Conjugation Yield | 1. Maleimide reagent has hydrolyzed. 2. Cysteine residues are oxidized (disulfide bonds). 3. Insufficient molar excess of maleimide. | 1. Prepare maleimide solutions fresh in anhydrous solvent (DMSO/DMF). 2. Reduce the protein with TCEP for 30-60 min prior to conjugation. 3. Increase the molar ratio of maleimide:protein (start with 10-20x excess). |
| Complete Lack of Reaction | 1. Incorrect buffer composition (contains thiols like DTT). 2. Maleimide reagent is completely inactive due to hydrolysis. | 1. Ensure all traces of reducing agents like DTT are removed post-reduction. Use a desalting column. 2. Use a fresh vial of maleimide reagent and prepare the solution immediately before use. |
Key Experimental Protocols
Protocol 1: Selective Thiol-Maleimide Conjugation
This protocol provides a general methodology for labeling a protein with a maleimide-functionalized molecule. Optimization for specific proteins and labels is recommended.
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 1x PBS, 100 mM HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[8]
-
Optional: If the protein contains disulfide bonds that need to be reduced, add a 10- to 100-fold molar excess of TCEP from a freshly prepared stock solution.[3][10]
-
Incubate the mixture for 30-60 minutes at room temperature.[4] TCEP does not need to be removed.[2]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution while gently stirring. Aim for a final molar excess of 10-20x of the maleimide reagent over the protein.[10][15]
-
Flush the reaction vial with an inert gas (nitrogen or argon) to prevent re-oxidation of thiols.[8][10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Quenching and Purification:
-
Optional: Quench any excess maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM.
-
Purify the conjugate from excess, unreacted reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[6]
-
Diagrams and Workflows
Caption: Key reaction pathways in maleimide chemistry, highlighting the optimal pH for the desired reaction and conditions leading to side products.
Caption: Experimental workflow for achieving selective maleimide-thiol conjugation while minimizing side reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Strategies to Reduce Aggregation During Conjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to protein aggregation during conjugation and offers strategies to mitigate them.
Issue 1: Visible precipitation or increased turbidity in the reaction mixture.
This is often a primary indicator of significant aggregation. The underlying causes can be multifactorial, stemming from the properties of the molecule being conjugated, the protein itself, and the reaction conditions.
| Potential Cause | Recommended Action | Rationale |
| High Degree of Conjugation | Reduce the molar ratio of the conjugation reagent to the protein. Perform a titration to determine the optimal ratio. | Over-labeling can increase the hydrophobicity of the protein surface, leading to intermolecular interactions and aggregation.[1][2] |
| Hydrophobicity of the Conjugated Molecule | If possible, select a more hydrophilic linker or molecule. Consider using PEGylated linkers.[3] | Hydrophobic molecules conjugated to the protein surface can create patches that promote self-association and aggregation.[1][2] |
| Suboptimal Reaction Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][4] | Lower temperatures can slow down the kinetics of both the conjugation reaction and the aggregation process, allowing for more controlled labeling.[1] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration.[1][2] | Reducing the proximity of protein molecules to each other decreases the likelihood of intermolecular interactions that lead to aggregation.[2] |
Issue 2: Increased aggregation detected by analytical methods (e.g., SEC, DLS) post-conjugation.
Even in the absence of visible precipitation, soluble aggregates may form, which can impact the efficacy and safety of the final product.[5]
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Buffer pH | Optimize the pH of the reaction buffer to ensure it is within the optimal stability range for your protein, typically between pH 6.5 and 7.5 for many antibodies.[4][6] | The pH of the buffer can affect the surface charge of the protein. If the pH is near the isoelectric point (pI) of the protein, its solubility will be at its lowest, increasing the propensity for aggregation.[6] |
| Inadequate Buffer Composition | Use buffers known to stabilize proteins, such as phosphate, citrate, or HEPES.[4] Maintain sufficient ionic strength (e.g., 50-150 mM NaCl) to minimize non-specific electrostatic interactions.[4] | The composition and ionic strength of the buffer play a critical role in maintaining protein stability and solubility.[7] |
| Presence of Organic Co-solvents | If a co-solvent like DMSO or DMF is necessary to dissolve the conjugation reagent, ensure the final concentration in the reaction mixture is low (typically <10%).[4][8] | High concentrations of organic solvents can denature proteins, leading to unfolding and aggregation.[8] |
| Shear Stress During Handling | Minimize shear stress during mixing and purification steps. Use gentle mixing techniques and optimize ultrafiltration conditions.[9] | High shear forces can cause protein denaturation and subsequent aggregation.[9] |
Issue 3: Aggregation occurs during purification or buffer exchange steps.
The removal of stabilizing agents or exposure to different buffer conditions during purification can trigger aggregation.
| Potential Cause | Recommended Action | Rationale |
| Removal of Stabilizing Agents | Ensure that the purification and final storage buffers contain appropriate stabilizing excipients. | The removal of salts or other stabilizers can disrupt the protein's hydration shell and lead to aggregation.[4] |
| Harsh Elution Conditions in Chromatography | If using affinity or ion-exchange chromatography, consider using milder elution buffers.[10] | Extreme pH or high salt concentrations used for elution can induce protein unfolding and aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during conjugation?
A1: Protein aggregation during conjugation is primarily caused by factors that destabilize the protein, leading to the exposure of hydrophobic regions and subsequent intermolecular interactions.[5][9] Key causes include:
-
Physicochemical changes to the protein: The covalent attachment of molecules, especially hydrophobic ones, can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, reducing its solubility.[1][2][6]
-
Suboptimal reaction conditions: Factors such as inappropriate pH, temperature, high protein concentration, and the presence of organic co-solvents can induce protein unfolding and aggregation.[1][4][6][9]
-
Manufacturing and handling stress: Physical stresses like shear forces during mixing and transportation, as well as exposure to light, can degrade the protein and lead to aggregation.[9]
Q2: How can I monitor protein aggregation during my experiment?
A2: Several analytical techniques can be used to monitor aggregation, ranging from simple visual inspection to more sophisticated biophysical methods.[4]
| Technique | Principle | Information Provided |
| Visual Inspection | Observation of turbidity or precipitates. | Qualitative indication of gross aggregation.[1][4] |
| UV-Vis Spectroscopy | Measures light scattering at higher wavelengths (e.g., 340-600 nm). | A simple, quantitative measure of the presence of large aggregates.[4][11] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Provides information on the size and polydispersity of aggregates in solution.[4] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the amount of monomer, dimer, and higher-order aggregates.[4][11][12] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of aggregates.[13] |
| Flow Imaging Microscopy | Captures images of particles as they flow through a microfluidic channel. | Characterizes subvisible particles and provides information on their size, shape, and concentration.[14] |
Q3: What role do excipients play in preventing aggregation?
A3: Excipients are additives that can stabilize proteins and prevent aggregation through various mechanisms.[7][9][15][16]
| Excipient Class | Examples | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferentially excluded from the protein surface, which strengthens the hydration shell and stabilizes the native conformation. |
| Amino Acids | Arginine, Glycine, Proline, Histidine | Can suppress aggregation by various mechanisms, including preferential exclusion, binding to hydrophobic patches, and acting as pH buffers.[1][16] |
| Surfactants (non-ionic) | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Pluronics | Reduce surface adsorption and aggregation by forming micelles and interacting with hydrophobic interfaces.[9][16] |
| Polymers | Polyethylene glycol (PEG) | Can be conjugated to the protein (PEGylation) to increase its hydrodynamic radius and shield hydrophobic regions.[3] |
Q4: Can the choice of conjugation chemistry impact aggregation?
A4: Yes, the conjugation chemistry can significantly influence aggregation. For instance, chemistries that target surface-exposed lysine (B10760008) residues can alter the protein's net charge, potentially leading to instability.[1] Site-specific conjugation methods, which target specific amino acids (e.g., engineered cysteines), can result in a more homogeneous product with a lower propensity for aggregation.[2]
Q5: Is it possible to reverse aggregation once it has occurred?
A5: Reversing aggregation can be challenging, especially for irreversible aggregates. However, for some types of non-covalent aggregates, it may be possible to resolubilize them by optimizing buffer conditions (e.g., adjusting pH, ionic strength, or adding solubilizing agents). In many cases, the focus is on removing aggregates through purification techniques like size exclusion chromatography.[6] A more effective strategy is to prevent aggregation from occurring in the first place.[6][10] One preventative approach is to immobilize the antibody on a solid support during the conjugation process, which physically separates the protein molecules and prevents them from aggregating.[6][9]
Experimental Protocols
Protocol 1: General Protein Conjugation with an NHS-Ester Crosslinker
This protocol provides a general workflow for labeling a protein with an N-hydroxysuccinimide (NHS)-ester functionalized molecule.
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[1]
-
Protocol 2: Monitoring Aggregation using Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase, typically a buffer that maintains the stability of the protein (e.g., PBS).
-
-
Sample Preparation:
-
Dilute the protein conjugate to an appropriate concentration for detection (e.g., 0.1-1 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run the chromatography under isocratic conditions.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
-
Visualizations
Caption: A workflow for troubleshooting aggregation during bioconjugation experiments.
Caption: Key factors that can contribute to protein aggregation during conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. approcess.com [approcess.com]
- 12. agilent.com [agilent.com]
- 13. biopharma-asia.com [biopharma-asia.com]
- 14. fluidimaging.com [fluidimaging.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Retro-Michael Reaction in Maleimide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the retro-Michael reaction in maleimide (B117702) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a concern for maleimide conjugates?
A1: The retro-Michael reaction is the reversal of the Michael addition reaction that forms the thioether bond between a maleimide and a thiol (e.g., from a cysteine residue on a protein).[1] This bond is not completely stable and can dissociate, particularly in the presence of other thiols like glutathione (B108866), which is abundant in vivo.[1][2][3] This instability is a major concern, especially for antibody-drug conjugates (ADCs), as it can lead to premature release of the conjugated payload, resulting in off-target toxicity and reduced therapeutic efficacy.[1][4][5]
Q2: What are the main factors that contribute to the instability of maleimide conjugates?
A2: The primary factor is the presence of endogenous thiols, such as glutathione and albumin, which can initiate the retro-Michael reaction and lead to thiol exchange.[2][3][5] The chemical environment, including pH, can also influence the stability. While the maleimide-thiol conjugation is most efficient at a pH between 6.5 and 7.5, the stability of the resulting thiosuccinimide ring can be compromised under different conditions.[3][4][6] The specific structure of the linker adjacent to the maleimide can also impact the balance between stabilizing ring hydrolysis and the destabilizing retro-Michael reaction.[1][5]
Q3: How can I improve the stability of my maleimide conjugate and prevent payload loss?
A3: A key strategy to enhance stability is to promote the hydrolysis of the thiosuccinimide ring to form a succinamic acid thioether.[7] This ring-opened product is significantly more resistant to the retro-Michael reaction.[3][8][9][10] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) post-conjugation until hydrolysis is complete, as monitored by mass spectrometry.[4] Other strategies include using specialized maleimides with electron-withdrawing N-substituents that accelerate ring-opening hydrolysis or alternative conjugation chemistries that form more stable linkages.[7][8]
Q4: What are common side reactions to be aware of during maleimide conjugation?
A4: Besides the retro-Michael reaction, several other side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[4][11] It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF.[6][11]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their chemoselectivity and react with primary amines, such as the side chain of lysine (B10760008) residues.[3][4]
-
Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[4] This can be minimized by performing the conjugation at a more acidic pH (e.g., 5.0).[11]
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting/Optimization |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) and add to the reaction buffer immediately before use.[11] If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[11] |
| Inaccessible or Oxidized Thiols | Ensure that disulfide bonds in your protein/peptide are fully reduced prior to conjugation using a reducing agent like TCEP or DTT.[4][11] TCEP is often preferred as it does not need to be removed before conjugation.[11] |
| Suboptimal pH | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[3][4][6] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the risk of side reactions with amines increases.[4][11] |
| Incorrect Stoichiometry | An excess of the maleimide reagent is typically used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.[11] This ratio may need to be optimized for your specific system. |
| Inadequate Reaction Time or Temperature | The reaction is usually performed at room temperature for 1-2 hours or at 4°C overnight.[11] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific biomolecule.[11] |
Problem 2: Conjugate is Unstable and Shows Payload Loss Over Time
| Potential Cause | Troubleshooting/Optimization |
| Retro-Michael Reaction | The thioether bond is reversible and can be cleaved in the presence of other thiols.[4] To stabilize the conjugate, induce hydrolysis of the thiosuccinimide ring by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. Monitor the ring-opening by mass spectrometry.[4] |
| Thiol Exchange with Reducing Agents | If a reducing agent like DTT was used for disulfide bond reduction, ensure its complete removal before conjugation, as residual DTT can compete for the maleimide. TCEP does not contain a thiol and does not require removal.[11] |
| In Vivo Instability | In a biological environment rich in thiols like glutathione, the retro-Michael reaction is more likely.[2] Consider using maleimide derivatives designed for greater stability or alternative conjugation chemistries.[7] |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione [2]
This protocol assesses the stability of a maleimide conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione (GSH).
-
Materials and Reagents:
-
Purified bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C4, C8, or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, mix the bioconjugate with the GSH stock solution to a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.
-
Prepare a control sample of the bioconjugate in PBS without GSH.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
Quench the reaction by adding an acid (e.g., TFA) to stop further thiol exchange.[7]
-
Analyze the samples by RP-HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
-
Protocol 2: LC-MS-Based Assay for ADC Deconjugation in Plasma [2]
This protocol assesses the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma.
-
Materials and Reagents:
-
Purified ADC
-
Plasma (e.g., human, mouse)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
The ADC may need to be purified from the plasma sample before analysis, for example, by using affinity capture with protein A/G beads.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody.
-
Quantify the relative abundance of each species at each time point to monitor deconjugation and changes in the average DAR over time.
-
Visual Diagrams
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker to Protein Molar Ratios
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of linkers to proteins, a critical parameter in bioconjugation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting linker-to-protein molar ratio?
A1: The optimal linker-to-protein molar ratio is highly dependent on the specific protein, the linker chemistry, and the desired degree of conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). A common starting point is a 10- to 50-fold molar excess of the linker over the protein.[1] However, empirical optimization is crucial for each specific application to achieve the desired conjugation efficiency without compromising protein function.[1]
Q2: What are the ideal buffer conditions for conjugation reactions?
A2: It is essential to use amine-free and sulfhydryl-free buffers, such as phosphate-buffered saline (PBS), to prevent competing reactions.[1] The optimal pH depends on the linker chemistry. For maleimide-based conjugations that target sulfhydryl groups, a pH range of 6.5 to 7.5 is recommended to ensure the stability and reactivity of the maleimide (B117702) group.[1][2] For reactions targeting primary amines, a pH of 7.2-7.5 is common.[1] The addition of 1–5 mM EDTA can help prevent the formation of disulfide bonds in proteins containing sulfhydryl groups.[1]
Q3: How does the linker-to-protein molar ratio affect the final product?
A3: The molar ratio directly influences the average number of linker molecules conjugated to each protein molecule (e.g., the DAR). A high ratio can lead to a higher degree of conjugation, which may increase the potency of an ADC but can also lead to issues like aggregation due to increased hydrophobicity.[2] Conversely, a low ratio may result in an insufficient degree of conjugation, leading to reduced efficacy.[2] The choice of linker is also a critical factor in determining the effectiveness of the therapy.[3]
Q4: How can I remove excess, unreacted linker after the conjugation reaction?
A4: Removing excess linker is a critical step to prevent unwanted side reactions and to accurately characterize the conjugate. Common methods for removing unreacted small molecule linkers include size-exclusion chromatography (e.g., Sephadex G-25) and dialysis.[2][3]
Q5: What analytical techniques are used to determine the final linker-to-protein ratio?
A5: Several techniques can be used to characterize the final conjugate and determine the average number of linkers per protein. These include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to separate species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.
-
Mass Spectrometry (MS): Both intact protein analysis and subunit analysis (e.g., after reduction of an antibody) can provide precise mass measurements to determine the degree of conjugation.
-
UV-Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the protein and the linker/drug, the ratio can be estimated.[4]
-
Ellman's Assay: This assay can be used before conjugation to quantify the number of available free thiols on a protein.[2]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of linker-to-protein molar ratios.
Issue 1: Low Degree of Conjugation (Low DAR)
If you are observing a lower than expected degree of conjugation, consider the following potential causes and troubleshooting actions.
| Potential Cause | Troubleshooting Action |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the linker to the protein. Perform a titration experiment to identify the optimal ratio.[2] |
| Low Protein Concentration | For efficient conjugation, a protein concentration of at least 0.5 mg/mL is recommended.[2] If your protein is too dilute, consider concentrating it. |
| Suboptimal Reaction Kinetics | Increase the incubation time for the conjugation reaction. While many reactions are rapid, allowing them to proceed for a longer duration (e.g., 2 hours at 4°C or 30 minutes at room temperature) can improve efficiency.[2] |
| Inactive Linker | Ensure the linker has been stored correctly and has not hydrolyzed. Use a fresh stock of the linker for the reaction. |
| Interfering Substances in Buffer | Ensure the buffer is free of primary amines (e.g., Tris) or thiols that can compete with the protein for reaction with the linker.[5] Perform a buffer exchange if necessary. |
| Inaccessible Reactive Groups on Protein | Ensure the protein is properly folded and that the target reactive groups (e.g., cysteines or lysines) are accessible. For cysteine conjugation, you may need to reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[1] |
Issue 2: High Degree of Conjugation (High DAR) and Aggregation
A high degree of conjugation can lead to protein aggregation and precipitation.
| Potential Cause | Troubleshooting Action |
| High Molar Excess of Linker | Reduce the linker-to-protein molar ratio. Titrate down the molar excess of the linker used in the reaction.[1] |
| Over-modification of the Protein | A high molar excess of the linker can lead to the introduction of too many hydrophobic groups, causing the protein to aggregate.[1][2] |
| Improper Buffer Conditions | The pH or ionic strength of the buffer may be contributing to protein instability. Optimize buffer conditions by screening different buffer compositions, pH values, and the addition of stabilizers.[2] |
| Hydrophobic Nature of the Linker/Payload | The inherent hydrophobicity of the linker and/or the conjugated payload can promote aggregation.[2] Consider using a more hydrophilic linker if possible.[5] |
Issue 3: Loss of Protein Activity
Conjugation can sometimes lead to a loss of the protein's biological function.
| Potential Cause | Troubleshooting Action |
| Modification of Critical Residues | The conjugation reaction may be modifying amino acids that are essential for the protein's biological function.[1] |
| Reduce the linker-to-protein molar ratio to decrease the number of modified residues.[1] | |
| Consider site-specific conjugation methods to target specific, non-essential sites on the protein.[1] | |
| Denaturation of the Protein | The reaction conditions (e.g., presence of an organic solvent, temperature) may be denaturing the protein.[1] |
| If using a linker dissolved in an organic solvent, consider switching to a water-soluble version (e.g., Sulfo-SMCC instead of SMCC).[1] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation (e.g., Antibody-Drug Conjugate)
-
Antibody Preparation: Dialyze or desalt the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.[2]
-
Reduction of Disulfide Bonds (if necessary): To generate free sulfhydryl groups for conjugation, partially reduce the antibody's interchain disulfide bonds.
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. The molar excess of the reducing agent will need to be optimized.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).[2] This step is crucial to prevent the reducing agent from reacting with the linker.
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in a suitable solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at the desired linker-to-antibody molar ratio.
-
Incubate the reaction mixture at room temperature for 30 minutes or at 4°C for 2 hours. Protect the reaction from light.[2]
-
-
Quenching: To stop the reaction, add a thiol-containing reagent like N-acetylcysteine or cysteine to quench any unreacted maleimide groups.[2][6]
-
Purification: Purify the resulting conjugate to remove unconjugated linker-payload and quenching reagent. This can be achieved using size-exclusion chromatography or dialysis.
Protocol 2: Determination of Linker-to-Protein Ratio by HIC-HPLC
-
Column: Use a hydrophobic interaction chromatography (HIC) column suitable for protein separations.
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Sample Analysis: Inject the purified conjugate onto the column. Proteins with a higher degree of conjugation (more hydrophobic) will be retained longer on the column and elute at lower salt concentrations.
-
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different number of linkers per protein. The area of each peak can be used to calculate the percentage of each species and the average linker-to-protein ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Impact of Reducing Agents on Conjugation
Welcome to the technical support center for bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the critical role of reducing agents, such as TCEP and DTT, in conjugation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of reducing agents like TCEP and DTT in conjugation?
Reducing agents are essential for cleaving disulfide bonds within proteins, particularly antibodies, to expose free sulfhydryl (-SH) groups.[1][2][3] These sulfhydryl groups then serve as reactive sites for conjugation with molecules, such as drug linkers in antibody-drug conjugates (ADCs).[4][5] The interchain disulfide bonds of antibodies are more susceptible to reduction than the intrachain bonds, allowing for controlled generation of reactive thiols while maintaining the antibody's overall structure.[4][5]
Q2: What is the difference between the mechanisms of TCEP and DTT?
TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol) reduce disulfide bonds through distinct chemical reactions.
-
TCEP acts as a phosphine-based reducing agent. The phosphorus atom nucleophilically attacks one of the sulfur atoms in the disulfide bond, leading to the irreversible formation of a stable TCEP oxide and two free thiols.[1][6] This reaction is efficient over a broad pH range.[7][8]
-
DTT contains two thiol groups and reduces disulfides through a two-step thiol-disulfide exchange.[2][3][9] It first forms a mixed disulfide with the target protein. Subsequently, the second thiol of DTT attacks this intermediate, forming a stable six-membered ring (oxidized DTT) and releasing the fully reduced protein.[3][9] DTT's reducing power is optimal at pH values above 7.[10]
Q3: Which reducing agent, TCEP or DTT, should I choose for my experiment?
The choice between TCEP and DTT depends on several factors, including the downstream conjugation chemistry, the pH of your reaction, and the presence of metals.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible phosphine-based reduction[6][11] | Reversible thiol-disulfide exchange[2][9] |
| Odor | Odorless[8] | Pungent odor |
| Stability | More stable to air oxidation[8] | Prone to oxidation, especially in the presence of metal ions[12][13] |
| Effective pH Range | Broad (pH 1.5-8.5)[7][8][14] | Limited to pH > 7[10][14] |
| Compatibility with Maleimide (B117702) Chemistry | Can react with maleimides, requiring removal or quenching before conjugation[15][16] | Reacts with maleimides and must be removed before conjugation[1][17] |
| Removal Before Conjugation | Recommended to be removed or quenched to avoid side reactions with some linkers[15][16] | Must be removed to prevent competition with the desired thiol-maleimide reaction[17][18] |
| Metal Chelation | Weaker chelator[19] | Can chelate metal ions |
Q4: Why is my conjugation yield low after the reduction step?
Low conjugation yield is a common issue that can often be traced back to the reduction step. Several factors could be at play:
-
Incomplete Reduction: The concentration of the reducing agent or the incubation time may be insufficient. The accessibility of the disulfide bonds can also be a factor; some may be buried within the protein structure and require denaturing conditions to become accessible.[3][10]
-
Re-oxidation of Sulfhydryls: After reduction, the newly formed free thiols are susceptible to re-oxidation, forming disulfide bonds again. This can be minimized by working quickly, using degassed buffers, and including a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Interference from Excess Reducing Agent: Both TCEP and DTT can react with maleimide linkers, which are commonly used for conjugation to cysteine residues.[1][15][16] If not removed, the excess reducing agent will compete with the protein's thiols for the linker, thereby lowering the conjugation efficiency.
-
Presence of Trisulfides: Some antibodies may contain trisulfide bonds, which can react with TCEP in a way that consumes the reducing agent without generating free thiols for conjugation.[20][21][22] This can lead to a higher than expected TCEP requirement.[20][21][22][23]
Q5: How can I remove excess reducing agent before conjugation?
Removal of the reducing agent is a critical step to ensure high conjugation efficiency. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method for separating the small molecule reducing agents from the much larger protein.[16]
-
Dialysis: This technique involves exchanging the buffer containing the reducing agent with a fresh buffer that does not.[17]
-
Spin Filtration: Centrifugal filter units with an appropriate molecular weight cutoff can be used to concentrate the protein while removing the smaller reducing agent.[24]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (e.g., TCEP or DTT). Optimize incubation time and temperature.[25] Ensure the pH of the reduction buffer is optimal (pH >7 for DTT, broad range for TCEP).[8][10] |
| Re-oxidation of free sulfhydryl groups. | Use degassed buffers. Include a chelating agent like EDTA (1-5 mM) in your buffers. Minimize the time between the reduction and conjugation steps. | |
| Excess reducing agent competing with the conjugation reaction. | Remove excess TCEP or DTT using size-exclusion chromatography, dialysis, or spin filtration before adding the conjugation reagent.[16][17] | |
| Inconsistent levels of trisulfide bonds in the antibody. | Increase the molar ratio of TCEP to antibody to account for consumption by trisulfides.[20][22] | |
| Protein Precipitation | Incorrect buffer conditions. | Ensure the pH and ionic strength of the buffer are suitable for your protein's stability. |
| Over-reduction leading to protein unfolding and aggregation. | Decrease the concentration of the reducing agent or shorten the incubation time. | |
| Inconsistent Results Between Batches | Variability in the amount of trisulfide bonds in different antibody lots.[20][21] | Characterize each antibody batch for trisulfide content and adjust the amount of TCEP accordingly.[23] |
| Degradation of reducing agent stock solution. | Prepare fresh stock solutions of DTT. TCEP is more stable but should also be prepared fresh if used in phosphate (B84403) buffers.[7][26] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Antibody Reduction
| Parameter | TCEP | DTT |
| Concentration | 5-50 mM for complete reduction[8][27] 2.75 molar equivalents for partial reduction of 2 interchain disulfides[28] | 50-100 mM for complete reduction[9] 0.1-20 mM for controlled partial reduction[25] 3.25 molar equivalents for partial reduction of 2 interchain disulfides[28] |
| Incubation Time | Typically 5-30 minutes at room temperature[8] | 15-120 minutes, depending on the desired level of reduction[25] |
| Temperature | Room temperature or 37°C[29] | 4°C, 25°C, 37°C, or 56°C, with higher temperatures leading to more rapid reduction[25] |
| pH | 1.5 - 8.5[8][14] | > 7.0[10][14] |
Table 2: Impact of DTT Concentration on Thiol Generation in Trastuzumab (at 37°C for 30 minutes)
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
| Data adapted from a study on Trastuzumab reduction.[25] |
Experimental Protocols
Protocol 1: Partial Reduction of an Antibody using TCEP
-
Prepare the Antibody: Dissolve the antibody in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to a final concentration of 1-10 mg/mL.
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve the desired molar equivalence (e.g., 2.75 equivalents for reducing approximately two interchain disulfide bonds).[28]
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.[28]
-
Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.[26]
-
Proceed to Conjugation: The reduced antibody is now ready for conjugation with a thiol-reactive linker.
Protocol 2: Partial Reduction of an Antibody using DTT
-
Prepare the Antibody: Prepare the antibody in a buffer at a pH above 7.0 (e.g., 0.025 M sodium borate, 0.025 M NaCl, 1 mM DTPA, pH 8.0).[28]
-
Prepare DTT Solution: Prepare a fresh stock solution of DTT (e.g., 100 mM in water).[4]
-
Reduction Reaction: Add the DTT stock solution to the antibody solution to achieve the desired molar equivalence (e.g., 3.25 equivalents for reducing approximately two interchain disulfide bonds).[28]
-
Incubation: Incubate the reaction for 2 hours at 37°C.[28]
-
Removal of Excess DTT: Remove the excess DTT using a desalting column or by dialysis against the conjugation buffer.[17][18]
-
Proceed to Conjugation: The reduced antibody is now ready for conjugation.
Visualizations
Caption: Mechanism of disulfide bond reduction by TCEP.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: General workflow for antibody conjugation.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. goldbio.com [goldbio.com]
- 2. agscientific.com [agscientific.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. broadpharm.com [broadpharm.com]
- 5. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 11. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. agscientific.com [agscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 19. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 20. Trisulfide modification impacts the reduction step in antibody-drug conjugation process. | Semantic Scholar [semanticscholar.org]
- 21. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. dynamic-biosensors.com [dynamic-biosensors.com]
- 25. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 28. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
Technical Support Center: Maleimide Conjugation Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation reactions involving maleimide (B117702) groups, particularly at elevated pH.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Question: I am observing low or no conjugation efficiency. What are the likely causes and how can I fix this?
Answer:
Low or no conjugation efficiency in maleimide-based reactions can stem from several factors, primarily related to the stability of the maleimide group and the availability of reactive thiols.
-
Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3][4]
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short durations.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1]
-
-
Potential Cause 2: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.[1] The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][3][5][6] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, side reactions become more prevalent.[1][5]
-
Potential Cause 3: Thiol Oxidation. Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1] This oxidation can be catalyzed by the presence of divalent metals.[1]
Question: I am observing unexpected side products in my final conjugate. How can I identify and minimize them?
Answer:
The appearance of unexpected side products is often due to the reactivity of the maleimide group with other nucleophiles at higher pH or intramolecular rearrangements.
-
Potential Cause 1: Reaction with Primary Amines. At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with other nucleophilic groups, most notably the primary amines of lysine (B10760008) residues.[1][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5]
-
Potential Cause 2: Thiazine (B8601807) Rearrangement. If you are conjugating a molecule to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the maleimide-thiol adduct.[1][7] This rearrangement is more prominent at physiological or higher pH.[1][7]
Question: My final conjugate is not stable. What could be the cause and how can I improve its stability?
Answer:
The stability of the maleimide-thiol linkage (a thiosuccinimide) can be a concern, as it is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate.[3][8]
-
Potential Cause: Reversibility of the Thioether Bond. The thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the exchange of the conjugated molecule.[8][9][10]
-
Solution 1: Hydrolysis of the Succinimide Ring. After conjugation, the succinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[8][11] This can be achieved by briefly incubating the purified conjugate at a higher pH (e.g., pH 9.0).[1]
-
Solution 2: Transcyclization. For conjugates with an N-terminal cysteine, the thiazine rearrangement, while a side reaction during conjugation, can lead to a more stable final product.[1][7][11]
-
Frequently Asked Questions (FAQs)
What is the primary side reaction of maleimides at high pH?
The primary side reaction of maleimide groups at pH values above 7.5 is hydrolysis of the maleimide ring.[2][3][4] This reaction involves a nucleophilic attack by hydroxide (B78521) ions, leading to the opening of the ring to form a non-reactive maleamic acid derivative, which is unable to react with sulfhydryl groups.[2][12]
How does pH affect the selectivity of maleimide reactions?
The pH of the reaction environment is a critical determinant of maleimide selectivity. The optimal pH range for the reaction between a maleimide and a sulfhydryl group is 6.5 to 7.5.[1][3][5][6] Within this range, the reaction is highly specific for thiols. However, as the pH increases above 7.5, the maleimide group becomes increasingly reactive towards primary amines, such as the side chain of lysine, leading to a loss of selectivity.[1][5]
Can the stability of the maleimide-thiol conjugate be improved after the reaction?
Yes, the stability of the resulting thiosuccinimide linkage can be enhanced post-conjugation. One common method is to induce hydrolysis of the succinimide ring by treating the conjugate at a moderately alkaline pH (e.g., pH 8.5-9.0).[1][2] This ring-opening forms a succinamic acid thioether, which is significantly more stable and resistant to retro-Michael reactions and thiol exchange.[8][11]
Data Summary
The following table summarizes key quantitative data related to the reactivity and stability of maleimides under different pH conditions.
| Parameter | Condition | Observation | Reference |
| Reaction Rate | pH 7.0 | The reaction of maleimides with thiols is approximately 1,000 times faster than with amines. | [1][5] |
| Thiazine Rearrangement | pH 5.0, 24h | Negligible thiazine formation (0.1%) was observed. | [7] |
| Thiazine Rearrangement | pH 7.3, 24h | The thiazine isomer was the major product, with 70% abundance. | [7] |
| Thiazine Rearrangement | pH 8.4, 24h | Nearly 90% of the succinimidyl thioether isomers converted to the thiazine isomer. | [7] |
| Maleimide Hydrolysis | pH 7.4 vs. pH 5.5 | Hydrolysis of 8-arm-PEG-maleimide is significantly faster at pH 7.4 compared to pH 5.5. | [13] |
| Maleimide Hydrolysis | pH 9.0 | 8-arm-PEG-maleimide undergoes fast ring opening. | [13] |
| Maleimide Hydrolysis | pH 11.0 | Hydrolytic ring opening of 8-arm-PEG-maleimide is extremely fast. | [13] |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
-
Preparation of Protein/Peptide: Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA). If necessary, reduce disulfide bonds using TCEP and remove the reducing agent prior to adding the maleimide.
-
Preparation of Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein/peptide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
Protocol for Post-Conjugation Stabilization by Hydrolysis
-
Purification: Purify the maleimide-thiol conjugate to remove all unreacted small molecules.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubation: Incubate the solution at 37°C for 1-2 hours. The optimal time should be determined by monitoring the reaction, for instance, by mass spectrometry.
-
Final Buffer Exchange: Exchange the buffer of the stabilized conjugate to a desired storage buffer with a neutral pH.
Visualizations
Caption: Primary and side reaction pathways of maleimides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Mal-amido-PEG8-TFP Ester vs. Mal-amido-PEG8-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation, influencing the yield, stability, and functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of two popular amine-reactive, heterobifunctional crosslinkers: Mal-amido-PEG8-TFP (tetrafluorophenyl) ester and Mal-amido-PEG8-NHS (N-hydroxysuccinimide) ester.
Both crosslinkers share a common architecture: a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as cysteine residues in proteins), a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and an amine-reactive ester. The key difference lies in the leaving group of the active ester—either a tetrafluorophenyl group (TFP) or an N-hydroxysuccinimide group (NHS). This seemingly small difference has profound implications for the stability and efficiency of the conjugation reaction.
Performance Comparison: TFP Ester Outshines NHS Ester in Hydrolytic Stability
The primary advantage of the TFP ester over the more conventional NHS ester is its significantly greater resistance to hydrolysis, particularly in aqueous solutions at neutral to basic pH.[1][2][3] NHS esters are notoriously susceptible to hydrolysis, a competing reaction that deactivates the crosslinker and reduces the overall efficiency of the desired conjugation to a primary amine.[4] This instability necessitates the use of a larger excess of the NHS-ester reagent and can lead to lower and less reproducible yields.[5]
Experimental data from studies on self-assembled monolayers (SAMs) of TFP and NHS esters provides a quantitative illustration of this difference in stability. While not specific to the Mal-amido-PEG8 backbone, the data on the active esters themselves is highly informative.
| pH | Half-life of NHS Ester on SAM | Half-life of TFP Ester on SAM | Fold Difference in Stability (TFP vs. NHS) |
| 7.0 | ~7.4 hours | ~14 hours | ~1.9x |
| 8.0 | ~1 hour | ~3 hours | ~3.0x |
| 10.0 | ~39 minutes | ~6.5 hours | ~10x |
| (Data synthesized from a study by Lockett et al. on self-assembled monolayers. The half-lives are estimates based on the provided rate constants and should be considered relative rather than absolute values for the Mal-amido-PEG8 linkers in solution.)[6] |
As the pH increases to the optimal range for amine conjugation (typically pH 7.2-8.5), the hydrolytic stability of the TFP ester becomes increasingly advantageous.[6] This enhanced stability allows for more controlled and efficient conjugation reactions, especially when working with precious or low-abundance biomolecules.
Reaction Efficiency and Optimal Conditions
While TFP esters are more resistant to hydrolysis, they are generally as reactive as NHS esters towards primary amines.[7] The optimal pH for conjugation with TFP esters is often slightly higher than that for NHS esters.[4]
| Parameter | Mal-amido-PEG8-TFP Ester | Mal-amido-PEG8-NHS Ester |
| Optimal pH for Amine Coupling | 7.5 - 9.0 | 7.2 - 8.5[8] |
| Primary Target | Primary amines (-NH2) | Primary amines (-NH2) |
| Competing Reaction | Hydrolysis (slower rate) | Hydrolysis (faster rate)[4] |
| Reaction Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
The higher stability of the TFP ester at the optimal reaction pH can translate to a higher overall yield of the desired conjugate, as more of the crosslinker remains active and available to react with the target amine.
Experimental Protocols
To provide a framework for a direct comparison of the two crosslinkers, the following experimental protocols are provided. These protocols outline a method for conjugating a protein with available primary amines to a thiol-containing molecule.
Protocol 1: Comparative Conjugation of a Model Protein with this compound and Mal-amido-PEG8-NHS Ester
Objective: To compare the conjugation efficiency of this compound and Mal-amido-PEG8-NHS ester by reacting them with a model protein (e.g., Bovine Serum Albumin - BSA) and then coupling the maleimide-activated protein to a thiol-containing molecule (e.g., Cysteine).
Materials:
-
Model Protein (e.g., BSA)
-
This compound
-
Mal-amido-PEG8-NHS ester
-
Thiol-containing molecule (e.g., L-Cysteine)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5 (prepare separate buffers at pH 7.5 and 8.5 for comparison)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
SDS-PAGE analysis equipment
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
Part A: Activation of the Model Protein with the Crosslinker
-
Protein Preparation: Dissolve the model protein (e.g., BSA) in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and Mal-amido-PEG8-NHS ester in anhydrous DMF or DMSO.
-
Activation Reaction:
-
Set up parallel reactions for each crosslinker and each pH condition.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the Reaction Buffer.
Part B: Conjugation to the Thiol-Containing Molecule
-
Thiol Preparation: Prepare a 10-fold molar excess solution of the thiol-containing molecule (e.g., L-Cysteine) in the Reaction Buffer.
-
Conjugation Reaction:
-
Add the thiol solution to the desalted, maleimide-activated protein from Part A.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove excess thiol and quenching buffer.
Part C: Analysis of Conjugation Efficiency
-
Protein Concentration: Determine the final protein concentration of the purified conjugate using a protein assay.
-
SDS-PAGE Analysis: Analyze the starting protein, the activated protein, and the final conjugate by SDS-PAGE to observe the shift in molecular weight, indicating successful conjugation. Densitometry can be used for semi-quantitative comparison.
-
Mass Spectrometry (Optional): For a more precise quantification of the degree of labeling (DOL), the final conjugate can be analyzed by mass spectrometry.
Protocol 2: Comparative Hydrolysis Rate of this compound and Mal-amido-PEG8-NHS Ester
Objective: To quantify and compare the rate of hydrolysis of the TFP and NHS esters in aqueous buffer at different pH values.
Materials:
-
This compound
-
Mal-amido-PEG8-NHS ester
-
Hydrolysis Buffers: 0.1 M phosphate buffer at pH 7.0, 8.0, and 8.5
-
Anhydrous DMF or DMSO
-
Reverse-phase HPLC with a C18 column and UV detector
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each crosslinker in anhydrous DMF or DMSO.
-
Hydrolysis Reaction:
-
Initiate the hydrolysis by diluting each stock solution into the different pH buffers to a final concentration of 1 mM.
-
Maintain the reactions at a constant temperature (e.g., 25°C).
-
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance (e.g., at 260 nm for the NHS leaving group and a suitable wavelength for the TFP leaving group or the common maleimide-PEG portion).
-
-
Data Analysis:
-
Plot the peak area of the active ester against time for each condition.
-
Calculate the pseudo-first-order rate constant (k) for hydrolysis from the slope of the natural log of the peak area versus time plot.
-
Calculate the half-life (t½) for each ester at each pH using the formula: t½ = ln(2)/k.
-
Visualizing the Workflow and Chemical Principles
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Conclusion
The selection between this compound and Mal-amido-PEG8-NHS ester should be guided by the specific requirements of the experiment. For applications where high conjugation efficiency and reproducibility are paramount, and for reactions conducted at or above neutral pH, the this compound presents a clear advantage due to its superior hydrolytic stability. This increased stability minimizes the deactivation of the crosslinker, allowing for more of the reagent to participate in the desired amine coupling reaction. While NHS esters have a long history of use and can be effective, researchers should be mindful of their susceptibility to hydrolysis and the potential impact on reaction outcomes. For critical applications in drug development and diagnostics, the enhanced performance of the TFP ester can justify its selection as the more robust and reliable choice for amine-reactive bioconjugation.
References
- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: TFP vs. NHS Esters for Amine-Reactive Bioconjugation
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique. Among the most common methods is the use of amine-reactive esters to target primary amines, such as the side chain of lysine (B10760008) residues. For years, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose. However, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a robust alternative, boasting enhanced stability in aqueous buffers. This guide provides an objective comparison of the stability of TFP and NHS esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
The primary challenge in using amine-reactive esters in aqueous environments is the competing hydrolysis reaction, where the ester reacts with water and becomes non-reactive towards amines. This side reaction can significantly lower the efficiency of the desired bioconjugation.[1][2] The stability of the active ester in the reaction buffer is therefore a critical parameter for successful and reproducible conjugations.
Comparative Stability in Aqueous Buffers
Experimental data demonstrates that TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly as the pH of the buffer increases.[1][3] This enhanced stability is attributed to the electron-withdrawing nature of the tetrafluorophenyl group.[4] While both ester types show increased hydrolysis rates at higher pH, the effect is far more pronounced for NHS esters.[1][5]
A study comparing the hydrolysis of TFP and NHS-terminated self-assembled monolayers (SAMs) at various pH values provides quantitative insight into their relative stabilities. The half-lives (t₁/₂) for the hydrolysis of these esters are summarized in the table below.
| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) |
| 7.0 | ~13.5 hours | ~5.8 hours |
| 8.0 | ~5.8 hours | ~55 minutes |
| 10.0 | ~360 minutes (6 hours) | ~39 minutes |
| (Data sourced from a study on self-assembled monolayers and may vary for solution-phase kinetics)[1] |
In solution, the half-life of NHS esters is also highly dependent on pH and temperature. For instance, the half-life of an NHS-ester compound is reported to be 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[6] Another study on porphyrin-NHS esters in a carbonate buffer/10% DMSO solution at room temperature found half-lives of 210, 180, and 125 minutes at pH 8.0, 8.5, and 9.0, respectively.[7] This inherent instability of NHS esters, especially at the optimal pH for amine coupling (pH 7.2-8.5), can lead to reduced conjugation yields.[6][8]
The superior stability of TFP esters in basic conditions allows for more efficient conjugation reactions with a lower excess of the labeling reagent, which is particularly advantageous when working with precious biomolecules.[1][4]
Reaction Pathways: Aminolysis vs. Hydrolysis
Both TFP and NHS esters react with primary amines to form a stable amide bond, which is the desired outcome for bioconjugation. However, both are also susceptible to hydrolysis, a competing side reaction.
Experimental Protocol: Determining Ester Stability
A detailed protocol to compare the hydrolytic stability of TFP and NHS esters in a buffer solution is provided below. This method relies on monitoring the disappearance of the active ester over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
TFP ester of the molecule of interest
-
NHS ester of the molecule of interest
-
Reaction Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer, 0.1 M, pH 8.3
-
Carbonate-Bicarbonate Buffer, 0.1 M, pH 9.0
-
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the TFP ester and NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Setup:
-
For each ester and each buffer condition, prepare a reaction mixture.
-
Add a small volume of the ester stock solution to the pre-warmed (room temperature) buffer to achieve a final concentration of 1 mM. For example, add 50 µL of the 10 mM stock to 450 µL of buffer.
-
Vortex briefly to ensure homogeneity.
-
-
Time-Course Analysis:
-
Immediately after mixing (t=0), withdraw an aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the hydrolysis by diluting the aliquot into a solution of ACN/water with 0.1% TFA.
-
Inject the quenched sample onto the RP-HPLC system.
-
Repeat the sampling and injection at regular intervals (e.g., every 15 minutes for pH 8.3 and 9.0, and every 30-60 minutes for pH 7.4) for a total duration sufficient to observe significant degradation (e.g., 4-6 hours).
-
-
HPLC Analysis:
-
Monitor the elution of the active ester and the hydrolyzed carboxylic acid product using a UV detector at a suitable wavelength (e.g., 260 nm for the ester and product).
-
The peak area of the active ester will decrease over time, while the peak area of the hydrolyzed product will increase.
-
-
Data Analysis:
-
Calculate the percentage of remaining active ester at each time point relative to the initial amount at t=0.
-
Plot the natural logarithm of the percentage of remaining ester versus time.
-
The slope of the resulting linear fit corresponds to the negative of the pseudo-first-order rate constant (k').
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k'.
-
Conclusion
The choice between TFP and NHS esters for amine-reactive conjugation depends on the specific requirements of the experiment. While NHS esters have a long history of use and are effective under controlled conditions, TFP esters offer a clear advantage in terms of hydrolytic stability, especially in buffers with a pH above 7.5.[1][9][10] This increased stability can lead to higher conjugation efficiencies, better reproducibility, and the ability to use a smaller excess of the labeling reagent. For researchers working with sensitive or limited quantities of biomolecules, or in applications requiring reactions at a slightly basic pH, TFP esters represent a superior choice.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
The Balancing Act: How PEG Linker Length Dictates ADC Stability and Performance
A comprehensive analysis of the impact of polyethylene (B3416737) glycol (PEG) linker length on the stability of Antibody-Drug Conjugates (ADCs) reveals a critical trade-off between enhanced pharmacokinetics and in vitro potency. For researchers, scientists, and drug development professionals, the rational design of ADCs hinges on optimizing this balance to achieve a wider therapeutic window. This guide provides an objective comparison of ADC stability with varying PEG linker lengths, supported by experimental data and detailed methodologies for key analytical techniques.
The inclusion of PEG linkers in ADC design is a strategic approach to modulate the physicochemical properties of the conjugate. Hydrophobic payloads, often essential for potent cytotoxicity, can induce aggregation, leading to rapid clearance and potential immunogenicity.[1][2] Hydrophilic PEG chains create a hydration shell around the payload, mitigating aggregation and improving solubility.[2] The length of this PEG chain is a crucial parameter that significantly influences the ADC's stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.[3][4]
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of an optimal PEG linker length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target antigen.[1] However, general trends can be observed across a range of preclinical studies. Longer PEG chains generally lead to improved pharmacokinetic profiles, characterized by longer plasma half-lives and reduced clearance.[1][5] This is attributed to the increased hydrodynamic radius of the ADC, which minimizes renal filtration.[1] Conversely, shorter PEG linkers can sometimes result in better in vitro potency and may be advantageous in preventing any potential interference of the linker with antibody-antigen binding.[6]
Below is a summary of quantitative data from various studies, highlighting the impact of different PEG linker lengths on key ADC stability and performance metrics.
| PEG Linker Length | Key Physicochemical & In Vitro Effects | Pharmacokinetic Profile | In Vivo Efficacy |
| Short (e.g., PEG4) | Balanced hydrophilicity, may be suitable for less hydrophobic payloads. | Moderate increase in half-life compared to non-PEGylated ADCs. | Effective tumor penetration due to smaller size. |
| Medium (e.g., PEG8, PEG12) | Often represents an optimal balance. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.[1] | Significant improvement in plasma half-life and reduced clearance.[5] | Enhanced tumor accumulation and anti-tumor activity.[7] |
| Long (e.g., PEG24) | Maximizes hydrophilicity, beneficial for highly hydrophobic payloads. | Substantial increase in plasma half-life and area under the curve (AUC).[8] | Significant tumor suppression, though very long chains might slightly impede tumor penetration in some models.[1] |
Visualizing the Impact of PEG Linker Length
The following diagram illustrates the relationship between PEG linker length and its consequential effects on the stability and performance of an Antibody-Drug Conjugate.
Experimental Protocols
Accurate assessment of ADC stability is paramount for the selection of an optimal linker. The following are detailed methodologies for key experiments used to characterize ADCs with varying PEG linker lengths.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[2]
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[9]
-
Mobile Phase: 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.2-7.4[10]
-
UHPLC or HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.3-0.5 mL/min) until a stable baseline is achieved.[11]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[11]
-
Chromatography: Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the separation of monomer, aggregates, and fragments (e.g., 15-30 minutes).[11]
-
Detection: Monitor the eluate at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.[12]
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0)[13]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of isopropanol (B130326) or acetonitrile)[12][13]
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 20-30 minutes) to elute the ADC species based on their hydrophobicity.[13]
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by the weighted average of the different species.[14]
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC in a physiological environment by measuring the concentration of intact ADC over time.[15][16]
Materials:
-
ADC with a specific PEG linker
-
Animal model (e.g., mice or rats)
-
Blood collection supplies
-
ELISA or LC-MS/MS instrumentation for ADC quantification[15]
Procedure:
-
Administration: Administer a single intravenous dose of the ADC to the animal model.[4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[4]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification:
-
ELISA-based method: Use a sandwich ELISA to capture the antibody and a detection antibody that recognizes the payload to specifically quantify the intact ADC.[16]
-
LC-MS/MS method: Use immuno-capture to isolate the ADC from the plasma, followed by enzymatic digestion or reduction and analysis by LC-MS/MS to determine the average DAR at each time point.
-
-
Data Analysis: Plot the concentration of the intact ADC or the average DAR against time to determine the pharmacokinetic parameters, including the half-life of the ADC in circulation.
The following diagram outlines a typical experimental workflow for comparing ADCs with different PEG linker lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC) | Waters [waters.com]
- 15. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Mal-amido-PEG8-TFP Ester Conjugates: Performance and Characterization
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is paramount to the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The Mal-amido-PEG8-TFP ester is a heterobifunctional crosslinker designed for the precise coupling of molecules containing thiol and amine functionalities. This guide provides a comprehensive characterization of this compound conjugates, an objective comparison with alternative linkers, and detailed experimental protocols to support your research.
The this compound linker features a maleimide (B117702) group for covalent bonding with sulfhydryl groups (thiols) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for reaction with primary amines.[1][2] The discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) oxide units enhances the solubility and stability of the resulting conjugate.[3][4][5] This linker is frequently employed in the development of ADCs and other targeted therapeutics.[6][7][8]
Performance Comparison of this compound Conjugates
The performance of a bioconjugate is critically influenced by the chemical characteristics of its linker. Here, we compare key performance parameters of the this compound with common alternatives.
Table 1: Comparison of Amine-Reactive Ester Performance
| Feature | TFP Ester (this compound) | NHS Ester (e.g., Mal-amido-PEG8-NHS ester) |
| Reaction pH | 7.5 - 8.0[1][9][10] | 7.0 - 7.5[1][9][10] |
| Hydrolytic Stability | More stable, especially at basic pH.[11][12][13] Exhibits a nearly 10-fold longer half-life at pH 10 compared to NHS esters.[12] | Less stable, with a half-life of minutes at pH 8.[11][12] |
| Reactivity | High reactivity towards primary amines.[1][9][10] | High reactivity towards primary amines. |
| Byproducts | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide |
| Solubility of Linker | The TFP moiety can increase hydrophobicity, potentially reducing water solubility for shorter PEG chains.[14] | Generally good water solubility. |
Table 2: Comparison of Maleimide-Thiol Linkage Stability
| Linkage Type | Key Characteristics | In Vivo Stability Considerations |
| Thiosuccinimide (from Maleimide-Thiol Reaction) | Forms a stable thioether bond.[15] | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like albumin and glutathione.[16][17] |
| Hydrolyzed Thiosuccinimide | Ring-opened structure that is resistant to retro-Michael reaction.[3][17] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., 8-9).[17] | Significantly more stable in vivo, with half-lives of over two years for some ring-opened products.[3] |
| Next-Generation Maleimides (e.g., maleamic methyl ester) | Designed to overcome the instability of traditional maleimide-thiol adducts. | Showed significantly improved stability in the presence of excess reducing thiols compared to conventional maleimide-based ADCs.[18] |
Table 3: Influence of PEG8 Spacer on Conjugate Properties
| Property | Contribution of PEG8 Spacer | Comparison with Alternatives |
| Solubility | The hydrophilic PEG8 chain increases the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.[3][4][5][19][20] | Superior to non-PEG alkyl spacers in maintaining solubility and preventing aggregation.[21] |
| Pharmacokinetics | The PEG spacer increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend the circulating half-life.[4][19][20] | Longer PEG chains (e.g., PEG24) can offer a more pronounced effect on half-life extension.[21] |
| Immunogenicity | PEGylation can shield the protein from the host's immune system, reducing its immunogenicity.[4][5][19] | Generally more effective at reducing immunogenicity than non-PEG linkers. |
| Steric Hindrance | Provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[22] | The defined length of a discrete PEG8 linker offers more homogeneity compared to polydisperse PEGs. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of this compound conjugates.
Protocol 1: Two-Step Conjugation of a Protein to a Thiol-Containing Molecule
This protocol describes the initial reaction of the TFP ester with primary amines on a protein, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Thiol-containing molecule.
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 6.5-7.5 (e.g., phosphate (B84403) buffer with EDTA).
-
Quenching reagent (e.g., Tris buffer).
-
Desalting columns.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
First Reaction (Amine Labeling):
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to the Reaction Buffer (pH 6.5-7.5).
-
Second Reaction (Thiol Labeling):
-
Add the thiol-containing molecule to the maleimide-activated protein solution at a 1.5- to 5-fold molar excess.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine or 2-mercaptoethanol (B42355) to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Characterization by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is used to assess the purity of the conjugate and to separate the conjugated species from the unconjugated protein.
Materials:
-
RP-HPLC system with a C4 or C18 column suitable for protein separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Conjugate sample.
Procedure:
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column Temperature: 40-60°C.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm and/or 220 nm.
-
Gradient: A linear gradient from 20% to 70% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
-
Analysis: The conjugate will typically have a longer retention time than the unconjugated protein due to the increased hydrophobicity from the linker and payload.
Protocol 3: Characterization by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is employed to determine the extent of aggregation and fragmentation of the conjugate.
Materials:
-
HPLC system with a size-exclusion column suitable for the molecular weight of the conjugate.
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0.[1]
-
Conjugate sample.
Procedure:
-
Sample Preparation: Dilute the conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: The chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments.
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity of the conjugate and to determine the drug-to-antibody ratio (DAR).
Materials:
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
-
For LC-MS: HPLC system as described for RP-HPLC or SEC-HPLC.
Procedure:
-
Sample Preparation: The sample may require desalting and concentration. For DAR determination of antibodies, the conjugate may be deglycosylated and/or reduced to separate heavy and light chains.
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: The mass of the intact conjugate is measured to confirm successful conjugation.
-
Subunit Analysis: For antibodies, the conjugate is often reduced to separate the light and heavy chains. The mass of each chain is then measured to determine the distribution of the conjugated payload.
-
-
Data Analysis: The DAR is calculated from the relative abundance of the different drug-loaded species observed in the mass spectrum.
Visualizations
The following diagrams illustrate key processes and relationships in the characterization of this compound conjugates.
Caption: Experimental workflow for two-step conjugation and characterization.
Caption: Competing pathways for the thiosuccinimide adduct in vivo.
Caption: Generalized signaling pathway for an ADC utilizing a stable linker.
References
- 1. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purepeg.com [purepeg.com]
- 20. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 21. benchchem.com [benchchem.com]
- 22. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Stability of Maleimide-Cysteine Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of therapeutic or imaging agents to biomolecules is a critical determinant of a conjugate's efficacy and safety. The maleimide-cysteine linkage has long been a cornerstone of bioconjugation due to its rapid and specific reaction. However, the stability of the resulting thiosuccinimide adduct has been a subject of considerable investigation, with evidence of its susceptibility to degradation in biological environments. This guide provides an objective comparison of the stability of traditional maleimide-cysteine linkages with next-generation alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation strategy.
The primary mechanism compromising the stability of the maleimide-cysteine adduct is a retro-Michael reaction, which can lead to the exchange of the conjugated molecule with endogenous thiols like glutathione (B108866) or albumin.[1][2] This deconjugation can result in off-target toxicity and reduced therapeutic efficacy.[3] To address this limitation, several innovative strategies have emerged, including the development of self-stabilizing maleimides and alternative thiol-reactive chemistries.
Quantitative Performance Comparison
The stability of a bioconjugate is often assessed by measuring its half-life or the percentage of intact conjugate remaining after incubation in a challenging environment, such as in the presence of a high concentration of thiols or in plasma. The following tables summarize the comparative stability of various maleimide-based linkages and their alternatives.
| Linkage Type | Condition | Time | % Intact Conjugate | Reference |
| N-alkyl maleimide | Thiol-containing buffer | 7 days | 33-65% | [3][4] |
| N-alkyl maleimide | Serum | 7 days | 33-65% | [3][4] |
| N-aryl maleimide | Thiol-containing buffer | 7 days | >80% | [3][4] |
| N-aryl maleimide | Serum | 7 days | >80% | [3][4] |
| Dibromomaleimide (re-bridged disulfide) | Rat plasma | 2 weeks | No measurable drug loss | [5] |
| Maleimidocaproyl (control) | Rat plasma | 2 weeks | ~50% drug loss | [5] |
Table 1: Comparative Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs).
| Maleimide Type | Half-life of Ring-Opening (pH 7.4, 37°C) |
| N-alkyl thiosuccinimide | 27 hours |
| N-aryl thiosuccinimide | 1.5 hours |
| N-fluorophenyl thiosuccinimide | 0.7 hours |
Table 2: Half-lives of Hydrolysis for Different Thiosuccinimide Adducts.[5] Ring-opening hydrolysis is a mechanism that stabilizes the linkage against the retro-Michael reaction.
Visualization of Pathways and Workflows
To better understand the chemical processes and experimental procedures involved, the following diagrams illustrate the key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Impact of PEG Linker Length on Solubility: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the solubility of biomolecules and small drugs is a critical step in developing effective therapeutics and research tools. Poor aqueous solubility can hinder biological activity, complicate formulation, and lead to unreliable experimental results. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the solubility of hydrophobic molecules. This guide provides a comparative analysis of how different length PEG linkers influence solubility, supported by experimental data and detailed protocols.
The hydrophilic nature of the repeating ethylene (B1197577) oxide units in PEG chains creates a hydration shell around the conjugated molecule, increasing its affinity for aqueous solutions. Generally, a longer PEG chain imparts greater hydrophilicity, leading to a more significant increase in solubility. This principle is crucial for improving the drug-like properties of biologics and enabling the formulation of otherwise challenging compounds.
Quantitative Analysis of PEG Linker Length on Solubility
While the principle of longer PEG chains leading to higher solubility is well-established, the precise quantitative relationship can vary depending on the specific molecule being modified. The following tables summarize findings from studies that have investigated the effect of PEG molecular weight on the solubility of different compounds.
Case Study 1: Simvastatin (B1681759) Solid Dispersions
A study on the dissolution behavior of the poorly water-soluble drug simvastatin in solid dispersions with polyethylene glycols of different molecular weights demonstrated a clear trend. As the molecular weight of the PEG carrier increased, the phase solubility of simvastatin also increased.
Table 1: Phase Solubility of Simvastatin with Different Molecular Weight PEGs
| PEG Molecular Weight (Da) | Simvastatin Solubility (µg/mL) |
| 6000 | 18.5 |
| 12000 | 22.1 |
| 20000 | 25.3 |
Data adapted from a study on the effect of PEG molecular weights on the dissolution behavior of simvastatin.
Case Study 2: Methotrexate-Loaded Chitosan (B1678972) Nanoparticles
In a study involving methotrexate-loaded chitosan nanoparticles, the length of the PEG chain on the surface of the nanoparticles influenced their pharmacokinetic properties. While not a direct measure of solubility, the area under the plasma drug concentration-time curve (AUC) is related to the bioavailability and, by extension, the solubility of the drug formulation. The results showed that longer PEG chains led to a higher AUC, suggesting improved circulation time and bioavailability, which is often correlated with enhanced solubility.
Table 2: Pharmacokinetic Parameters of Methotrexate-Loaded Nanoparticles with Different PEG Chain Lengths
| PEG Molecular Weight (Da) | AUC (0-72h) (µg·h/mL) |
| 750 | 18.9 |
| 2000 | 25.4 |
| 5000 | 32.1 |
Data adapted from a study on the effects of PEG surface density and chain length on the pharmacokinetics of methotrexate-loaded chitosan nanoparticles.
Experimental Protocols for Solubility Assessment
Accurate and reproducible measurement of solubility is crucial for evaluating the effectiveness of PEGylation. The two most common methods for determining the aqueous solubility of PEGylated compounds are the kinetic solubility assay and the thermodynamic solubility assay (shake-flask method).
Kinetic Solubility Assay Protocol (Nephelometry)
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the turbidity of a solution as the compound is introduced from a DMSO stock, with precipitation indicating the limit of solubility.
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Assay using Nephelometry.
Methodology:
-
Preparation of Stock Solutions: Dissolve the PEGylated compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well microtiter plate.
-
Addition of Buffer: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Mixing and Incubation: Thoroughly mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measurement: Use a nephelometer to measure the forward scattered light in each well. An increase in scattered light indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a control.
Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
Considered the "gold standard," the shake-flask method measures the equilibrium solubility of a compound and is often used in later stages of drug development for lead optimization and formulation.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Assay (Shake-Flask Method).
Methodology:
-
Sample Preparation: Add an excess amount of the solid PEGylated compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Conclusion
The length of a PEG linker is a critical parameter for modulating the solubility of conjugated molecules. Experimental evidence consistently demonstrates that longer PEG chains lead to a greater enhancement in aqueous solubility. This effect is attributed to the increased hydrodynamic volume and the formation of a substantial hydration layer around the molecule. For researchers and drug developers, the selection of an appropriate PEG linker length is a key consideration in optimizing the physicochemical properties and therapeutic potential of their compounds. The use of standardized and robust solubility assays, such as the kinetic and thermodynamic methods detailed in this guide, is essential for accurately characterizing and comparing the performance of different PEGylated constructs.
A Comparative Guide to the Validation of Site-Specific Protein Conjugation
For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of molecules to proteins is paramount. This guide provides an objective comparison of key analytical techniques used to validate site-specific protein conjugation, with a focus on antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation methods.
The therapeutic potential of precisely engineered protein conjugates, such as ADCs, is immense. However, the complexity of these biomolecules demands rigorous analytical characterization to ensure safety, efficacy, and batch-to-batch consistency. Site-specific conjugation methods aim to produce homogeneous products with a defined drug-to-antibody ratio (DAR), but verification of this homogeneity is a critical step in development and quality control.[1] This guide focuses on three orthogonal and widely adopted techniques for this purpose: Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Capillary Electrophoresis with Sodium Dodecyl Sulfate (B86663) (CE-SDS).
Comparative Analysis of Key Validation Techniques
The choice of analytical technique for validating site-specific protein conjugation depends on several factors, including the specific information required (e.g., average DAR, distribution of species, site of conjugation), the developmental stage of the product, and available instrumentation. The following table summarizes the key performance characteristics of HIC, MS, and CE-SDS.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) | Capillary Electrophoresis-SDS (CE-SDS) |
| Primary Application | Determination of drug-to-antibody ratio (DAR) and distribution of drug-loaded species.[2] | Definitive identification of conjugation sites, determination of intact mass, DAR, and impurity profiling.[3][4] | Purity assessment, determination of molecular weight, and quantification of fragments and aggregates.[5] |
| Principle of Separation | Separation based on the hydrophobicity of the protein conjugate. | Separation based on the mass-to-charge ratio (m/z) of ions in the gas phase. | Separation based on the electrophoretic mobility of SDS-coated proteins in a capillary.[5] |
| Sample Requirements | Typically 10-50 µg per injection. | 1-20 µg, can be lower for high-sensitivity instruments. | 1-10 µg per injection. |
| Analysis Time | 20-40 minutes per sample. | 10-30 minutes for intact mass analysis; longer for peptide mapping. | 20-30 minutes per sample. |
| Resolution | Good resolution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[2] May resolve positional isomers. | High to very high resolution, capable of resolving small mass differences. | High resolution for size-based separations. |
| Precision (RSD) | Typically <5% for relative peak areas. An example study on brentuximab vedotin showed RSDs lower than 0.282% for peak area.[2] | <0.1% for mass accuracy; <10% for relative quantitation of species. | <10% RSD for major components. |
| Strengths | - Robust and reproducible method. - Relatively simple instrumentation. - Can be used for preparative scale. | - Provides unambiguous identification of conjugation sites. - High sensitivity and specificity. - Can characterize a wide range of modifications.[3][4] | - High throughput and automated. - Excellent for size-based impurity analysis.[5] - Low sample consumption. |
| Limitations | - Indirect measurement of DAR based on peak area. - Resolution can be challenging for highly heterogeneous mixtures. - High salt concentrations in mobile phases can be corrosive to instruments. | - High initial instrument cost. - Complex data analysis. - Matrix effects can suppress ionization. | - Denaturing conditions may not be suitable for all conjugates. - Limited information on the site of conjugation. |
Experimental Workflows and Logical Relationships
Visualizing the analytical workflow is crucial for understanding the process of validating site-specific protein conjugation. The following diagrams, created using Graphviz (DOT language), illustrate a general workflow for ADC characterization and a representative signaling pathway that could be modulated by a protein conjugate.
Detailed Experimental Protocols
Reproducibility in validation is contingent on detailed and well-documented protocols. Below are representative methodologies for the key experiments discussed.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species of a cysteine-linked ADC.
Instrumentation:
-
UHPLC system with a UV detector (e.g., Agilent 1290 Infinity II Bio LC System).[2]
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).
Reagents:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Sample Buffer: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the Sample Buffer.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B
-
22-25 min: 100% B
-
25-27 min: 100-0% B
-
27-30 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * Number of Drugs) / 100
-
Native Mass Spectrometry (MS) for Intact Mass Analysis
Objective: To determine the accurate intact mass of the ADC and its different drug-loaded species under non-denaturing conditions.
Instrumentation:
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Size-Exclusion Chromatography (SEC) column for online buffer exchange.
Reagents:
-
Mobile Phase: 100 mM ammonium acetate, pH 7.4.
-
Sample Diluent: Formulation buffer or PBS.
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.5-1 mg/mL in the sample diluent.
-
LC-MS Conditions:
-
SEC Column Flow Rate: 0.3 mL/min
-
MS Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 275°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 2000-8000 m/z
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the masses corresponding to the unconjugated antibody and the different DAR species.
-
Calculate the average DAR based on the relative intensities of the different species.
-
Capillary Electrophoresis-SDS (CE-SDS) for Purity Analysis
Objective: To assess the purity and integrity of the ADC under non-reducing and reducing conditions.[5]
Instrumentation:
-
Capillary electrophoresis system with a UV detector (e.g., SCIEX PA 800 Plus).
Reagents:
-
SDS-MW Gel Buffer
-
Sample Buffer (containing SDS)
-
Reducing Agent (e.g., β-mercaptoethanol) for reduced analysis.
-
Alkalyting Agent (e.g., iodoacetamide) for non-reduced analysis to prevent disulfide scrambling.[5]
Procedure:
-
Sample Preparation (Non-reduced):
-
Mix 10 µL of ADC (1 mg/mL) with 10 µL of sample buffer and 2 µL of iodoacetamide (B48618) solution.
-
Incubate at 70°C for 10 minutes.
-
-
Sample Preparation (Reduced):
-
Mix 10 µL of ADC (1 mg/mL) with 10 µL of sample buffer and 2 µL of β-mercaptoethanol.
-
Incubate at 70°C for 10 minutes.
-
-
Electrophoresis Conditions:
-
Capillary: Bare-fused silica, 50 µm i.d.
-
Injection: Electrokinetic injection at 5 kV for 10 seconds.
-
Separation Voltage: 15 kV
-
Detection: UV at 220 nm
-
-
Data Analysis:
-
Analyze the electropherogram to identify peaks corresponding to the intact ADC, fragments (light chain, heavy chain), and aggregates.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Conclusion
The validation of site-specific protein conjugation is a multifaceted process that relies on the synergistic use of orthogonal analytical techniques. HIC provides robust and reproducible quantitation of drug load distribution, while MS offers unparalleled detail in identifying conjugation sites and confirming molecular identity. CE-SDS is an essential tool for assessing the purity and integrity of the final conjugate. By employing a combination of these methods, researchers and drug developers can gain a comprehensive understanding of their conjugated protein products, ensuring the development of safe, effective, and consistent biotherapeutics. This guide provides a foundational framework for comparing and implementing these critical validation strategies.
References
- 1. [PDF] Comprehensive characterization of a site-specific antibody-drug conjugate (ADC) by subunit and peptide mapping analysis | Semantic Scholar [semanticscholar.org]
- 2. agilent.com [agilent.com]
- 3. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 4. sciex.com [sciex.com]
- 5. nist.gov [nist.gov]
A Comparative Guide to Assessing the Immunogenicity of PEGylated Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can prolong circulation half-life, improve stability, and reduce the immunogenicity of the native molecule.[1] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[1] These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions.[1][2] This guide provides a comparative assessment of methods to evaluate the immunogenicity of PEGylated conjugates, supported by experimental data and detailed protocols.
Factors Influencing Immunogenicity
The immunogenicity of a PEGylated conjugate is not uniform and is influenced by a variety of factors related to the PEG moiety, the conjugated protein, and the patient. A thorough understanding of these factors is crucial for designing less immunogenic biologics and for developing a robust immunogenicity assessment strategy.
PEG-Related Factors:
-
Molecular Weight: Higher molecular weight PEGs (e.g., 30 kDa) have been shown to be more immunogenic than their lower molecular weight counterparts (e.g., 5 kDa).[3]
-
Architecture (Linear vs. Branched): While some studies suggest branched PEGs may offer better shielding of the protein core, the impact on the immunogenicity of the PEG moiety itself is not always significant.[4]
-
Terminal Functional Groups: The chemical group at the end of the PEG chain can influence the immune response.[3]
-
Linker Chemistry: The chemical linker used to attach PEG to the therapeutic molecule can also impact the overall immunogenicity of the conjugate.[3]
Protein-Related Factors:
-
Immunogenicity of the Native Protein: The inherent immunogenicity of the therapeutic protein itself is a major determinant of the overall immune response to the PEGylated conjugate.[4]
-
Site of PEGylation: The location of PEG attachment on the protein surface can affect which epitopes are masked and which may be newly exposed.
Patient- and Treatment-Related Factors:
-
Pre-existing Anti-PEG Antibodies: A significant percentage of the healthy population has pre-existing antibodies against PEG, likely due to exposure to PEG in cosmetics and other consumer products.[2]
-
Dose, Frequency, and Route of Administration: Higher doses, more frequent administration, and subcutaneous routes can potentially increase the likelihood of an immune response.[3]
Quantitative Comparison of Immunogenicity
The following table summarizes data from various studies to provide a quantitative comparison of the immunogenicity of different PEGylated conjugates. It is important to note that direct comparison across different studies can be challenging due to variations in study design, assay methods, and patient populations.
| PEGylated Conjugate (Protein - PEG size, architecture) | Patient Population/Model | Anti-PEG Antibody Titer (IgG/IgM) | Key Findings & Reference |
| Ovalbumin - 20 kDa linear mPEG | Mice | High levels of anti-PEG IgM and IgG1 | The immunogenicity of the protein and the molecular weight of the PEG significantly impact the anti-PEG immune response.[4] |
| Tetanus Toxoid - 5 kDa linear mPEG | Mice | Lower anti-PEG response compared to 20 kDa mPEG | Higher molecular weight PEG leads to a stronger anti-PEG antibody response.[4] |
| Tetanus Toxoid - 20 kDa linear mPEG | Mice | High levels of anti-PEG IgM and IgG1 | Demonstrates the influence of PEG molecular weight on immunogenicity.[4] |
| Tetanus Toxoid - 20 kDa branched mPEG | Mice | No significant difference in anti-PEG response compared to 20 kDa linear mPEG | In this study, branching of the PEG did not have a significant effect on the anti-PEG immune response.[4] |
| PEGylated Liposomal Doxorubicin | Cancer Patients | Variable, with some patients showing a decrease in anti-PEG IgG/IgM over treatment cycles | Antibody titers did not show an increase but rather a decrease between treatment cycles, with a significant portion of antibodies bound to the infused drug.[5] |
| PEG-G-CSF | Mice | Dose-dependent anti-PEG IgM production at doses >0.06 mg/kg | Intravenous administration led to higher antibody levels than subcutaneous injection.[3] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically recommended for assessing the immunogenicity of PEGylated conjugates, starting with screening assays, followed by confirmatory assays, and finally, characterization of the immune response, including the detection of neutralizing antibodies.
Anti-PEG Antibody Screening and Confirmation: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most widely used method for detecting and quantifying anti-PEG antibodies due to its high sensitivity and throughput.[5]
Principle: The assay involves the binding of anti-PEG antibodies from a sample to PEG antigen immobilized on a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the specific isotype (e.g., human IgG or IgM). The enzyme catalyzes a colorimetric reaction, and the absorbance is proportional to the amount of anti-PEG antibodies in the sample.[6]
Detailed Protocol (Direct ELISA):
-
Coating:
-
Dilute mono-mPEGylated BSA (20 kDa PEG chain) or another suitable PEG-conjugate to a final concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS or 1% milk in PBS) to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate as described in step 2.
-
Prepare serial dilutions of test samples (serum or plasma) and controls in the blocking buffer. A typical starting dilution is 1:100.
-
Add 100 µL of the diluted samples and controls to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL/well of HRP-conjugated anti-human IgG or IgM diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate as described in step 2.
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping and Reading:
-
Add 100 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Confirmatory Assay: To confirm the specificity of the detected antibodies, a competition assay is performed. Samples that are positive in the screening assay are pre-incubated with an excess of free PEG or the PEGylated drug before being added to the PEG-coated plate. A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific anti-PEG antibodies.[5]
Characterization of Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on antibody-antigen binding (association and dissociation rates).[7][8]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a ligand (e.g., a PEGylated molecule) is immobilized. When an analyte (anti-PEG antibody) in solution flows over the surface and binds to the ligand, the accumulation of mass causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the PEGylated ligand (e.g., mPEG-NH₂) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the anti-PEG antibody (analyte) over the ligand-immobilized surface and a reference surface (without ligand or with an irrelevant ligand).
-
Monitor the association phase during the injection.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte from the ligand surface, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the reference surface sensorgram from the active surface sensorgram to obtain the specific binding response.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Assessment of Functional Activity: Cell-Based Neutralizing Antibody (NAb) Assay
NAb assays are critical for determining whether the detected anti-PEG antibodies can inhibit the biological activity of the PEGylated therapeutic. Cell-based assays are considered the gold standard as they measure a physiologically relevant endpoint.[9][10]
Principle: A cell line that is responsive to the biological activity of the PEGylated drug is used. The assay measures the ability of anti-PEG antibodies in a sample to neutralize the drug's effect on the cells.
Detailed Protocol (Example: Proliferation Assay):
-
Cell Culture:
-
Culture a cell line that proliferates in response to the PEGylated therapeutic (e.g., a growth factor-dependent cell line).
-
Wash and resuspend the cells in a serum-free medium.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Sample Pre-incubation:
-
In a separate plate, pre-incubate serially diluted patient serum samples with a fixed, sub-maximal concentration of the PEGylated drug for 1-2 hours at 37°C. This allows any neutralizing antibodies in the serum to bind to the drug.
-
-
Cell Treatment:
-
Transfer the pre-incubated drug-serum mixtures to the wells containing the cells.
-
Include controls such as cells alone, cells with the drug only (positive control for proliferation), and cells with a known neutralizing antibody (positive control for inhibition).
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe a proliferative response (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Response Measurement:
-
Measure cell proliferation using a suitable method, such as the addition of a metabolic dye (e.g., MTT, XTT) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Read the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
A reduction in the proliferative response in the presence of a patient sample, compared to the drug-only control, indicates the presence of neutralizing antibodies.
-
The neutralizing titer is typically reported as the reciprocal of the highest sample dilution that causes a certain percentage of inhibition (e.g., 50%) of the drug's activity.
-
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding the complex processes involved in immunogenicity assessment.
Experimental Workflow for Immunogenicity Assessment
Caption: Tiered workflow for the assessment of anti-PEG antibody immunogenicity.
Signaling Pathway of B-Cell Activation by a PEGylated Antigen
Caption: T-cell dependent B-cell activation pathway leading to anti-PEG antibody production.
References
- 1. k-assay.com [k-assay.com]
- 2. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 5. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Neutralizing Antibodies: Testing & Guidelines for Biologics [kymos.com]
- 10. Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
TFP vs. NHS Esters: A Comparative Guide to Amine-Reactive Crosslinker Performance at Varying pH
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of an amine-reactive crosslinker is a critical decision that significantly impacts the efficiency and reproducibility of their work. Among the most common choices are N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters. This guide provides an objective comparison of their performance, particularly focusing on their stability and reactivity at different pH levels, supported by experimental data.
At the heart of their utility lies the ability of both TFP and NHS esters to react with primary amines on biomolecules to form stable amide bonds. However, their performance under the varying pH conditions often required for different bioconjugation strategies can differ substantially. The key to selecting the optimal reagent lies in understanding the balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water), both of which are heavily influenced by pH.
Key Performance Differences: Stability and Reactivity
The primary advantage of TFP esters over their NHS counterparts is their enhanced resistance to spontaneous hydrolysis, especially in basic aqueous solutions.[1][2] This increased stability translates to a longer half-life in solution, providing a wider window for the conjugation reaction to occur and leading to more efficient and reproducible labeling of biomolecules.[2]
Conversely, NHS esters are known for their susceptibility to hydrolysis, a competing reaction that becomes more pronounced as the pH increases.[3][4] At a neutral pH of 7, an NHS ester in an aqueous solution has a half-life of several hours; however, this drops to mere minutes at a pH of 8.[3][4] This rapid degradation at higher pH levels can significantly reduce the yield of the desired conjugate.[5]
The optimal pH for the reaction of NHS esters with amines is generally considered to be in the range of 7.2 to 8.5.[6][7] While TFP esters also react efficiently with primary amines to form stable amide bonds, they are more stable at the basic pH values typically associated with these reactions.[1] Some sources suggest that the optimal pH for conjugating TFP esters to amines is slightly higher than that for NHS esters, often favoring a range greater than 7.5.[4]
Quantitative Comparison of Hydrolysis Rates
A direct comparison of the hydrolysis of self-assembled monolayers (SAMs) terminated with NHS and TFP esters provides quantitative insight into their relative stabilities at different pH values. The following table summarizes the pseudo-first-order rate constants (k') and the calculated half-lives (t₁/₂) for the hydrolysis of these esters at pH 7.0, 8.0, and 10.0.
| pH | Ester Type | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (min) |
| 7.0 | NHS | 1.3 x 10⁻⁵ | 880 |
| 7.0 | TFP | 6.8 x 10⁻⁶ | 1700 |
| 8.0 | NHS | 4.6 x 10⁻⁵ | 250 |
| 8.0 | TFP | 1.5 x 10⁻⁵ | 770 |
| 10.0 | NHS | 3.0 x 10⁻⁴ | 39 |
| 10.0 | TFP | 3.5 x 10⁻⁵ | 330 |
Data sourced from a study on ester-terminated self-assembled monolayers.[8]
As the data clearly indicates, the rate of hydrolysis increases for both esters with increasing pH.[8] However, the TFP ester consistently exhibits a lower rate of hydrolysis and a correspondingly longer half-life across all tested pH levels.[8] Notably, at pH 10, the TFP ester demonstrates a nearly 10-fold longer half-life compared to the NHS ester, highlighting its superior stability under basic conditions.[8]
Visualizing the Chemistry: Reaction Pathways
To understand the underlying chemical processes, the following diagrams illustrate the key reactions involved in the use of TFP and NHS esters for bioconjugation.
Figure 1: TFP Ester Reaction Pathways. This diagram illustrates the desired aminolysis reaction with a primary amine to form a stable amide bond and the competing hydrolysis reaction.
Figure 2: NHS Ester Reaction Pathways. Similar to TFP esters, NHS esters undergo both aminolysis and hydrolysis. The rate of hydrolysis is significantly faster for NHS esters, especially at higher pH.
Experimental Protocols
A robust comparison of TFP and NHS ester performance can be achieved through kinetic studies that monitor the rate of hydrolysis and aminolysis under controlled pH conditions. Below is a generalized protocol for determining the hydrolysis rate of these esters.
Objective: To determine and compare the hydrolysis rates of TFP and NHS esters at different pH values.
Materials:
-
TFP- and NHS-activated esters of a model compound (e.g., a fluorescent dye or a small molecule).
-
A series of aqueous buffers with varying pH (e.g., phosphate (B84403) buffers for pH 7 and 8, and a carbonate-bicarbonate buffer for pH 10).
-
A spectrophotometer or fluorometer capable of kinetic measurements.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions of the esters.
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the TFP and NHS esters in anhydrous DMF or DMSO.
-
Preparation of Reaction Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 7.0, 8.0, 9.0, and 10.0).
-
Kinetic Measurement of Hydrolysis: a. Equilibrate the reaction buffer to the desired temperature in a cuvette. b. Initiate the hydrolysis reaction by adding a small volume of the ester stock solution to the buffer. The final concentration of the ester should be such that the change in absorbance or fluorescence can be accurately monitored over time. c. Immediately begin monitoring the change in absorbance or fluorescence at a wavelength specific to the leaving group (TFP or NHS) or the hydrolyzed product. The release of N-hydroxysuccinimide (NHS) can be monitored at approximately 260 nm.[6] d. Record the data at regular time intervals until the reaction is complete.
-
Data Analysis: a. Plot the absorbance or fluorescence data versus time. b. Determine the pseudo-first-order rate constant (k') for hydrolysis at each pH by fitting the data to a first-order rate equation. c. Calculate the half-life (t₁/₂) of the ester at each pH using the equation: t₁/₂ = ln(2) / k'.
Experimental Workflow Visualization:
Figure 3: Experimental Workflow. A typical workflow for the comparative kinetic analysis of TFP and NHS ester hydrolysis.
Conclusion
The choice between TFP and NHS esters for amine-reactive conjugation is highly dependent on the specific requirements of the experiment, particularly the pH of the reaction buffer. While both are effective at forming stable amide bonds, TFP esters offer a clear advantage in terms of stability against hydrolysis, especially under basic conditions. This enhanced stability can lead to higher conjugation yields and greater reproducibility, making TFP esters a superior choice for applications where reactions are performed at a higher pH or require a longer reaction time. Conversely, NHS esters, while highly reactive, demand more stringent control over reaction pH and time to mitigate the effects of hydrolysis. For researchers seeking to optimize their bioconjugation strategies, a thorough understanding of these pH-dependent performance characteristics is essential for success.
References
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nitt.edu [nitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. rkmvccrahara.org [rkmvccrahara.org]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
PEG8 vs. PEG12 Linkers: A Comparative Guide to their Impact on Antibody-Drug Conjugate Pharmacokinetics
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various strategies to optimize ADC performance, the use of polyethylene (B3416737) glycol (PEG) linkers has gained prominence for its ability to enhance hydrophilicity and improve pharmacokinetic profiles. This guide provides an objective comparison of two commonly used discrete PEG linker lengths, PEG8 and PEG12, on the pharmacokinetics of ADCs, supported by experimental data and detailed methodologies.
The length of the PEG linker directly influences the stability, efficacy, toxicity, and pharmacokinetic (PK) properties of an ADC. Generally, increasing the PEG linker length can shield the hydrophobic drug-payload, leading to reduced aggregation and slower clearance from systemic circulation. However, this can be a trade-off, as excessively long linkers may sometimes negatively impact the potency of the ADC.
Comparative Pharmacokinetic Data: PEG8 vs. PEG12
Experimental data from preclinical studies in rats demonstrates a clear relationship between PEG linker length and the pharmacokinetic behavior of ADCs. A key finding is that increasing the PEG chain length leads to decreased clearance and consequently, increased plasma exposure. However, this effect appears to plateau at a certain PEG length.
A study systematically evaluating the impact of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8 revealed that conjugate exposure increased with the size of the PEG linker up to PEG8.[1] Beyond this length, further increases in PEG chain length to PEG12 and PEG24 had a minimal additional impact on clearance.[1][2]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.[1][2]
As shown in the table, both PEG8 and PEG12 linkers significantly reduce the clearance of the ADC compared to shorter linkers or a non-PEGylated conjugate. The clearance rate for both PEG8 and PEG12-containing ADCs was approximately 5 mL/day/kg, suggesting that from a clearance perspective, PEG8 is sufficient to achieve the maximum benefit in this experimental model.[1][2][3] This indicates that a threshold is reached at the PEG8 length, beyond which further extension of the PEG chain does not translate into slower clearance.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ADCs with discrete PEG linkers.
In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.
Materials:
-
Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats.
-
ADC solution with PEG8 or PEG12 linker in a sterile, biocompatible buffer.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
ELISA or LC-MS/MS for ADC quantification.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg or 5 mg/kg) to a cohort of animals.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168, and 336 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody or the conjugated antibody in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.
-
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the ADC.
Materials:
-
Target cancer cell lines.
-
Appropriate cell culture media and supplements.
-
96-well plates.
-
ADCs with different PEG linker lengths.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture media and add them to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.
Visualizing Experimental Workflows
To better illustrate the processes involved in ADC development and evaluation, the following diagrams are provided.
Caption: Workflow for the conjugation of a discrete PEG linker and payload to a monoclonal antibody.
Caption: Experimental workflow for the preclinical evaluation of an antibody-drug conjugate.
Conclusion
The selection of the appropriate PEG linker length is a critical step in the design of an effective and safe ADC. The available data indicates that while increasing PEG length generally improves pharmacokinetic properties, a plateau is reached around PEG8. Both PEG8 and PEG12 linkers offer a significant advantage over shorter or no PEG linkers by substantially reducing clearance and thereby increasing systemic exposure. However, for clearance, PEG12 does not appear to offer a significant improvement over PEG8.
Researchers and drug developers should consider this plateau effect when selecting a PEG linker. While a PEG12 linker may be a viable option, a PEG8 linker could provide optimal pharmacokinetic benefits without adding unnecessary length to the linker, which might in some cases negatively affect manufacturing or potency. The final choice will depend on a comprehensive evaluation of the specific antibody, payload, and target indication, balancing the improvements in pharmacokinetics with potential impacts on in vitro and in vivo efficacy and the overall therapeutic window.
References
Safety Operating Guide
Proper Disposal of Mal-amido-PEG8-TFP Ester: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Mal-amido-PEG8-TFP ester is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This bifunctional linker, while integral to many bioconjugation applications, contains reactive functional groups—a maleimide (B117702) and a tetrafluorophenyl (TFP) ester—that necessitate a specific and cautious disposal protocol. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of the solid compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.
Key Operational and Disposal Plans:
-
Waste Segregation: All waste containing this compound must be segregated from other chemical waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and prominently display "Hazardous Waste" and "Reactive" warnings.
-
Professional Disposal: The sole method for the final disposal of this chemical is through a licensed EHS vendor. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound in various forms: unreacted solid, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation is the foundational step for safe disposal.
-
Solid Waste:
-
Place unused or expired solid this compound in its original container or a new, clearly labeled, sealed, and chemical-resistant container.
-
Contaminated consumables such as weighing paper, pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound (typically dissolved in anhydrous solvents like DMSO or DMF) must be collected as hazardous liquid chemical waste.
-
Aqueous Reaction Mixtures: Collect all aqueous solutions containing the compound, including reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.
-
Step 2: Quenching of Reactive Functional Groups
To ensure safety during storage and transport, the reactivity of the maleimide and TFP ester groups should be quenched prior to collection for disposal. This is a critical step to render the waste less hazardous.
Experimental Protocol: Quenching Procedure
This protocol should be performed in a chemical fume hood.
-
Prepare for Quenching: To the collected liquid waste container, add a compatible solvent (e.g., the solvent used for the stock solution or water for aqueous mixtures) to ensure the contents are fully dissolved or suspended.
-
Quench the TFP Ester:
-
Add a solution of a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
-
Alternatively, adjust the pH of the aqueous solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).
-
Allow the solution to stir or stand at room temperature for at least 2 hours to ensure complete hydrolysis or aminolysis of the TFP ester. This converts the reactive ester to a more stable amide or carboxylate.
-
-
Quench the Maleimide:
-
After quenching the TFP ester, add a small excess of a thiol-containing compound. Good options include 2-mercaptoethanol, dithiothreitol (B142953) (DTT), or L-cysteine.
-
Allow the solution to stir or stand for at least another 2 hours at room temperature. This will convert the reactive maleimide to a stable thioether.
-
Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS office.
Step 3: Storage Pending Disposal
-
Securely seal the hazardous waste container. A general rule is to fill containers to no more than 80% capacity to prevent spills and accommodate potential gas evolution.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
Ensure the storage area is designated for hazardous waste.
Step 4: Arranging for Chemical Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste container.
-
Follow all institutional protocols for waste accumulation, storage, and pickup requests.
Data Presentation
| Waste Type | Collection Container | Quenching Procedure | Disposal Method |
| Unreacted Solid | Original or labeled, sealed, chemical-resistant container | Not applicable | EHS Pickup |
| Contaminated Labware | Labeled, sealed plastic bag or container | Not applicable | EHS Pickup |
| Stock Solutions (in organic solvent) | Labeled, sealed, chemical-resistant liquid waste container | Quench with primary amine/base, then with a thiol compound | EHS Pickup |
| Aqueous Reaction Mixtures | Labeled, sealed, chemical-resistant liquid waste container | Quench with primary amine/base, then with a thiol compound | EHS Pickup |
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Chemical quenching pathway for this compound.
Personal protective equipment for handling Mal-amido-PEG8-TFP ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Mal-amido-PEG8-TFP ester. The procedural guidance herein outlines essential personal protective equipment (PPE), operational plans for handling, and proper disposal methods to ensure laboratory safety and experimental integrity.
This compound is a heterobifunctional crosslinker containing three key components: a maleimide (B117702) group , which reacts specifically with thiol (-SH) groups; a polyethylene glycol (PEG) spacer , which enhances solubility; and a tetrafluorophenyl (TFP) ester , a reactive group for labeling primary and secondary amines.[1][2][3] The combination of a reactive maleimide and a moisture-sensitive TFP ester necessitates careful handling to prevent exposure and maintain chemical reactivity.[4][5][6]
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[8] | To protect against skin contact and irritation.[4][7] |
| Eye Protection | Chemical safety goggles and a full-face shield.[4][9] | To protect against splashes, dust, and eye irritation.[4][7] |
| Skin and Body | A flame-resistant laboratory coat must be worn to protect skin and clothing.[8] | Ensures full skin coverage to prevent accidental contact.[4] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is required if handling the solid compound outside of a certified chemical fume hood.[7][8] | To prevent inhalation of fine powders or aerosols.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe and effective handling of this compound.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1][7]
-
Verify that a safety shower and eyewash station are accessible and fully operational.[7]
-
Confirm that the local exhaust ventilation or fume hood is functioning correctly.[4]
-
Don all required PPE as specified in Table 1 before handling the compound.[4]
2. Handling the Compound:
-
To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[5][6]
-
Weigh and handle the solid compound exclusively within a chemical fume hood to prevent dust dispersion.[1][7] Use anti-static weigh paper or a microbalance enclosure if available.[1]
-
TFP esters are highly susceptible to hydrolysis, which renders them non-reactive. Therefore, prepare solutions immediately before use. Do not prepare stock solutions for long-term storage.[5][6]
-
Dissolve the compound in a dry, water-miscible organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) before diluting into an aqueous reaction buffer.[5][6]
-
Avoid buffers that contain primary amines (e.g., Tris or glycine), as they will compete with the intended reaction.[6] Amine-free buffers such as phosphate-buffered saline (PBS) are recommended.[6]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical aid.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk and seek immediate medical attention.[7]
Storage and Stability
Proper storage is crucial to maintain the integrity of this reactive compound.
Table 2: Storage and Stability Guidelines
| Parameter | Specification | Rationale |
| Temperature | Store in a freezer at –20°C.[2][10] | Minimizes degradation of the reactive maleimide and TFP ester groups. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) with the container tightly closed.[4] | TFP esters are moisture-sensitive.[5] An inert atmosphere prevents hydrolysis. |
| Light | Protect the compound from light.[2][7] | Prevents light-induced degradation. |
| Solutions | Prepare solutions immediately before use. Unused reconstituted reagent should be discarded.[6] | The TFP ester moiety readily hydrolyzes in the presence of moisture.[5][6] |
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]
1. Waste Segregation:
-
Collect all waste materials, including unused solid compound, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[1][4]
-
Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.[4]
2. Liquid Waste:
-
Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Do not pour any solutions containing this compound down the drain.[1] While the PEG component is biodegradable, the overall compound is a reactive chemical.[11]
3. Container Disposal:
-
Empty containers may contain residual dust. Do not cut, drill, or weld such containers.[9]
-
Rinse empty containers thoroughly with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste.
4. Final Disposal:
-
Arrange for waste pickup and disposal through your institution's licensed chemical waste management service.[11]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ruixibiotech.com [ruixibiotech.com]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
